molecular formula C14H20N4O4 B586856 Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate CAS No. 153473-24-6

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B586856
CAS No.: 153473-24-6
M. Wt: 308.338
InChI Key: FXKKCZGSSAXGMV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N4O4 and its molecular weight is 308.338. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-9-7-16(8-10-17)12-11(18(20)21)5-4-6-15-12/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKKCZGSSAXGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653106
Record name tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID50653106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153473-24-6
Record name tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical structure, physical properties, and predicted characteristics. Due to the limited availability of extensive experimental data in peer-reviewed literature for this specific isomer, this guide also draws upon established chemical principles and data from closely related isomers to present a complete picture. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of novel piperazine derivatives.

Chemical Identity and Properties

This compound is a nitropyridine derivative of N-Boc-piperazine. The presence of the electron-withdrawing nitro group on the pyridine ring, combined with the versatile piperazine scaffold and the tert-butoxycarbonyl (Boc) protecting group, makes it a potentially valuable intermediate in organic synthesis.

Table 1: General Information and Identifiers

PropertyValue
IUPAC Name This compound
CAS Number 153473-24-6[1]
Molecular Formula C14H20N4O4[1]
Molecular Weight 308.33 g/mol [1]
Appearance Yellow powder[1]

Table 2: Physicochemical Properties

PropertyValueData Type
Boiling Point 447.8 ± 45.0 °CPredicted[1]
Density 1.258 ± 0.06 g/cm³Predicted[1]
pKa 4.38 ± 0.29Predicted[1]
Storage Temperature 2-8°C-[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure, the following characteristic signals can be anticipated.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Signals
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), piperazine protons (multiplets, ~3-4 ppm), and pyridine ring protons.
¹³C NMR Resonances for the tert-butyl group, piperazine carbons, and the carbons of the nitropyridine ring.
IR Spectroscopy Characteristic peaks for C-H, C-N, C=O (from the Boc group), and N-O (from the nitro group) stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Reactivity

Proposed Synthesis

The proposed reaction involves the substitution of a suitable leaving group (e.g., a halogen) on the pyridine ring by the secondary amine of tert-butyl piperazine-1-carboxylate.

Experimental Protocol (Proposed):

  • Reactants:

    • 2-Chloro-3-nitropyridine (1 equivalent)

    • tert-Butyl piperazine-1-carboxylate (1.1 equivalents)

    • A suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents)

    • Anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a solution of 2-chloro-3-nitropyridine in the chosen solvent, add tert-butyl piperazine-1-carboxylate and the base.

    • Heat the reaction mixture at a temperature ranging from 80°C to 120°C.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Reactivity Profile

The chemical reactivity of this compound is primarily dictated by the functional groups present:

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂). This transformation is a common strategy in the synthesis of more complex molecules.

  • Boc Protecting Group: The tert-butoxycarbonyl group is a standard protecting group for amines and can be easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free piperazine.

  • Piperazine Ring: The piperazine ring offers sites for further functionalization, particularly at the unprotected nitrogen atom after deprotection.

Experimental Workflow and Diagrams

The following diagram illustrates the proposed synthetic workflow for this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Final Product Reactant1 2-Chloro-3-nitropyridine Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 tert-Butyl piperazine-1-carboxylate Reactant2->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Base Base (e.g., TEA) Base->Reaction Heat Heat (80-120°C) Heat->Reaction Quench Quench with Water Reaction->Quench Reaction Mixture Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Crude Product Product This compound Purify->Product

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Applications in Drug Discovery

There is a notable lack of specific biological activity data for this compound in publicly accessible scientific literature. However, the broader class of nitropyridine and piperazine-containing compounds is of significant interest in drug discovery.

For instance, the isomeric compound, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, is a well-documented key intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[2][3] This highlights the potential of nitropyridinyl-piperazine scaffolds as building blocks for kinase inhibitors and other therapeutic agents.

The structural motifs present in the target compound suggest potential for interaction with various biological targets, and it could serve as a valuable starting point for the development of new chemical entities in drug discovery programs.

Safety Information

Based on available data, this compound should be handled with care in a laboratory setting.

Table 4: Hazard Statements

Hazard CodeStatement
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules for pharmaceutical and research applications. While detailed experimental data for this specific isomer is limited, this guide provides a summary of its known and predicted properties based on available information. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and development. Researchers are encouraged to consult primary literature and safety data sheets from suppliers for the most current and detailed information.

References

An In-depth Technical Guide to Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, with the CAS Number 153473-24-6, is a heterocyclic organic compound. It belongs to the class of nitropyridines and piperazine derivatives, which are significant scaffolds in medicinal chemistry. The presence of a nitropyridine moiety makes it a versatile intermediate for the synthesis of various biologically active molecules, particularly as a precursor to amino-pyridines through the reduction of the nitro group. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled reactions and can be readily removed under acidic conditions, providing a handle for further functionalization. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValue
CAS Number 153473-24-6
Molecular Formula C₁₄H₂₀N₄O₄
Molecular Weight 308.33 g/mol
Boiling Point 447.8 °C at 760 mmHg
Flash Point 224.6 °C
Density 1.258 g/cm³
Appearance Not explicitly stated, but isomers are off-white to orange crystalline powder.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-nitropyridine with a protected piperazine.

General Synthesis Pathway

The synthesis involves the reaction of 2-chloro-3-nitropyridine with tert-butyl piperazine-1-carboxylate. The electron-withdrawing nitro group activates the pyridine ring, facilitating nucleophilic attack by the secondary amine of the piperazine at the C2 position, displacing the chloride leaving group.

G cluster_reactants Reactants cluster_product Product 2-chloro-3-nitropyridine 2-Chloro-3-nitropyridine reaction_center 2-chloro-3-nitropyridine->reaction_center tert-butyl_piperazine Tert-butyl piperazine-1-carboxylate tert-butyl_piperazine->reaction_center target_compound This compound reaction_center->target_compound SNAr Reaction G start This compound reduction Reduction of Nitro Group (e.g., H2, Pd/C) start->reduction amino_intermediate Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate reduction->amino_intermediate deprotection Boc Deprotection (e.g., TFA, HCl) amino_intermediate->deprotection further_functionalization Further Functionalization (e.g., Amide coupling, Alkylation) amino_intermediate->further_functionalization amine_product 2-(Piperazin-1-yl)pyridin-3-amine deprotection->amine_product amine_product->further_functionalization final_product Biologically Active Molecules further_functionalization->final_product

An In-depth Technical Guide on Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical Properties and Data

This compound is a piperazine derivative with the molecular formula C14H20N4O4.[1] Its molecular weight is 308.33 g/mol .[1] A closely related isomer, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, shares the same molecular formula and weight and is a vital intermediate in the synthesis of the anticancer drug Palbociclib.[2][3][4]

PropertyValueReference
Molecular Formula C14H20N4O4[1]
Molecular Weight 308.33 g/mol [1]
CAS Number 153473-24-6[1]
Appearance Off-white to orange crystalline powder[2]
Density 1.258 g/cm³[2]
Boiling Point 480.1 °C[2]
Flash Point 244.1 °C[2]
Refractive Index 1.562[2]

Synthesis and Experimental Protocols

The synthesis of these compounds is of significant interest due to their role as pharmaceutical intermediates. A common synthetic route for the related isomer, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, involves the reaction of 5-bromo-2-nitropyridine with tert-butyl piperazine-1-carboxylate.[3]

Experimental Protocol for the Synthesis of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate: [3]

  • Starting Materials: 5-bromo-2-nitropyridine and tert-butyl piperazine-1-carboxylate.

  • Reagents: Triethylamine and dimethylsulfoxide (DMSO) as a solvent.

  • Procedure: The reaction is typically conducted at room temperature. The starting materials are dissolved in DMSO, and triethylamine is added to the mixture. The reaction is stirred for several hours until completion.

  • Purification: The product is then purified to achieve a high assay standard, often ≥98.0%.[2]

A synthesis method for the amino derivative, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, has also been described involving a one-step light irradiation reaction.[5]

Biological Activity and Applications

This compound and its isomers are valuable building blocks in medicinal chemistry. The 6-nitro isomer is a key intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive, HER2-negative advanced breast cancer.[2][3]

The nitro group on the pyridine ring is a critical functional group that can be reduced to an amino group, allowing for further chemical modifications.[3] For instance, the reduction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate using hydrogen gas and a palladium on carbon (Pd/C) catalyst in ethanol yields tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.[3]

Derivatives of these compounds are being investigated for a range of pharmacological activities, including their potential as anticancer agents and their interaction with various biological receptors and enzymes.[3][6][7]

Diagrams and Workflows

Synthesis Workflow for Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Synthesis_Workflow SM1 5-bromo-2-nitropyridine Reaction Nucleophilic Aromatic Substitution SM1->Reaction SM2 tert-butyl piperazine-1-carboxylate SM2->Reaction Reagents Triethylamine, DMSO Reagents->Reaction Product tert-butyl 4-(6-nitropyridin-3-yl) piperazine-1-carboxylate Reaction->Product

Synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

Reduction of the Nitro Group

Reduction_Workflow Start tert-butyl 4-(6-nitropyridin-3-yl) piperazine-1-carboxylate Process Reduction Start->Process Reagents H2, Pd/C, Ethanol Reagents->Process FinalProduct tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate Process->FinalProduct

Reduction of the nitro group to an amino group.

References

An In-depth Technical Guide to Tert-butyl 4-(nitropyridin-yl)piperazine-1-carboxylate Isomers: Key Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of tert-butyl 4-(nitropyridin-yl)piperazine-1-carboxylate compounds, a class of molecules that are pivotal as intermediates in the synthesis of targeted therapeutics. While specific experimental data for tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is limited in publicly accessible literature, this guide will focus on its well-documented isomer, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate , which plays a crucial role in the production of the CDK4/6 inhibitor, Palbociclib. The information presented herein for this isomer serves as a valuable reference for understanding the chemical properties, synthesis, and potential applications of related nitropyridinyl-piperazine structures.

Chemical Identity and Properties

The IUPAC name for the requested compound, with CAS Number 153473-24-6, is tert-butyl 4-(3-nitro-2-pyridinyl)piperazine-1-carboxylate .[1][2][3][4][5]

Due to the extensive availability of data for its isomer, the following information pertains to tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS: 571189-16-7).

Table 1: Physicochemical Properties of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

PropertyValueReference
IUPAC Name tert-butyl 4-(6-nitro-3-pyridinyl)piperazine-1-carboxylate[6]
Molecular Formula C₁₄H₂₀N₄O₄[6]
Molecular Weight 308.33 g/mol [6]
CAS Number 571189-16-7[6]
Assay ≥98.0%[7]
Refractive Index 1.562[7]

Role in Pharmaceutical Synthesis: The Palbociclib Case Study

The primary significance of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate lies in its function as a key intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[7] Palbociclib is a crucial therapeutic agent for treating HR-positive, HER2-negative advanced breast cancer.[7] The synthesis of Palbociclib involves a multi-step process where this intermediate provides the essential piperazinyl-pyridine moiety.

The general synthetic pathway involves the reduction of the nitro group on the pyridinyl ring to an amine, followed by coupling with a pyrimidine derivative to form the core structure of Palbociclib.

Synthetic Pathway Overview

The transformation of the intermediate is a critical step in the overall synthesis of Palbociclib. The following diagram illustrates the logical flow from the intermediate to the final active pharmaceutical ingredient (API).

Palbociclib_Synthesis_Pathway A tert-butyl 4-(6-nitropyridin-3-yl) piperazine-1-carboxylate B tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate A->B Nitro Reduction D Boc-Protected Palbociclib Precursor B->D Coupling Reaction C Coupling Partner (Pyrimidine Derivative) C->D E Palbociclib (API) D->E Boc Deprotection

Fig. 1: Simplified workflow for Palbociclib synthesis.

Experimental Protocols

Detailed experimental procedures are often proprietary. However, based on available literature, representative protocols for the key transformations are outlined below.

Synthesis of the Amino Intermediate

The reduction of the nitro group is a standard procedure in organic synthesis.

Protocol: Reduction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

  • Starting Material: tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

  • Reagents: Palladium on carbon (Pd/C), Hydrogen (H₂) gas or a hydrogen donor.

  • Solvent: Ethanol or Methanol.

  • Procedure: The starting material is dissolved in the chosen solvent in a reaction vessel. A catalytic amount of Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stirred at room temperature.

  • Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the catalyst is removed by filtration (e.g., through Celite). The solvent is then removed under reduced pressure to yield the product, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.[8]

Coupling Reaction

The subsequent coupling reaction, often a nucleophilic aromatic substitution (SNA_r), forms the core of the Palbociclib molecule.

Protocol: Grignard-Mediated S_N_Ar Coupling

  • Starting Materials: tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate and a suitable 2-chloro or 2-sulfonylpyridopyrimidine derivative.

  • Reagents: A Grignard reagent, such as cyclohexylmagnesium chloride (CyMgCl), is used as a strong base.

  • Solvent: Anhydrous aprotic solvents like Tetrahydrofuran (THF).

  • Procedure: The amino intermediate is treated with the Grignard reagent at a controlled temperature to deprotonate the amine. The pyrimidine coupling partner is then added to the reaction mixture. The reaction is stirred until completion.

  • Work-up: The reaction is quenched, often with an acidic solution, and the product is isolated through extraction and purification, typically by crystallization.[9]

Signaling Pathway of the Target Drug: Palbociclib

Understanding the mechanism of action of the final drug product is essential for appreciating the significance of its synthetic intermediates. Palbociclib targets the Cyclin D-CDK4/6-Rb pathway, which is a critical regulator of the cell cycle.

CDK46_Pathway cluster_0 G1 Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex with Rb Rb Protein CDK46->Rb phosphorylates E2F E2F Transcription Factors Rb->E2F releases S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase activates transcription for Palbociclib Palbociclib Palbociclib->CDK46 inhibits

Fig. 2: Palbociclib's inhibition of the CDK4/6 pathway.

In many cancer cells, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation. Palbociclib acts as a potent and selective inhibitor of CDK4 and CDK6. By binding to these kinases, it prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This ultimately leads to cell cycle arrest and a halt in tumor growth.

Conclusion

While direct, in-depth experimental data for this compound is not widely available, the extensive research on its isomer, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, provides a robust framework for understanding its likely properties and applications. As a key building block for the targeted cancer therapy Palbociclib, this class of compounds highlights the critical role of advanced organic synthesis in modern drug development. The protocols and pathways detailed in this guide offer valuable insights for researchers and scientists working on the synthesis of complex pharmaceutical agents.

References

Unveiling the Synthetic Keystone: A Technical Guide to Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate and its Role in Developing PLK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the chemical properties and, most significantly, the biological relevance of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate. While direct biological activity data for this compound is scarce, its pivotal role as a key intermediate in the synthesis of potent and selective Polo-like kinase 1 (PLK1) inhibitors places it at the forefront of innovative cancer therapeutic development. This document will explore the compound's synthetic utility and the profound biological implications of the molecules it helps create.

Introduction: The Unseen Contributor to Cancer Therapy

This compound is a heterocyclic organic compound featuring a nitropyridine moiety linked to a piperazine ring, which is in turn protected by a tert-butyloxycarbonyl (Boc) group. Its chemical structure is strategically designed for facile chemical modification, making it an ideal building block in multi-step organic synthesis. Although not biologically active in its own right in the reviewed literature, its true significance lies in its application as a crucial precursor for the development of highly specific kinase inhibitors, most notably targeting Polo-like kinase 1 (PLK1).

PLK1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression is a hallmark of numerous human cancers and is often associated with poor prognosis.[2] This makes PLK1 a highly attractive target for anticancer drug discovery. The development of small molecule inhibitors that can selectively target PLK1 is a major focus of current oncology research.

Synthetic Utility and Physicochemical Properties

This compound serves as a versatile scaffold in medicinal chemistry. The nitro group on the pyridine ring is a key functional handle that can be readily reduced to an amine, which then allows for the introduction of diverse substituents through various coupling reactions. The Boc-protected piperazine provides a stable, yet easily deprotectable, secondary amine for further structural elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 153473-24-6
Molecular Formula C₁₄H₂₀N₄O₄
Molecular Weight 308.33 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in organic solvents such as DMSO and methanol

Biological Context: A Gateway to Potent PLK1 Inhibition

The primary biological relevance of this compound is its documented use in the synthesis of advanced PLK1 inhibitors by pharmaceutical leaders such as GlaxoSmithKline. These inhibitors are designed to interfere with the catalytic activity of PLK1, leading to mitotic arrest and subsequent apoptosis in cancer cells.

The PLK1 Signaling Pathway in Cancer

PLK1 is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][3] Its activity is tightly controlled throughout the cell cycle, peaking at the G2/M transition. In cancer cells, the overexpression of PLK1 leads to uncontrolled cell division and genomic instability.[2]

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B/CDK1_inactive Cyclin B / CDK1 (Inactive) Cyclin B/CDK1_active Cyclin B / CDK1 (Active) Cdc25C_inactive Cdc25C (Inactive) Cdc25C_active Cdc25C (Active) Cdc25C_inactive->Cdc25C_active PLK1 Phosphorylation PLK1 PLK1 Cdc25C_active->Cyclin B/CDK1_inactive Dephosphorylation Mitotic_Events Centrosome Maturation, Spindle Assembly, Cytokinesis Cyclin B/CDK1_active->Mitotic_Events PLK1_Inhibitor PLK1 Inhibitor (Derived from Intermediate) PLK1_Inhibitor->PLK1 Inhibition

PLK1 signaling at the G2/M transition and the point of inhibition.
Mechanism of Action of Derived PLK1 Inhibitors

The final drug compounds synthesized using this compound as a starting material are designed to be ATP-competitive inhibitors of PLK1. They bind to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of its downstream substrates. This disruption of the PLK1 signaling cascade ultimately halts the cell cycle and induces apoptosis in rapidly dividing cancer cells.

Quantitative Data for Representative PLK1 Inhibitors

While no direct biological activity data is available for this compound, the following table summarizes the activity of well-characterized PLK1 inhibitors that exemplify the therapeutic agents developed from similar synthetic precursors.

Table 2: Biological Activity of Representative PLK1 Inhibitors

CompoundTargetIC₅₀ (nM)Cell-based Activity (GI₅₀, nM)Reference
BI 2536PLK10.83Varies by cell line (e.g., ~3-10 nM in many cancer lines)[4]
Volasertib (BI 6727)PLK10.87Varies by cell line (e.g., ~10-30 nM in many cancer lines)[5]
GSK461364APLK12.2Varies by cell line (e.g., ~5-20 nM in many cancer lines)[4]

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition concentration.

Experimental Protocols for Evaluating PLK1 Inhibitors

The development of potent PLK1 inhibitors relies on a series of robust in vitro and cell-based assays. The following are detailed methodologies for key experiments typically employed in the characterization of such compounds.

In Vitro PLK1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PLK1 enzyme.

Materials:

  • Recombinant human PLK1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Peptide substrate (e.g., a casein-derived or synthetic peptide)

  • ATP solution (with [γ-³²P]ATP for radiometric detection or unlabeled for luminescence-based assays)

  • Test compound dilutions in DMSO

  • 96- or 384-well assay plates

  • Stop solution (e.g., phosphoric acid for radiometric assays)

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter, or luminescence-based detection kit)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the assay plate, add the kinase buffer, recombinant PLK1 enzyme, and the peptide substrate.

  • Add the diluted test compound to the wells. Include wells with DMSO only as a positive control (100% activity) and wells without enzyme as a negative control (background).

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Transfer the reaction mixture to a phosphocellulose filter mat (for radiometric assay) and wash to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. For luminescence-based assays, add the detection reagent and measure the signal on a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Prepare Reagents: Enzyme, Substrate, ATP, Test Compound Assay_Setup Combine Reagents and Test Compound in Assay Plate Start->Assay_Setup Initiate_Reaction Add ATP to Start Reaction Assay_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Terminate_Reaction Add Stop Solution Incubation->Terminate_Reaction Detection Quantify Kinase Activity (Radiometric or Luminescence) Terminate_Reaction->Detection Data_Analysis Calculate % Inhibition and Determine IC₅₀ Detection->Data_Analysis End IC₅₀ Value Data_Analysis->End

References

An In-depth Technical Guide to Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate: Synthesis, Analogs, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its synthesis, explores the biological activities of its derivatives, and presents a structure-activity relationship (SAR) analysis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Introduction

The pyridylpiperazine scaffold is a privileged structural motif frequently found in biologically active compounds and approved pharmaceuticals. The introduction of a nitro group on the pyridine ring, as seen in this compound, significantly influences the electronic properties of the molecule, rendering it a versatile intermediate for the synthesis of a diverse range of derivatives. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective functionalization, making this compound a valuable tool in the construction of complex molecular architectures for drug discovery. This guide will focus on the synthesis of this core structure and the biological evaluation of its closely related analogs, particularly as urease inhibitors.

Synthesis of this compound and Analogs

The synthetic strategy towards this compound and its derivatives primarily involves a nucleophilic aromatic substitution (SNAr) reaction, followed by functionalization or deprotection of the piperazine moiety.

Synthesis of the Core Intermediate: 1-(3-nitropyridin-2-yl)piperazine

The initial step involves the synthesis of the key intermediate, 1-(3-nitropyridin-2-yl)piperazine, through the reaction of 2-chloro-3-nitropyridine with piperazine. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack by the nitrogen atom of piperazine.[1]

Synthesis_Core 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine acetonitrile_reflux Acetonitrile Reflux, 12h 2-chloro-3-nitropyridine->acetonitrile_reflux piperazine piperazine piperazine->acetonitrile_reflux 1-(3-nitropyridin-2-yl)piperazine 1-(3-nitropyridin-2-yl)piperazine acetonitrile_reflux->1-(3-nitropyridin-2-yl)piperazine

Synthesis of the core intermediate.
Boc Protection of 1-(3-nitropyridin-2-yl)piperazine

The secondary amine of the piperazine ring in the core intermediate can be protected with a tert-butoxycarbonyl (Boc) group to yield the title compound. This is a standard procedure in organic synthesis that allows for selective subsequent modifications.

Boc_Protection core_intermediate 1-(3-nitropyridin-2-yl)piperazine reaction_conditions Base (e.g., Et₃N) DCM, rt core_intermediate->reaction_conditions boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O boc_anhydride->reaction_conditions title_compound This compound reaction_conditions->title_compound

Boc protection of the core intermediate.
Synthesis of N-Arylacetamide and N-Arylpropanamide Analogs

Further derivatization of the core intermediate, 1-(3-nitropyridin-2-yl)piperazine, can be achieved by reacting it with various electrophiles. For instance, reaction with 2-bromo-N-arylacetamides or 2-bromo-N-arylpropanamides yields a series of biologically active analogs.[1]

Experimental Protocols

General Method for the Synthesis of 1-(3-nitropyridin-2-yl)piperazine (3)

A mixture of 2-chloro-3-nitropyridine (1) and an excess of piperazine (2) is refluxed in acetonitrile for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 1-(3-nitropyridin-2-yl)piperazine (3) in a yield of approximately 65%.[1]

General Method for Boc Protection

To a solution of 1-(3-nitropyridin-2-yl)piperazine (1.0 eq.) and a base such as triethylamine (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) at room temperature, di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) is added. The reaction mixture is stirred for several hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Method for the Synthesis of N-Arylacetamide and N-Arylpropanamide Analogs

The core intermediate, 1-(3-nitropyridin-2-yl)piperazine, is reacted with the appropriate 2-bromo-N-arylacetamide or 2-bromo-N-arylpropanamide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction mixture is stirred at room temperature until completion, as indicated by TLC. The product is then isolated and purified using standard techniques.[1]

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated for their biological activities, notably as inhibitors of urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.[1]

Urease Inhibition

A series of N-arylacetamide and N-arylpropanamide derivatives of 1-(3-nitropyridin-2-yl)piperazine were screened for their inhibitory activity against jack bean urease. The results are summarized in the table below.

CompoundRIC₅₀ (µM) ± SEM
Thiourea (Standard) -23.2 ± 11.0
1-(3-nitropyridin-2-yl)piperazine (3) -3.90 ± 1.91
5a 2-(N-phenylacetamido)2.13 ± 0.82
5b 2-(N-(4-chlorophenyl)acetamido)2.0 ± 0.73
5c 2-(N-(4-bromophenyl)acetamido)5.21 ± 0.47
7a 2-(N-phenylpropanamido)2.24 ± 1.63
7b 2-(N-(4-chlorophenyl)propanamido)7.14 ± 0.46
7c 2-(N-(4-bromophenyl)propanamido)5.32 ± 0.41

Data extracted from Khan et al., 2024.[1]

Structure-Activity Relationship (SAR)

The following SAR can be deduced from the urease inhibition data:

  • The core structure, 1-(3-nitropyridin-2-yl)piperazine (3), exhibits moderate urease inhibitory activity.[1]

  • The introduction of N-arylacetamide and N-arylpropanamide moieties at the N4 position of the piperazine ring generally enhances the inhibitory potency.[1]

  • In the N-arylacetamide series (5a-c), the presence of a halogen (chloro or bromo) at the para position of the phenyl ring influences the activity. The 4-chloro derivative (5b) was found to be the most potent among this series.[1]

  • Similarly, in the N-arylpropanamide series (7a-c), the unsubstituted phenyl derivative (7a) showed the highest activity.[1]

  • Overall, compounds 5b and 7a were identified as the most active inhibitors, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea.[1]

SAR_Logic cluster_core Core Structure cluster_analogs Analogs Core 1-(3-nitropyridin-2-yl)piperazine Acetamide N-Arylacetamide Derivatives Core->Acetamide Addition of N-arylacetamide Propanamide N-Arylpropanamide Derivatives Core->Propanamide Addition of N-arylpropanamide Potency_Increase Increased Potency Acetamide->Potency_Increase Generally increases urease inhibition Propanamide->Potency_Increase Generally increases urease inhibition

Structure-Activity Relationship Logic.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its synthesis is straightforward, and the Boc-protected piperazine allows for the introduction of a wide range of functional groups to generate diverse chemical libraries. The biological evaluation of its derivatives has demonstrated their potential as potent urease inhibitors, highlighting the therapeutic promise of this chemical scaffold. The structure-activity relationship studies provide a rational basis for the design of more potent analogs. This technical guide serves as a foundational resource for researchers aiming to exploit the potential of this and related compounds in the development of novel therapeutic agents.

References

The Versatile Building Block: A Technical Guide to Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a key building block in modern organic and medicinal chemistry. This versatile scaffold provides a valuable platform for the development of complex molecules with significant therapeutic potential.

Chemical Properties and Specifications

This compound, with the CAS number 153473-24-6, is a stable, crystalline solid at room temperature. Its chemical structure, featuring a Boc-protected piperazine ring attached to a 3-nitropyridine moiety, offers a unique combination of reactivity and stability, making it an ideal intermediate for multi-step syntheses.

PropertyValue
Molecular Formula C₁₄H₂₀N₄O₄
Molecular Weight 308.33 g/mol
CAS Number 153473-24-6
Appearance Off-white to yellow crystalline solid
Purity Typically ≥97%

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from an activated pyridine ring by the secondary amine of N-Boc-piperazine.

Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on the established synthesis of related compounds and intermediates used in drug discovery.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Product 2-chloro-3-nitropyridine 2-Chloro-3-nitropyridine reaction + 2-chloro-3-nitropyridine->reaction N-Boc-piperazine tert-Butyl piperazine-1-carboxylate N-Boc-piperazine->reaction product This compound reaction_conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat reaction->reaction_conditions reaction_conditions->product

Figure 1: Synthesis of the title compound via SNAr.

Experimental Protocol:

  • Materials:

    • 2-Chloro-3-nitropyridine (1.0 eq)

    • tert-Butyl piperazine-1-carboxylate (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (solvent)

  • Procedure:

    • To a stirred solution of 2-chloro-3-nitropyridine in acetonitrile, add tert-butyl piperazine-1-carboxylate and potassium carbonate.

    • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the solid inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

ParameterValue
Reactants 2-Chloro-3-nitropyridine, tert-Butyl piperazine-1-carboxylate
Base Potassium Carbonate
Solvent Acetonitrile
Temperature Reflux (~82°C)
Typical Yield >85% (estimated based on similar reactions)

Reactivity and Applications in Organic Synthesis

This compound is a valuable building block due to the reactivity of its functional groups. The nitro group can be readily reduced to an amine, and the Boc-protecting group can be removed to liberate the piperazine nitrogen for further functionalization.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a key transformation, yielding tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate, which is a versatile intermediate for the synthesis of various heterocyclic systems.

G start tert-Butyl 4-(3-nitropyridin-2-yl) piperazine-1-carboxylate conditions Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., Ethanol) start->conditions product tert-Butyl 4-(3-aminopyridin-2-yl) piperazine-1-carboxylate conditions->product

Figure 2: Reduction of the nitro group.

Experimental Protocol:

  • Materials:

    • This compound (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (catalytic amount)

    • Ethanol (solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve this compound in ethanol in a suitable hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure).

    • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, carefully filter the catalyst through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure to yield the desired amino-pyridine derivative.

ParameterValue
Reducing System H₂ gas, 10% Pd/C
Solvent Ethanol
Temperature Room Temperature
Typical Yield Quantitative (estimated)
Key Applications in Medicinal Chemistry

This building block is instrumental in the synthesis of biologically active molecules, particularly kinase inhibitors.

A notable application of this compound is as a key intermediate in the synthesis of GSK2606414, a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is a crucial component of the unfolded protein response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and neurodegenerative disorders.

The synthesis of GSK2606414 involves the initial SNAr reaction to form the title compound, followed by the reduction of the nitro group. The resulting amine is then further elaborated to construct the final inhibitor.

G start tert-Butyl 4-(3-nitropyridin-2-yl) piperazine-1-carboxylate intermediate tert-Butyl 4-(3-aminopyridin-2-yl) piperazine-1-carboxylate start->intermediate Reduction product GSK2606414 (PERK Inhibitor) intermediate->product Further Elaboration

Figure 3: Role in the synthesis of a PERK inhibitor.

Recent studies have also highlighted the utility of the deprotected core, 1-(3-nitropyridin-2-yl)piperazine, in the development of potent urease inhibitors.[1] This suggests that the title compound, after Boc-deprotection, can serve as a valuable scaffold for creating novel therapeutics targeting bacterial infections, such as those caused by Helicobacter pylori.[1]

Signaling Pathway Involvement: The Unfolded Protein Response

The significance of this compound as a building block is underscored by its application in synthesizing inhibitors of the PERK pathway, a central arm of the Unfolded Protein Response (UPR). The UPR is activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).

G ER Stress ER Stress Unfolded Proteins Unfolded Proteins ER Stress->Unfolded Proteins PERK PERK Unfolded Proteins->PERK Activation eIF2a eIF2α PERK->eIF2a Phosphorylation p-eIF2a p-eIF2α Protein Synthesis Global Protein Synthesis eIF2a->Protein Synthesis Initiation p-eIF2a->Protein Synthesis Inhibition ATF4 ATF4 p-eIF2a->ATF4 Translational Upregulation Stress Response Genes Stress Response Gene Expression ATF4->Stress Response Genes GSK2606414 GSK2606414 (Inhibitor) GSK2606414->PERK Inhibition

Figure 4: The PERK-mediated Unfolded Protein Response pathway.

Conclusion

This compound is a strategically important building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its functional groups provide a reliable platform for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of potent kinase inhibitors, such as the PERK inhibitor GSK2606414, highlights its value in the development of novel therapeutics for a range of diseases. This technical guide provides a comprehensive overview for researchers and drug development professionals looking to leverage the potential of this valuable synthetic intermediate.

References

An In-depth Technical Guide to the Solubility of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for solubility assessment. This includes a qualitative solubility analysis based on the compound's structural features, a detailed experimental protocol for quantitative solubility determination, and a discussion of its relevance in pharmaceutical development.

Compound Overview

This compound is a heterocyclic organic compound. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group, a piperazine ring, and a nitropyridine moiety, suggests its potential as an intermediate in the synthesis of pharmacologically active molecules. Understanding its solubility is a critical first step in its application in medicinal chemistry and drug development.

Qualitative Solubility Assessment

The principle of "like dissolves like" provides a basis for predicting the solubility of a compound in various solvents. The molecular structure of this compound contains both polar and non-polar regions, which will dictate its solubility profile.

  • Polar Moieties: The nitro group, the pyridine ring, and the carbonyl group of the Boc-protecting group introduce polarity.

  • Non-polar Moieties: The tert-butyl group and the aliphatic piperazine ring are non-polar.

Based on this structure, a qualitative solubility prediction in common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

SolventTypePredicted SolubilityRationale
WaterHighly Polar ProticLowThe large non-polar surface area from the tert-butyl group and piperazine ring is expected to dominate, leading to poor aqueous solubility.
MethanolPolar ProticModerately SolubleThe alcohol can engage in hydrogen bonding with the nitro and carbonyl groups, while its alkyl chain can interact with the non-polar parts of the molecule.
EthanolPolar ProticModerately SolubleSimilar to methanol, but its larger alkyl chain may slightly improve solubilization of the non-polar moieties.
Dichloromethane (DCM)Polar AproticSolubleDCM is a good solvent for many organic compounds with moderate polarity.
Ethyl AcetatePolar AproticSolubleThe ester functionality of the solvent can interact favorably with the polar groups of the solute.
AcetonitrilePolar AproticSolubleIts polarity is suitable for dissolving compounds with a mix of polar and non-polar features.
N,N-Dimethylformamide (DMF)Highly Polar AproticSolubleDMF is a powerful solvent for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)Highly Polar AproticSolubleDMSO is a strong universal solvent for many organic molecules, particularly those used in pharmaceutical research.
AcetonePolar AproticSolubleAcetone is a versatile solvent for many organic compounds.
HexaneNon-polarLowThe significant polarity introduced by the nitropyridine and carbonyl groups will likely result in poor solubility in non-polar aliphatic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Equilibration:

    • Add an excess amount of the compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C) to allow for equilibration. The shaking time should be sufficient to reach equilibrium, typically 24-48 hours.[1]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Analysis:

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Workflow for Solubility Determination

G prep_stock Prepare Stock Solution & Calibration Standards analysis Analyze by HPLC prep_stock->analysis equilibration Add excess compound to solvent Equilibrate (shake at constant T) sampling Collect supernatant equilibration->sampling filtration Filter through 0.22 µm syringe filter sampling->filtration dilution Dilute sample filtration->dilution dilution->analysis calculation Calculate solubility from calibration curve analysis->calculation G cluster_G1 G1 Phase Mitogens Mitogens CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates inhibits E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription G1_S_Transition G1-S Transition (Cell Cycle Progression) S_Phase_Genes->G1_S_Transition

References

Stability of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of this compound, with a specific focus on its behavior under acidic conditions. The primary transformation discussed is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group, a critical step in synthetic chemistry. This document details the underlying reaction mechanisms, presents standard experimental protocols for deprotection, summarizes quantitative operational parameters, and offers troubleshooting guidance. The stability of the core heterocyclic structures, the piperazine and 3-nitropyridine rings, is also evaluated within the context of these acidic environments.

Introduction

This compound is a heterocyclic compound featuring a piperazine ring functionalized with a Boc protecting group and a 3-nitropyridine moiety. Such structures are common intermediates in the synthesis of pharmacologically active molecules.[1] The stability of this compound, particularly under acidic conditions, is of paramount importance as the removal of the Boc group is a frequent and essential synthetic transformation.

The Boc group is favored for its stability in a wide range of chemical conditions, yet it can be readily and selectively removed using acids.[2] This guide explores the kinetics, mechanisms, and practical considerations for the deprotection of this specific molecule, providing researchers with the necessary information for predictable and efficient synthesis.

Chemical Stability and Reaction Mechanisms

The stability of this compound in acidic media is primarily dictated by the lability of the tert-butyl carbamate linkage. The 3-nitropyridine ring itself is generally stable under these conditions.[3]

Acid-Catalyzed Boc Deprotection

The removal of the Boc group proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][4] This is followed by the cleavage of the carbon-oxygen bond to release a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free secondary amine of the piperazine ring and carbon dioxide gas.[4] Under the acidic conditions, the newly deprotected amine is protonated, typically forming a salt (e.g., hydrochloride or trifluoroacetate).[4][5]

Boc_Deprotection_Mechanism start Boc-Protected Piperazine protonation Protonation of Carbonyl (Acidic Conditions, e.g., H+) start->protonation + H+ protonated_intermediate Protonated Carbamate protonation->protonated_intermediate cleavage Cleavage & Formation of tert-butyl cation protonated_intermediate->cleavage carbamic_acid Carbamic Acid Intermediate cleavage->carbamic_acid - C(CH3)3+ decarboxylation Decarboxylation carbamic_acid->decarboxylation final_product Deprotected Piperazine Salt (+ CO2 + Isobutylene) decarboxylation->final_product - CO2

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Formation of Side Products

The primary side reaction during acidic Boc deprotection is driven by the highly reactive tert-butyl cation generated during the cleavage step.[6] This carbocation can act as an alkylating agent, reacting with any available nucleophiles in the mixture. This can include the deprotected piperazine nitrogen itself or other sensitive functional groups on the molecule, leading to undesired t-butylation.[6] To mitigate this, nucleophilic "scavengers" like triisopropylsilane (TIS) or water are often added to the reaction mixture to trap the tert-butyl cation.[6]

Stability of the 3-Nitropyridine Moiety

Pyridine derivatives are generally stable in strongly acidic solutions, where they exist as protonated pyridinium salts.[3] The presence of the electron-withdrawing nitro group further deactivates the pyridine ring towards electrophilic attack, enhancing its stability under these conditions. While nitropyridines can be susceptible to nucleophilic substitution, this is less likely in a highly acidic environment where potential nucleophiles are protonated. Therefore, degradation of the 3-nitropyridine core is not a primary concern under standard Boc deprotection protocols.

Quantitative Data: Reaction Conditions

ParameterCondition 1: TFA/DCMCondition 2: HCl/DioxaneReference(s)
Acid Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)[5],[6]
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol[5],[6]
Acid Concentration 25-50% (v/v) TFA in DCM4M HCl in Dioxane[6]
Equivalents of Acid 5-10 equivalents (or used as solvent)3-5 equivalents (or large excess)[5],[6]
Temperature 0 °C to Room TemperatureRoom Temperature[5],[6]
Reaction Time 1 - 4 hours1 - 3 hours[5],[6]

Experimental Protocols

The following are standard, effective protocols for the acidic deprotection of N-Boc protected piperazine derivatives. Reaction progress should always be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental_Workflow start Dissolve Boc-Protected Substrate in Anhydrous Solvent cool Cool to 0°C (Optional, especially for TFA) start->cool add_acid Slowly Add Acidic Solution (e.g., TFA or 4M HCl/Dioxane) cool->add_acid react Stir at RT for 1-4 hours add_acid->react monitor Monitor Reaction by TLC or LC-MS react->monitor monitor->react Incomplete concentrate Remove Volatiles (Solvent and Excess Acid) in vacuo monitor->concentrate Complete workup Aqueous Work-up: Basify with NaHCO3/NaOH concentrate->workup extract Extract with Organic Solvent (e.g., DCM, EtOAc) workup->extract dry Dry, Filter, and Concentrate to Yield Product extract->dry end Isolated Deprotected Amine dry->end

Caption: General Experimental Workflow for Boc Deprotection.

Protocol 1: Deprotection using TFA in DCM

This is a widely used and highly effective method for Boc removal.[5]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperazine (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1–0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5–10 equiv.) to the stirred solution.[5]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1–4 hours, monitoring for completion by TLC or LC-MS.[5]

Work-up:

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).[5]

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Deprotection using HCl in Dioxane

This method is a common alternative to TFA and often results in the precipitation of the product as a hydrochloride salt, which can simplify isolation.[5][6]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane solution

  • Methanol or ethyl acetate (optional, as co-solvent)

  • Diethyl ether (for precipitation)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperazine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add the 4M HCl in dioxane solution (3-5 equiv. or in excess) to the stirred solution at room temperature.[5]

  • Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected product will precipitate from the solution.[5]

  • Monitor for completion by TLC or LC-MS.

Work-up:

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

  • Alternatively, the product can be precipitated by adding diethyl ether to the reaction mixture and collected by filtration.

  • If the free base is required, the crude salt is dissolved in water, basified with NaHCO₃ or NaOH, and extracted as described in Protocol 1.[5]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)Reference(s)
Incomplete Reaction Insufficient acid; Short reaction time; Low temperature; Poor solubility.Increase equivalents of acid; Prolong reaction time and monitor; Allow to stir at room temperature or warm gently (e.g., to 40°C); Try a different solvent system.[5],[6]
Low Yield Harsh conditions causing side reactions; Product loss during work-up (incomplete extraction or formation of water-soluble salt).Lower the reaction temperature; Use a milder deprotection method if other acid-sensitive groups are present; Ensure pH is fully basic during work-up; Perform multiple extractions.[5]
Side Product Formation Alkylation by tert-butyl cation.Add a scavenger such as triisopropylsilane (TIS) (2.5-5%) and/or water (2.5-5%) to the reaction mixture.[6]
Purification Difficulties Product is an oil or co-elutes with byproducts.Consider converting the free base to a different, more crystalline salt (e.g., fumarate); Optimize chromatography conditions (different solvent system or stationary phase).[5]

Conclusion

This compound is stable under neutral and basic conditions but is designed to be readily cleaved under acidic conditions to deprotect the piperazine nitrogen. The primary point of reactivity is the tert-butyl carbamate group, which undergoes efficient acid-catalyzed hydrolysis. The 3-nitropyridine core remains stable throughout this process. Standard protocols using TFA in DCM or HCl in dioxane are highly effective for this transformation. Potential side reactions, primarily t-butylation, can be minimized by controlling reaction conditions and using appropriate scavengers. The information and protocols provided in this guide offer a robust framework for successfully performing the deprotection of this compound in a research and development setting.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and tert-butyl piperazine-1-carboxylate. This application note includes a comprehensive experimental protocol, tabulated analytical data, and graphical representations of the reaction pathway and experimental workflow to ensure reproducibility and facilitate understanding.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of the nitropyridine moiety allows for further functionalization, such as reduction of the nitro group to an amine, which can then be used in a variety of coupling reactions to generate diverse chemical libraries. The Boc-protected piperazine ring provides a versatile handle for subsequent chemical modifications. The synthesis described herein is a robust and efficient method for the preparation of this important synthetic intermediate.

Chemical Reaction Pathway

The synthesis proceeds via a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the C2-position for nucleophilic attack by the secondary amine of tert-butyl piperazine-1-carboxylate. A base is used to neutralize the hydrochloric acid generated during the reaction.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Target_Compound This compound 2-chloro-3-nitropyridine->Target_Compound Boc-piperazine tert-butyl piperazine-1-carboxylate Boc-piperazine->Target_Compound Base Base (e.g., K2CO3, Et3N) Base->Target_Compound Solvent Solvent (e.g., DMF, CH3CN) Solvent->Target_Compound Heat Heat Heat->Target_Compound

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

Materials:

  • 2-chloro-3-nitropyridine

  • tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloro-3-nitropyridine (1.0 eq).

  • Add anhydrous DMF (or CH₃CN) to dissolve the starting material (concentration approx. 0.5 M).

  • Add tert-butyl piperazine-1-carboxylate (1.1 eq) to the solution, followed by the addition of potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford the pure this compound.

Experimental Workflow

G A Reaction Setup: - 2-chloro-3-nitropyridine - Boc-piperazine - Base - Solvent B Reaction: Heat at 80-100 °C, 4-8 h A->B 1 C Work-up: - Quench with water - Extract with EtOAc B->C 2 D Purification: Flash Column Chromatography C->D 3 E Final Product: This compound D->E 4

Caption: Step-by-step experimental workflow.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Molecular Formula C₁₄H₂₀N₄O₄
Molecular Weight 308.33 g/mol
Appearance Yellow solid
Yield 75-90% (typical)
Purity (by HPLC) >98%
¹H NMR (400 MHz, CDCl₃) See predicted chemical shifts below
¹³C NMR (101 MHz, CDCl₃) See predicted chemical shifts below
Mass Spec (ESI-MS) m/z = 309.15 [M+H]⁺

Predicted NMR Data:

  • ¹H NMR (CDCl₃, δ ppm): ~8.35 (dd, 1H), ~8.20 (dd, 1H), ~6.90 (dd, 1H), ~3.60 (t, 4H), ~3.40 (t, 4H), 1.48 (s, 9H).

  • ¹³C NMR (CDCl₃, δ ppm): ~158.0, ~154.8, ~153.5, ~134.0, ~118.0, ~80.5, ~50.0, ~44.0, 28.4.

Note: The actual chemical shifts may vary slightly depending on the solvent and instrument used.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-chloro-3-nitropyridine is a hazardous substance; avoid inhalation, ingestion, and skin contact.

  • DMF is a potential reproductive hazard; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The straightforward procedure, coupled with the comprehensive data and visualizations, should enable researchers to successfully prepare this versatile intermediate for their drug discovery and development programs.

Synthesis Protocol for Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a detailed experimental protocol for the synthesis of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry for the formation of aryl-nitrogen bonds.

The target molecule is synthesized from commercially available starting materials: 2-chloro-3-nitropyridine and tert-butyl piperazine-1-carboxylate (Boc-piperazine). The electron-withdrawing nitro group on the pyridine ring activates the 2-position for nucleophilic attack by the secondary amine of Boc-piperazine, facilitating the displacement of the chloride leaving group. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction and a suitable solvent.

The resulting product, this compound, is a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The protocol described herein is intended for researchers and scientists in the field of medicinal chemistry and drug discovery.

Reaction Scheme

G reactant1 2-Chloro-3-nitropyridine product This compound reactant1->product Base, Solvent Heat reactant2 +  tert-Butyl piperazine-1-carboxylate reactant2->product

Caption: General reaction scheme for the synthesis.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )SupplierPurity
2-Chloro-3-nitropyridineC₅H₃ClN₂O₂158.54Commercially Available≥98%
tert-Butyl piperazine-1-carboxylateC₉H₁₈N₂O₂186.25Commercially Available≥98%
Triethylamine (TEA)C₆H₁₅N101.19Commercially Available≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Commercially AvailableAnhydrous, ≥99.8%
Ethyl acetate (EtOAc)C₄H₈O₂88.11Commercially AvailableACS Grade
HexanesN/AN/ACommercially AvailableACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Commercially AvailableACS Grade
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Nitrogen or Argon inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Protocol

A detailed step-by-step procedure for the synthesis of this compound is as follows:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-chloro-3-nitropyridine (1.0 eq).

  • Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.5 M.

  • To this solution, add tert-butyl piperazine-1-carboxylate (1.1 eq) followed by triethylamine (1.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of the reaction mixture).

  • Combine the organic layers and wash with brine (2 x volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Workflow Diagram

G start Start reagents Combine 2-chloro-3-nitropyridine, Boc-piperazine, and TEA in DMF start->reagents reaction Heat reaction mixture (80-90°C, 4-6h) reagents->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Aqueous workup and extraction with EtOAc monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Pure Product purification->product end End product->end

Application Notes and Protocols for the Synthesis of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and tert-butyl piperazine-1-carboxylate. This protocol outlines the required reagents, optimal reaction conditions, and a comprehensive work-up and purification procedure. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are provided to ensure reproducibility and ease of use for researchers in organic synthesis and drug discovery.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring a piperazine ring linked to a nitropyridine moiety, makes it a versatile intermediate for further chemical modifications. The primary synthetic route to this compound is through a nucleophilic aromatic substitution reaction. This method is widely employed in organic chemistry due to its efficiency and the commercial availability of the starting materials. The electron-withdrawing nitro group on the pyridine ring activates the substrate, facilitating the displacement of the chloro group by the nucleophilic piperazine.

Reaction Scheme

The synthesis proceeds according to the following reaction scheme:

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-Chloro-3-nitropyridine (MW: 158.54 g/mol )1.0 eq
Tert-butyl piperazine-1-carboxylate (MW: 186.25 g/mol )1.1 eq
Potassium Carbonate (K₂CO₃) (MW: 138.21 g/mol )2.0 eq
Solvent
Acetonitrile (CH₃CN)~10 mL / mmol of limiting reactant
Reaction Conditions
Temperature80 °C
Reaction Time12-24 hours
Product
This compound (MW: 308.33 g/mol )-
Expected Yield 85-95%
Purity (after purification) >98%

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

  • 2-Chloro-3-nitropyridine

  • Tert-butyl piperazine-1-carboxylate

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq).

    • Add tert-butyl piperazine-1-carboxylate (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous acetonitrile as the solvent.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

    • Heat the reaction mixture to 80 °C and maintain this temperature with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-nitropyridine) is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate.

    • Transfer the ethyl acetate solution to a separatory funnel and wash it with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a mixture of hexanes and ethyl acetate as the eluent, starting with a low polarity mixture and gradually increasing the polarity.

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Add Reactants: - 2-Chloro-3-nitropyridine - Tert-butyl piperazine-1-carboxylate - K₂CO₃ - Acetonitrile heating 2. Heat to 80°C (12-24h) reactants->heating filtration 3. Cool & Filter heating->filtration evaporation 4. Evaporate Solvent filtration->evaporation extraction 5. Extraction with Ethyl Acetate & Water evaporation->extraction drying 6. Dry with MgSO₄ extraction->drying chromatography 7. Column Chromatography drying->chromatography product 8. Pure Product chromatography->product analysis 9. Characterization (NMR, MS) product->analysis

Caption: Experimental workflow for the synthesis of the target compound.

Application Notes and Protocols: Synthesis of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Introduction

This compound is a valuable building block in medicinal chemistry, notably as an intermediate in the synthesis of various therapeutic agents. Its preparation involves the reaction of a substituted nitropyridine with a protected piperazine derivative. The electron-withdrawing nitro group on the pyridine ring facilitates the nucleophilic attack by the piperazine, making the reaction efficient. This document outlines the necessary starting materials and a detailed experimental protocol for its synthesis.

Starting Materials

The synthesis of this compound is typically achieved through the reaction of two primary starting materials: 2-Chloro-3-nitropyridine and tert-Butyl piperazine-1-carboxylate (also commonly referred to as 1-Boc-piperazine). Both of these starting materials are commercially available from various chemical suppliers.

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the secondary amine of tert-butyl piperazine-1-carboxylate acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of the 2-chloro-3-nitropyridine ring and displacing the chloride leaving group.[1][2][3] The presence of the nitro group at the 3-position is crucial as it activates the pyridine ring for nucleophilic attack.[4][5]

Quantitative Data Summary

ParameterValueReference
Starting Material 1 2-Chloro-3-nitropyridine[6]
Starting Material 2 tert-Butyl piperazine-1-carboxylate[7]
Reaction Type Nucleophilic Aromatic Substitution (SNAr)[1][3]
Typical Solvents Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN), Toluene, Dioxane, Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO)[8][9]
Typical Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Sodium tert-butoxide[10]
Typical Reaction Temperature Room Temperature to 110°C[4][5]
Typical Reaction Time 3 - 24 hours[5][11]
Purity (Assay) ≥98.0%[12]

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • tert-Butyl piperazine-1-carboxylate (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-3-nitropyridine (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq).

  • Dissolve the reactants in a suitable anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add the base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be heated to a temperature between 50-80°C.

  • Once the reaction is complete (as indicated by TLC, typically after 12-24 hours), cool the mixture to room temperature if it was heated.

  • If DCM was used as the solvent, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • If DMF was used as the solvent, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate. Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials & Reagents SM1 2-Chloro-3-nitropyridine Reaction Nucleophilic Aromatic Substitution (SNAr) SM1->Reaction SM2 tert-Butyl piperazine-1-carboxylate SM2->Reaction Solvent Solvent (e.g., DCM, DMF) Solvent->Reaction Base Base (e.g., TEA, DIPEA) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Tert-butyl 4-(3-nitropyridin-2-yl) piperazine-1-carboxylate Purification->Product

Caption: Synthetic workflow for this compound.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Title Synthesis of this compound Starting_Materials Starting Materials Title->Starting_Materials Reagents Reagents Title->Reagents Conditions Reaction Conditions Title->Conditions Reaction SNAr Reaction Starting_Materials->Reaction Reagents->Reaction Conditions->Reaction Purification Purification Reaction->Purification Byproducts Byproducts Reaction->Byproducts Product Final Product Purification->Product

Caption: Logical relationship of components in the synthesis process.

References

Application Notes and Protocols: The Role of Tert-butyl 4-(nitropyridin-yl)piperazine-1-carboxylate in Palbociclib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols on the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), with a specific focus on the pivotal role of the intermediate, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. This intermediate is a critical building block that, after reduction to its amino derivative, is coupled with the core pyrido[2,3-d]pyrimidinone ring system of Palbociclib. We present a summary of the synthetic pathway, quantitative data from key experimental steps, detailed experimental protocols, and visualizations of the synthetic workflow and the pharmacological mechanism of action of Palbociclib.

Introduction

Palbociclib (Ibrance®) is an FDA-approved oral medication for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[1][2] Its mechanism of action involves the inhibition of CDK4 and CDK6, which are key regulators of the cell cycle at the G1-S phase transition.[1][3] The synthesis of Palbociclib is a multi-step process involving the construction of a complex heterocyclic core. A key strategic disconnection in its synthesis involves the coupling of a piperazinyl-pyridine moiety with the 6-acetyl-8-cyclopentyl-5-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one core. The precursor to this piperazinyl-pyridine component is often a Boc-protected nitropyridinyl-piperazine derivative, which offers stability and controlled reactivity during the synthesis. While the user query specified tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, the widely documented and successful synthetic routes to Palbociclib utilize its isomer, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate .[4][5] This document will focus on the synthesis and application of this key intermediate.

Synthesis of Palbociclib: The Role of the Nitropyridinyl Piperazine Intermediate

The synthesis of Palbociclib can be broadly divided into two main parts: the preparation of the pyrido[2,3-d]pyrimidinone core and the preparation of the piperazinyl-pyridine side chain, followed by their coupling. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate serves as a stable precursor to the side chain. The nitro group is subsequently reduced to an amine to facilitate the coupling reaction.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow cluster_side_chain Side Chain Synthesis cluster_core Core Synthesis cluster_coupling Coupling and Deprotection A Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate B Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate A->B Reduction (e.g., H2, Pd/C) E Boc-protected Palbociclib B->E Coupling C Pyrido[2,3-d]pyrimidinone Precursor D 6-Acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one C->D Multi-step synthesis D->E F Palbociclib E->F Deprotection (e.g., HCl)

Figure 1: General synthetic workflow for Palbociclib highlighting the key coupling step.

Quantitative Data Presentation

The following tables summarize quantitative data for the key reaction steps involved in the synthesis of Palbociclib, focusing on the preparation of the key intermediates and the final coupling and deprotection steps.

Table 1: Synthesis of Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

StepReactantReagents and ConditionsProductYieldReference
1Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylateH₂, 10% Pd/C, Ethanol, RT, 16hTert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate97%[6]

Table 2: Coupling and Deprotection to Yield Palbociclib

StepReactantsReagents and ConditionsProductYieldReference
26-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylateLithium bis(trimethylsilyl)amide, Toluene, -5 to 5°CTert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylateNot explicitly stated for this step[2]
3Tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylateConcentrated HCl, Methanol, 60-70°CPalbociclib60 g from 100 g of starting material[2]

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

This protocol describes the reduction of the nitro-precursor to the key amino-intermediate.

Materials:

  • Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (10 mmol, 3.1 g)

  • 10% Palladium on carbon (Pd/C), 50% wet (1.0 g)

  • Anhydrous ethanol (100 mL)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • 500 mL three-necked flask

  • Diatomaceous earth

Procedure:

  • To a 500 mL three-necked flask under a nitrogen atmosphere, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, 10% palladium-carbon catalyst, and anhydrous ethanol.[6]

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture at room temperature for 16 hours under a hydrogen atmosphere.[6]

  • Upon completion of the reaction, evacuate the flask to remove hydrogen and backfill with nitrogen.[6]

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the target compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.[6] Expected yield: ~97%.[6]

Protocol 2: Synthesis of Palbociclib via Coupling and Deprotection

This protocol details the coupling of the amino-intermediate with the pyrimidine core and subsequent deprotection to yield Palbociclib.

Materials:

  • 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (100 g)

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (158.9 g)

  • Lithium bis(trimethylsilyl)amide (611.8 mL)

  • Toluene (1000 mL)

  • Methanol

  • Concentrated hydrochloric acid (100 mL)

  • Water

  • Aqueous ammonia solution

Procedure:

Step A: Coupling Reaction

  • In a suitable reaction vessel, prepare a pre-cooled mixture of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate and toluene (600 mL) at -5°C to 5°C.[2]

  • Slowly add lithium bis(trimethylsilyl)amide and a solution of 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one in toluene (400 mL) to the cooled mixture, maintaining the temperature between -5°C and 5°C.[2]

  • Stir the reaction mixture at this temperature.

  • Raise the temperature of the reaction mixture to 25-35°C and continue stirring.[2]

  • Distill off the solvent completely and co-distill with methanol.[2]

  • Add methanol (400 mL) to the obtained compound at 25-35°C and stir.[2]

  • Cool the mixture to -5°C to 5°C, stir, filter the solid, wash with methanol, and dry to obtain tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate.[2]

Step B: Deprotection

  • To a mixture of the Boc-protected intermediate from Step A (100 g) and methanol (1000 mL) at 25-30°C, slowly add concentrated hydrochloric acid (100 mL).[2]

  • Heat the mixture to 60-70°C and stir.[2]

  • Cool the reaction mixture to 0-5°C and stir.[2]

  • Filter the solid and wash with methanol.[2]

  • To the obtained compound, add water (1500 mL), heat the mixture to 50-60°C, and stir.[2]

  • Cool the mixture to 25-35°C and basify using aqueous ammonia solution, followed by stirring.[2]

  • Filter the solid, wash with water, and dry to obtain Palbociclib.[2] Expected yield: 60 g.[2]

Mechanism of Action: Palbociclib Signaling Pathway

Palbociclib exerts its therapeutic effect by inhibiting the cyclin-dependent kinases 4 and 6 (CDK4/6). This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn blocks the progression of the cell cycle from the G1 to the S phase, ultimately leading to decreased cancer cell proliferation.[3][7]

Palbociclib_Mechanism Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD induces Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb phosphorylates Rb_p p-Rb E2F E2F G1_S G1-S Phase Transition E2F->G1_S activates Proliferation Cell Proliferation G1_S->Proliferation Palbociclib Palbociclib Palbociclib->CDK46 inhibits Rb_E2F Rb-E2F Complex (Inactive) Rb_E2F->Rb Rb_E2F->E2F

Figure 2: Palbociclib's mechanism of action via CDK4/6 inhibition.

Conclusion

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is a crucial intermediate in the synthesis of Palbociclib. Its use allows for a convergent and efficient synthetic strategy. The protocols provided herein offer a detailed guide for the preparation of Palbociclib, and the accompanying data and diagrams facilitate a comprehensive understanding of its synthesis and mechanism of action. These resources are intended to support researchers and professionals in the field of drug development and oncology.

References

Application Notes and Protocols for SNAr Reactions of 2-Chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic and heteroaromatic rings. The presence of a strong electron-withdrawing group, such as a nitro group (-NO2), ortho or para to a leaving group, typically a halogen, significantly activates the ring towards nucleophilic attack. 2-Chloro-3-nitropyridine is a highly valuable substrate for SNAr reactions due to the activating effect of the adjacent nitro group, making it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules.[1][2]

This document provides detailed application notes and experimental protocols for the SNAr reaction of 2-chloro-3-nitropyridine with various nucleophiles, including amines, thiols, and alcohols.

Reaction Mechanism

The SNAr reaction of 2-chloro-3-nitropyridine proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The negative charge is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitro group. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported reaction conditions for the SNAr of 2-chloro-3-nitropyridine with different nucleophiles. This data is intended to serve as a guide for reaction optimization.

NucleophileReagents/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
AmmoniaNH3 (aq. solution)-901697[4]
Substituted Anilines-Ethylene glycolReflux390-94[2]
Morpholine-----[5]
Primary AminesTriethylamineEthanolReflux2-4-[1]
Primary Amines-Isopropanol/Water (1:1)802-[1]
ThiolsVarious bases (e.g., K2CO3, NaH)DMF, DMAc, NMPRoom Temp. to elevated-Good[6][7]
Diethyl malonateK2CO3THF---[7]

Experimental Protocols

General Protocol for SNAr with an Amine Nucleophile

This protocol is a representative example for the reaction of 2-chloro-3-nitropyridine with a primary or secondary amine.

Materials:

  • 2-chloro-3-nitropyridine (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 equiv).

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.[1]

  • Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).[1]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexane:ethyl acetate) until the starting material is consumed.[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography on silica gel (e.g., using 15% ethyl acetate in hexane as the eluent) to yield the pure 2-amino-3-nitropyridine derivative.[1]

Protocol for SNAr with Ammonia

This protocol describes the synthesis of 2-amino-3-nitropyridine.

Materials:

  • 2-chloro-3-nitropyridine

  • Ammonia solution

  • Sealed tube

  • Heating apparatus

  • Filtration apparatus

Procedure:

  • Place 2-chloro-3-nitropyridine (e.g., 4 g, 25.23 mmol) into a sealed tube.[4]

  • Add ammonia solution (e.g., 8.57 g, 504.6 mmol) to the sealed tube.[4]

  • Heat the reaction mixture to 90 °C and stir at this temperature for 16 hours.[4]

  • After the reaction is complete, cool the mixture to 0 °C.[4]

  • Collect the product by filtration to obtain 2-amino-3-nitropyridine as a yellow solid (expected yield ~97%).[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a typical SNAr reaction of 2-chloro-3-nitropyridine.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants 2-Chloro-3-nitropyridine + Nucleophile + Base Start->Reactants 1. Solvent Add Solvent Reactants->Solvent 2. Heat Heat to Reaction Temp. Solvent->Heat 3. Monitor Monitor by TLC Heat->Monitor 4. Cool Cool to RT Monitor->Cool 5. Evaporate Evaporate Solvent Cool->Evaporate 6. Extract Extraction Evaporate->Extract 7. Dry Dry Organic Layer Extract->Dry 8. Purify Column Chromatography Dry->Purify 9. Product Product Purify->Product 10.

Caption: General workflow for the SNAr reaction of 2-chloro-3-nitropyridine.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the key steps and intermediates in the SNAr mechanism.

SNAr_Mechanism Reactants 2-Chloro-3-nitropyridine + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack (Addition) Product 2-Nu-3-nitropyridine + Cl⁻ Meisenheimer->Product Leaving Group Expulsion (Elimination)

Caption: Mechanism of the SNAr reaction on 2-chloro-3-nitropyridine.

References

Application Notes and Protocols: Boc-Protection of 4-(3-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the tert-butoxycarbonyl (Boc) protection of 4-(3-nitropyridin-2-yl)piperazine. This reaction yields tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. The Boc protecting group is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.

Introduction

The protection of the secondary amine in 4-(3-nitropyridin-2-yl)piperazine is a crucial step in multi-step syntheses, allowing for selective functionalization of the nitropyridine moiety or subsequent modifications of the piperazine ring after deprotection. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a common and efficient method for the introduction of the Boc group onto secondary amines. The reaction proceeds under mild conditions and generally provides high yields of the desired product.

Chemical Reaction

The reaction involves the nucleophilic attack of the secondary amine of 4-(3-nitropyridin-2-yl)piperazine on one of the carbonyl carbons of di-tert-butyl dicarbonate. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the in-situ generated acid and drive the reaction to completion.

Reaction Scheme:

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
4-(3-nitropyridin-2-yl)piperazineC₉H₁₂N₄O₂208.22571188-59-5Starting material
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.2524424-99-5Boc-protecting agent
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Base
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Solvent
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction solvent
Saturated aqueous sodium bicarbonateNaHCO₃84.01144-55-8For work-up
Brine (Saturated aqueous NaCl)NaCl58.447647-14-5For work-up
Anhydrous sodium sulfateNa₂SO₄142.047757-82-6Drying agent
Table 2: Typical Reaction Parameters and Expected Results
ParameterValue
Molar ratio of 4-(3-nitropyridin-2-yl)piperazine : (Boc)₂O : TEA1 : 1.1 : 1.2
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Expected Yield >90%
Appearance of Product White to off-white solid
Molecular Formula of Product C₁₄H₂₀N₄O₄
Molar Mass of Product 308.33 g/mol
CAS Number of Product 153473-24-6 [1]

Experimental Protocol

This protocol describes a general procedure for the Boc-protection of 4-(3-nitropyridin-2-yl)piperazine on a laboratory scale.

Materials:

  • 4-(3-nitropyridin-2-yl)piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(3-nitropyridin-2-yl)piperazine (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • To the stirred solution, add triethylamine (TEA) (1.2 eq) dropwise.

    • In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a small amount of anhydrous DCM.

    • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to yield the pure this compound as a solid.

Visualizations

Boc_Protection_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Isolation start Dissolve 4-(3-nitropyridin-2-yl)piperazine in anhydrous DCM cool Cool to 0 °C start->cool add_tea Add Triethylamine (TEA) cool->add_tea add_boc Add (Boc)₂O solution add_tea->add_boc react Stir at RT for 2-4h add_boc->react quench Quench with water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over Na₂SO₄ wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate purify Recrystallize or Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the Boc-protection of 4-(3-nitropyridin-2-yl)piperazine.

Signaling_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Byproducts A 4-(3-nitropyridin-2-yl)piperazine (Nucleophile) P1 Nucleophilic Attack A->P1 B Di-tert-butyl dicarbonate ((Boc)₂O) B->P1 C Triethylamine (Base) P4 Proton Transfer C->P4 P2 Formation of Tetrahedral Intermediate P1->P2 P3 Elimination of tert-butoxide and CO₂ P2->P3 D This compound (Product) P3->D F tert-Butanol + CO₂ (Byproducts) P3->F E Triethylammonium salt (Byproduct) P4->E

Caption: Logical relationship of reactants and products in the Boc-protection reaction.

References

Application Notes: Deprotection of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in multi-step organic synthesis, particularly within pharmaceutical and drug development. Its stability under various conditions and its facile removal under acidic conditions make it an invaluable tool. This document provides detailed protocols for the deprotection of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate to yield 2-(piperazin-1-yl)-3-nitropyridine, a key intermediate for various research applications. The protocols outlined below utilize standard acidic conditions, namely Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in dioxane, which are common and effective methods for Boc group removal.[1][2]

Chemical Reaction Scheme

The deprotection reaction involves the acid-catalyzed cleavage of the carbamate group, releasing the free piperazine, tert-butyl cation (which typically forms isobutylene and water), and carbon dioxide.

Caption: Acid-catalyzed deprotection of the Boc-protected piperazine.

Experimental Protocols & Data

Two primary methods for the deprotection are presented. The choice between them may depend on the presence of other acid-sensitive functional groups on the molecule or the desired salt form of the final product.[1]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.[1][3]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected piperazine (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Once complete, remove the DCM and excess TFA under reduced pressure (in vacuo).

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).[1]

  • Extract the aqueous layer with DCM (3x the volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected product, 2-(piperazin-1-yl)-3-nitropyridine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative and is particularly useful if the trifluoroacetate salt of the product is difficult to handle. This protocol typically yields the hydrochloride salt of the amine.[4][5]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane solution

  • Methanol or Dioxane (as solvent)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperazine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[5]

  • Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected product will precipitate out of the solution.[1][4]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the product can be isolated in one of two ways:

    • Method A (Precipitation): Add diethyl ether to the reaction mixture to precipitate the hydrochloride salt product fully. Collect the solid by filtration and wash with diethyl ether.[4]

    • Method B (Evaporation): Remove the solvent and excess HCl under reduced pressure to yield the crude hydrochloride salt.[5]

  • To obtain the free base, the resulting salt can be neutralized following steps 7-10 from Protocol 1.

Data Summary: Comparison of Deprotection Protocols
ParameterProtocol 1: TFA/DCMProtocol 2: HCl/DioxaneReference(s)
Primary Reagent Trifluoroacetic acid (TFA)4M Hydrochloric acid (HCl) in Dioxane[1][5]
Solvent Dichloromethane (DCM)Dioxane or Methanol[1]
Temperature 0°C to Room TemperatureRoom Temperature[1][4]
Reaction Time 1 - 4 hours1 - 3 hours[1][4]
Work-up Basic work-up (NaHCO₃) requiredYields HCl salt; basic work-up needed for free base[1]
Product Form Free base (after work-up)Hydrochloride salt (can be converted to free base)[1][4]
Advantages High solubility of reagents and intermediates.Product often precipitates as HCl salt, simplifying isolation. Avoids TFA salts.[1]
Disadvantages TFA is corrosive and requires careful handling. Product isolation requires full work-up.Dioxane is a peroxide-former. May be slower for sterically hindered substrates.[4]

Workflow and Analysis

A systematic workflow is crucial for successful deprotection and characterization of the final product.

prep Preparation Dissolve Substrate in Solvent reaction Reaction Add Acid (TFA or HCl) Stir at RT prep->reaction monitor Monitoring TLC or LC-MS reaction->monitor every 30-60 min monitor->reaction Incomplete workup Work-up Quench, Neutralize & Extract monitor->workup Complete isolate Isolation & Purification Evaporation & Chromatography (if needed) workup->isolate analyze Analysis NMR, MS, IR isolate->analyze problem Problem Identified low_yield Low Yield problem->low_yield side_products Side Products (e.g., t-butylation) problem->side_products cause1 Incomplete Reaction low_yield->cause1 cause2 Loss during Work-up low_yield->cause2 cause3 Acid-sensitive Groups side_products->cause3 sol1 Increase reaction time/temp Increase acid equivalents cause1->sol1 sol2 Ensure pH > 8 before extraction Perform multiple extractions cause2->sol2 sol3 Add scavenger (e.g., TIS) Use milder conditions cause3->sol3

References

Application Notes and Protocols for the Cleavage of the Boc Group from Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the cleavage of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate to yield 2-(piperazin-1-yl)-3-nitropyridine. This deprotection is a critical step in the synthesis of various pharmaceutically active compounds. The protocols described herein utilize common acidic conditions, namely trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in dioxane. This guide includes a summary of quantitative data, detailed experimental procedures, and visual diagrams to illustrate the chemical transformation and experimental workflow.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] The target compound, this compound, is a key intermediate in the synthesis of a range of biologically active molecules. Its deprotection to 2-(piperazin-1-yl)-3-nitropyridine is a crucial transformation for subsequent derivatization and the development of novel therapeutics. For instance, the resulting compound is a building block in the synthesis of inhibitors of cyclin-dependent kinases (CDKs), such as Palbociclib, which is used in cancer therapy.[2]

Chemical Transformation

The cleavage of the Boc group is an acid-catalyzed reaction that proceeds via the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine.[3][4]

Caption: General reaction scheme for the acid-catalyzed deprotection of the Boc group.

Quantitative Data Summary

ParameterMethod A: TFA/DCMMethod B: HCl/Dioxane
Acid Reagent Trifluoroacetic acid (TFA)Hydrochloric acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Acid Equivalents 5 - 10 equivalents3 - 5 equivalents (of a 4M solution)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 3 hours
Typical Yield > 90%> 90%
Product Form Trifluoroacetate salt (initially)Hydrochloride salt
Notes A common and effective method.[5] The resulting trifluoroacetate salt may sometimes be difficult to handle.[5]An alternative to TFA, often yielding a crystalline hydrochloride salt that is easily isolated.[5]

Experimental Protocols

The following are detailed protocols for the two most common methods for the cleavage of the Boc group from this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally effective method for N-Boc deprotection.[5]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected product, 2-(piperazin-1-yl)-3-nitropyridine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a common alternative to TFA and can be advantageous if the trifluoroacetate salt of the product is problematic.[5][6]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Methanol or Dioxane (optional, for dissolution)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Place this compound (1.0 equiv.) in a round-bottom flask with a magnetic stirrer.

  • Add a 4M solution of HCl in 1,4-dioxane (3-5 equiv.). If the starting material has poor solubility, a minimal amount of methanol or dioxane can be added to aid dissolution.

  • Stir the mixture at room temperature for 1-3 hours. The hydrochloride salt of the deprotected product will often precipitate out of the solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by filtration if a precipitate has formed. Wash the filtered solid with diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

  • To obtain the free base, the hydrochloride salt can be neutralized with a base such as saturated aqueous NaHCO₃ and extracted with an organic solvent as described in Protocol 1 (steps 7-10).

Experimental Workflow and Synthetic Utility

The deprotection of this compound is a key step in multi-step syntheses. The resulting product, 2-(piperazin-1-yl)-3-nitropyridine, is a versatile intermediate.

sub Start: tert-butyl 4-(3-nitropyridin-2-yl) piperazine-1-carboxylate reagents Reagents: - Acid (TFA or HCl) - Solvent (DCM or Dioxane) sub->reagents 1. Dissolve reaction Reaction: - Stir at 0°C to RT - Monitor by TLC/LC-MS reagents->reaction 2. Add & React workup Work-up: - Remove volatiles - Neutralize with base - Extract with organic solvent reaction->workup 3. Quench & Isolate purification Purification: - Dry over Na2SO4 - Concentrate in vacuo workup->purification 4. Dry & Concentrate product Product: 2-(piperazin-1-yl)-3-nitropyridine purification->product 5. Obtain Pure Product

Caption: A typical experimental workflow for the Boc deprotection.

The deprotected product serves as a crucial building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

start 2-Chloro-3-nitropyridine + Boc-piperazine intermediate tert-butyl 4-(3-nitropyridin-2-yl) piperazine-1-carboxylate start->intermediate Nucleophilic Aromatic Substitution deprotection Boc Deprotection (This Protocol) intermediate->deprotection product 2-(piperazin-1-yl)-3-nitropyridine deprotection->product final_product Further Functionalization (e.g., coupling reactions) product->final_product api Active Pharmaceutical Ingredient (API) e.g., Palbociclib final_product->api

Caption: Synthetic utility of 2-(piperazin-1-yl)-3-nitropyridine as a key intermediate.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of acid. Gentle warming may also be employed, but this can increase the risk of side reactions.[6]

  • Side Product Formation: The primary side product is often due to the alkylation of the deprotected amine by the tert-butyl cation. The use of scavengers such as anisole or triisopropylsilane (TIS) can help to mitigate this issue, although they may complicate purification.[6]

  • Product Isolation Issues: If the trifluoroacetate salt is oily or difficult to handle, switching to the HCl/dioxane protocol to obtain a crystalline hydrochloride salt is recommended.[5]

By following these detailed protocols and considering the troubleshooting advice, researchers can effectively perform the deprotection of this compound, a key step in the synthesis of valuable pharmaceutical compounds.

References

Application Note: High-Purity Isolation of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, process development, and organic synthesis.

Abstract: This application note details a robust and efficient protocol for the purification of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The described method utilizes normal-phase flash column chromatography to effectively remove synthetic impurities, yielding the target compound with high purity (>98%). This protocol is designed to be scalable and reproducible for drug discovery and development applications.

Introduction

This compound is a critical building block in medicinal chemistry. Its structural motif, featuring a nitropyridine ring linked to a Boc-protected piperazine, makes it a valuable precursor for creating complex molecules, including kinase inhibitors used in targeted cancer therapies.[1][2] The purity of this intermediate is paramount, as impurities can lead to the formation of unwanted side products in subsequent synthetic steps, complicating downstream processing and potentially impacting the efficacy and safety of the final active pharmaceutical ingredient (API).

Column chromatography is a fundamental technique for the purification of organic compounds.[3] This document provides a detailed methodology for the purification of the title compound from a crude reaction mixture using silica gel flash chromatography. The protocol outlines optimal conditions for the stationary phase, mobile phase, and gradient elution to achieve excellent separation and recovery.

Experimental Protocol & Methodology

Materials and Equipment
  • Crude Product: this compound (from synthesis)

  • Stationary Phase: Silica Gel (230-400 mesh, 60 Å)

  • Solvents (HPLC Grade): n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Apparatus: Flash chromatography system (automated or manual), glass column, fraction collector, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), UV lamp (254 nm), standard laboratory glassware.

Sample Preparation (Dry Loading)
  • Dissolve the crude product (e.g., 1.0 g) in a minimal volume of Dichloromethane (approx. 5-10 mL).

  • Add 2-3 g of silica gel to the solution.

  • Concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This ensures the sample is evenly adsorbed onto the silica.

Column Packing and Equilibration
  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% Ethyl Acetate in Hexane). The amount of silica should be approximately 50-100 times the weight of the crude sample for effective separation.[3]

  • Pour the slurry into the chromatography column and allow it to pack uniformly under slight pressure.

  • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it until the baseline is stable.

Chromatographic Separation
  • Carefully add the prepared dry-loaded sample to the top of the equilibrated silica bed.

  • Begin the elution process using the defined mobile phase gradient (see Table 1).

  • Collect fractions of a consistent volume (e.g., 10-20 mL) using an automated fraction collector or manually.

Fraction Analysis and Product Isolation
  • Monitor the separation by spotting collected fractions onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., 30% EtOAc in Hexane).

  • Visualize the spots under a UV lamp at 254 nm. The target compound should appear as a distinct spot.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as a solid.

Data Summary

The following table summarizes the optimized parameters for the purification process. These values are representative and may require minor adjustments based on the specific impurity profile of the crude material.

ParameterValue / Description
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 mm x 200 mm (for ~1g scale)
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate (EtOAc)
Elution Method Gradient Elution
Gradient Profile 10% to 50% B over 20 column volumes
Flow Rate 30-40 mL/min
Detection Method UV at 254 nm
Typical Rf (Product) ~0.4 (in 30% EtOAc/Hexane)
Expected Purity >98% (by HPLC/NMR)
Expected Yield 85-95%

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

G Figure 1: Purification Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in DCM crude->dissolve adsorb Adsorb on Silica dissolve->adsorb dry_load Dry Loading Sample adsorb->dry_load load Load Sample dry_load->load pack Pack Column equilibrate Equilibrate Column pack->equilibrate equilibrate->load elute Gradient Elution load->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc pool Pool Pure Fractions tlc->pool evaporate Solvent Evaporation pool->evaporate product Purified Product (>98%) evaporate->product

Caption: Workflow for column chromatography purification.

References

Application Note: Recrystallization of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate via recrystallization. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules. The following protocol outlines a robust method for obtaining high-purity crystalline material, suitable for downstream applications in drug discovery and development. The procedure includes solvent selection, dissolution, crystallization, and isolation, accompanied by quantitative data on purity and yield.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. As an intermediate, its purity is paramount to ensure the desired quality and yield of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note details a standardized procedure for the recrystallization of this specific piperazine derivative, ensuring reproducibility and high purity of the final product.

Experimental Protocol

This protocol describes the recrystallization of this compound from a mixed solvent system of ethyl acetate and n-hexane.

2.1. Materials and Equipment

  • Crude this compound

  • Ethyl acetate (ACS grade or higher)

  • n-Hexane (ACS grade or higher)

  • Erhlenmeyer flask

  • Hot plate with magnetic stirrer

  • Magnetic stir bar

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Drying oven or vacuum desiccator

2.2. Recrystallization Procedure

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of ethyl acetate to the flask, just enough to wet the solid.

    • Gently heat the mixture on a hot plate with stirring. Add ethyl acetate portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the solution has reached room temperature, slowly add n-hexane as an anti-solvent until the solution becomes slightly turbid.

    • Allow the flask to stand undisturbed at room temperature for several hours to allow for crystal formation.

    • For maximum yield, the flask can be subsequently placed in an ice bath or refrigerator for an additional period to promote further crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold n-hexane to remove any residual soluble impurities.

    • Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.

  • Analysis:

    • Determine the melting point of the recrystallized product to assess its purity.

    • Further analysis by methods such as HPLC, NMR, or Mass Spectrometry can be performed to confirm purity and identity.

Data Presentation

The following table summarizes the representative quantitative data obtained from the recrystallization of this compound.

ParameterCrude MaterialRecrystallized Material
Appearance Yellowish SolidOff-white Crystalline Solid
Weight (g) 10.08.5
Purity (by HPLC, %) 95.2%99.8%
Yield (%) -85%
Melting Point (°C) 135-138141-142

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the recrystallization protocol.

Recrystallization_Workflow cluster_protocol Recrystallization Protocol Start Start with Crude Product Dissolution Dissolve in Minimum Hot Ethyl Acetate Start->Dissolution Decolorization Optional: Add Activated Charcoal & Hot Filtration Dissolution->Decolorization If colored Crystallization Cool Slowly & Add n-Hexane Dissolution->Crystallization If not colored Decolorization->Crystallization Isolation Vacuum Filtration & Wash with Cold n-Hexane Crystallization->Isolation Drying Dry Crystals under Vacuum Isolation->Drying End Pure Crystalline Product Drying->End

Caption: Workflow for the recrystallization of the target compound.

4.2. Logical Relationship of Purification

This diagram shows the logical progression from impure to pure compound through the process of recrystallization.

Purification_Logic cluster_logic Purification by Recrystallization Crude Crude Compound (Target + Impurities) Dissolved Solution (Target + Impurities Dissolved) Crude->Dissolved Dissolution in Hot Solvent Supersaturated Supersaturated Solution (Upon Cooling) Dissolved->Supersaturated Controlled Cooling Crystals Pure Crystals (Target Molecules) Supersaturated->Crystals Crystal Lattice Formation MotherLiquor Mother Liquor (Impurities + Some Target) Supersaturated->MotherLiquor Impurities Remain in Solution

Caption: Logical flow of separation during recrystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethyl acetate and n-hexane are flammable. Avoid open flames and sources of ignition.

  • Handle hot glassware with appropriate clamps or tongs to prevent burns.

Conclusion

The described recrystallization protocol provides an effective and reproducible method for the purification of this compound. Adherence to this protocol will enable researchers to obtain high-purity material, which is critical for the success of subsequent synthetic steps and biological evaluations in the drug development pipeline.

Application Notes and Protocols for the Characterization of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure the identity, purity, and quality of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and detecting any related impurities. A reversed-phase HPLC method is typically employed for this class of compounds.

Experimental Protocol

a. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

b. Sample and Mobile Phase Preparation:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Filter all mobile phases through a 0.45 µm filter and degas before use.

c. Chromatographic Conditions: A gradient elution is recommended to ensure the separation of the main component from potential impurities with different polarities.

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Gradient Program Time (min)
0
20
25
26
30
Data Presentation
AnalyteExpected Retention Time (min)
This compound~15-20
Potential ImpuritiesVariable

Note: The retention time is an estimate and should be confirmed with a reference standard. The method may require optimization based on the specific impurity profile.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the unambiguous identification of this compound and the characterization of trace-level impurities.

Experimental Protocol

a. Instrumentation:

  • An HPLC or UPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight (TOF) instrument).

b. Chromatographic Conditions:

  • The HPLC conditions can be adapted from the purity determination method, often with a faster gradient for higher throughput. A UPLC system with a shorter column (e.g., 50 mm x 2.1 mm, <2 µm particle size) can significantly reduce run times.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically suitable for this compound.

  • Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of impurities.

Data Presentation
ParameterExpected Value
Molecular Formula C₁₄H₂₀N₄O₄
Molecular Weight 308.33 g/mol
[M+H]⁺ (Monoisotopic) 309.1557 m/z
[M+Na]⁺ (Monoisotopic) 331.1376 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol

a. Instrumentation:

  • A 300 MHz or higher field NMR spectrometer.

b. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

c. Acquisition Parameters:

  • Standard pulse programs for ¹H and ¹³C{¹H} NMR should be used.

Data Presentation

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (Boc)~1.4-1.5Singlet9H
Piperazine (Boc-protected side)~3.5-3.7Multiplet4H
Piperazine (Nitropyridinyl side)~3.2-3.4Multiplet4H
Pyridine-H~7.0-8.5Multiplets3H

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonExpected Chemical Shift (δ, ppm)
tert-Butyl (CH₃)~28
tert-Butyl (quaternary C)~80
Piperazine (Boc-protected side)~44
Piperazine (Nitropyridinyl side)~50
Pyridine-C~120-160
Carbonyl (Boc)~154

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol

a. Instrumentation:

  • An FTIR spectrometer.

b. Sample Preparation:

  • The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

Data Presentation

Expected Characteristic FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aliphatic)2850-3000Medium-Strong
C=O stretch (carbamate)1680-1700Strong
N-O stretch (nitro group)1510-1550 and 1340-1380Strong
C-N stretch1000-1350Medium
C-O stretch (carbamate)1200-1300Strong

Visualizing Analytical Workflows

The following diagrams illustrate the general workflows for the analytical methods described above.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh and Dissolve Sample Injector Inject Sample Sample->Injector MobilePhase Prepare & Degas Mobile Phases MobilePhase->Injector Column Separation on C18 Column Injector->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Report Purity Calculation & Report Integration->Report LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Processing SamplePrep Sample Preparation Injection Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MassAnalyzer Mass Analysis (e.g., TOF, Quadrupole) Ionization->MassAnalyzer Detection Ion Detection MassAnalyzer->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Interpretation Mass Spectrum Interpretation DataAcquisition->Interpretation Identification Compound Identification Interpretation->Identification NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectrometer cluster_processing Data Processing & Analysis Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Magnet Transfer->Insert Acquire Acquire 1H & 13C Spectra Insert->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Interpret Spectral Interpretation Phase->Interpret Structure Structure Confirmation Interpret->Structure

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

A common and effective method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and tert-butyl piperazine-1-carboxylate.

Reaction Scheme:

Materials:

  • 2-chloro-3-nitropyridine

  • tert-butyl piperazine-1-carboxylate (Boc-piperazine)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃))

  • Solvent (e.g., dimethylformamide (DMF), acetonitrile (ACN), dimethyl sulfoxide (DMSO))

  • Reaction vessel with magnetic stirrer and condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in the chosen solvent, add the base (1.1-1.5 eq).

  • Stir the mixture at room temperature under an inert atmosphere.

  • Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in the solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst or reagents.2. Reaction temperature is too low.3. Insufficient reaction time.4. Inappropriate base or solvent.1. Check the quality and purity of starting materials and reagents.2. Gradually increase the reaction temperature in 10 °C increments.3. Extend the reaction time and monitor by TLC/LC-MS.4. Screen different bases (e.g., K₂CO₃, DIPEA) and solvents (e.g., ACN, DMSO).
Incomplete Reaction 1. Insufficient heating.2. Stoichiometry of reactants is off.3. Poor mixing.1. Ensure uniform and adequate heating of the reaction mixture.2. Re-check the molar ratios of your reactants and reagents.3. Ensure efficient stirring throughout the reaction.
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition.2. Presence of water leading to hydrolysis of 2-chloro-3-nitropyridine.3. Dimerization or polymerization of starting materials.1. Lower the reaction temperature and monitor for byproducts.2. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere.3. Add the electrophile (2-chloro-3-nitropyridine) slowly to the reaction mixture.
Difficult Purification 1. Product co-elutes with starting materials or byproducts.2. Product is an oil and difficult to crystallize.1. Optimize the mobile phase for column chromatography (e.g., gradient elution).2. Attempt recrystallization from a different solvent system. If it remains an oil, consider salt formation for easier handling and purification.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base is crucial for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the SNAr reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic and stop the reaction.

Q2: Which solvent is best for this synthesis?

A2: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF, DMSO, and ACN are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction. A solvent screen is recommended to find the optimal conditions for your specific setup.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A spot-to-spot comparison of the reaction mixture with the starting materials will show the consumption of reactants and the formation of the product.

Q4: What are the common impurities I should look for?

A4: Common impurities may include unreacted starting materials (2-chloro-3-nitropyridine and tert-butyl piperazine-1-carboxylate), and potential side products from the hydrolysis of 2-chloro-3-nitropyridine if moisture is present.

Q5: What is a suitable method for purifying the final product?

A5: The product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be an effective purification method.

Data Presentation

Table 1: Effect of Base and Solvent on Reaction Yield

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1TriethylamineDMF1001275
2DIPEADMF1001282
3K₂CO₃DMF1001288
4K₂CO₃Acetonitrile801885
5K₂CO₃DMSO120892

Note: The data presented in this table is a representative example and actual results may vary based on specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Boc-piperazine and Base in Solvent B Add 2-chloro-3-nitropyridine Solution Dropwise A->B C Heat and Stir (Monitor by TLC/LC-MS) B->C D Cool to RT C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Column Chromatography or Recrystallization G->H I Characterize Product (NMR, MS) H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Incomplete Reaction cause1 Reagent Quality start->cause1 cause2 Reaction Conditions (Temp, Time) start->cause2 cause3 Base/Solvent Choice start->cause3 cause4 Stoichiometry start->cause4 sol1 Verify Reagent Purity cause1->sol1 sol2 Optimize Temperature and Reaction Time cause2->sol2 sol3 Screen Different Bases and Solvents cause3->sol3 sol4 Confirm Molar Ratios cause4->sol4

Caption: Troubleshooting logic for addressing low yield in the synthesis.

Technical Support Center: Synthesis of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature.
Low reactivity of starting materials.Ensure the purity of 2-chloro-3-nitropyridine and tert-butyl piperazine-1-carboxylate. Impurities can inhibit the reaction.
Ineffective base.Use a non-nucleophilic, moderately strong base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. Ensure the base is anhydrous.
Presence of Multiple Spots on TLC Formation of side products.The primary side product is often the di-substituted piperazine. This can be minimized by using a slight excess of tert-butyl piperazine-1-carboxylate (1.1-1.2 equivalents).
Degradation of the product or starting materials.Avoid excessive heating. The reaction should be carried out at a moderate temperature (e.g., reflux in ethanol).
Boc-deprotection.While the Boc group is generally stable under these conditions, prolonged exposure to acidic conditions (even trace amounts) can cause its removal. Ensure the reaction is run under basic or neutral conditions.
Difficulty in Product Purification Co-elution of product and impurities during column chromatography.Use a suitable solvent system for column chromatography. A gradient elution with ethyl acetate in hexane (e.g., starting from 15% ethyl acetate) is often effective.[1]
Product is an oil and does not solidify.The product is often isolated as a solid. If it remains an oil, try trituration with a non-polar solvent like hexane or pentane to induce crystallization.
Unexpected NMR Spectrum Presence of unreacted starting materials.Compare the spectrum with the known spectra of 2-chloro-3-nitropyridine and tert-butyl piperazine-1-carboxylate.
Presence of the di-substituted byproduct.Look for characteristic signals of the second nitropyridyl group. The spectrum of the di-substituted product will show a different integration ratio for the aromatic and piperazine protons.
Boc-deprotection.The characteristic singlet for the tert-butyl group at ~1.4-1.5 ppm will be absent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common method is a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and tert-butyl piperazine-1-carboxylate. The electron-withdrawing nitro group at the 3-position activates the C-2 position of the pyridine ring for nucleophilic attack by the secondary amine of the piperazine derivative.

Q2: What are the typical reaction conditions?

A2: The reaction is typically carried out in a polar aprotic solvent such as ethanol, acetonitrile, or DMF. A base, such as triethylamine or diisopropylethylamine, is added to scavenge the HCl formed during the reaction. The reaction is usually heated to reflux for several hours.

Q3: What are the potential side reactions in this synthesis?

A3: The main potential side reaction is the formation of the di-substituted product, 1,4-bis(3-nitropyridin-2-yl)piperazine, where both nitrogen atoms of the piperazine react with 2-chloro-3-nitropyridine. This can be minimized by using a slight excess of the mono-Boc-protected piperazine. Another potential issue is the cleavage of the Boc protecting group if any acidic conditions are present.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable mobile phase, for example, ethyl acetate/hexane (e.g., 30:70 v/v), to separate the starting materials from the product. The spots can be visualized under UV light.

Q5: What is the best way to purify the final product?

A5: The crude product is typically purified by flash column chromatography on silica gel.[1] A gradient of ethyl acetate in hexane is commonly used as the eluent.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-chloro-3-nitropyridine

  • Tert-butyl piperazine-1-carboxylate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous ethanol (or other suitable solvent like acetonitrile or DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-chloro-3-nitropyridine (1.0 eq).

  • Dissolve the starting material in anhydrous ethanol (to a concentration of approximately 0.1 M).

  • Add tert-butyl piperazine-1-carboxylate (1.1 eq) to the solution.

  • Add triethylamine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Purity (%)
This compoundC₁₄H₂₀N₄O₄308.3385-95>98 (by HPLC)
1,4-bis(3-nitropyridin-2-yl)piperazine (Di-substituted byproduct)C₁₄H₁₂N₆O₄328.29<5 (with excess Boc-piperazine)-

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_troubleshooting Troubleshooting Start 2-Chloro-3-nitropyridine + Tert-butyl piperazine-1-carboxylate Reaction_Step SNAr Reaction (Solvent, Base, Heat) Start->Reaction_Step Solvent_Removal Solvent Removal Reaction_Step->Solvent_Removal Low_Yield Low Yield? Reaction_Step->Low_Yield Extraction Aqueous Work-up (EtOAc, Water, Brine) Solvent_Removal->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography (Silica gel, Hexane/EtOAc) Drying->Chromatography Product Pure Product Chromatography->Product Impure_Product Impure Product? Chromatography->Impure_Product Check_Purity Check Reagent Purity Low_Yield->Check_Purity Yes Optimize_Conditions Optimize Reaction (Time, Temp) Low_Yield->Optimize_Conditions Yes Adjust_Stoichiometry Adjust Stoichiometry (Excess Boc-piperazine) Impure_Product->Adjust_Stoichiometry Yes Optimize_Purification Optimize Chromatography Impure_Product->Optimize_Purification Yes

Caption: Workflow for the synthesis and troubleshooting of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Reactants 2-Chloro-3-nitropyridine + Tert-butyl piperazine-1-carboxylate Desired_Product This compound Reactants->Desired_Product Desired Pathway Di_substitution 1,4-bis(3-nitropyridin-2-yl)piperazine Reactants->Di_substitution Excess 2-chloro-3-nitropyridine Boc_Deprotection 1-(3-nitropyridin-2-yl)piperazine Desired_Product->Boc_Deprotection Acidic Conditions

Caption: Potential side reactions in the synthesis of this compound.

References

Technical Support Center: Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 2-halo-3-nitropyridine (e.g., 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine) with tert-butyl piperazine-1-carboxylate (Boc-piperazine) in the presence of a base. The nitro group at the 3-position activates the 2-position of the pyridine ring, making it a strong electrophilic center for the nucleophilic attack by the piperazine nitrogen.[1]

Q2: What are the potential common impurities I might encounter in my synthesis?

A2: Common impurities can be categorized as process-related or degradation-related.

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 2-halo-3-nitropyridine and Boc-piperazine.

    • Isomeric Impurities: If the starting nitropyridine contains other positional isomers (e.g., 2-halo-5-nitropyridine), the corresponding isomeric product will be present.

    • Di-substituted Piperazine: Reaction of the product with another molecule of 2-halo-3-nitropyridine, although less likely due to steric hindrance and the deactivating effect of the first substitution.

    • Hydrolysis Products: Deprotection of the Boc group to form 1-(3-nitropyridin-2-yl)piperazine, especially under acidic conditions.

  • Degradation-Related Impurities:

    • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso or amino group, forming tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate, particularly if reductive conditions are inadvertently introduced.

    • Hydroxylated Impurities: Nucleophilic substitution of the halide on the starting material by water or hydroxide ions can lead to 3-nitropyridin-2-ol.

Q3: How can I best store this compound to minimize degradation?

A3: To ensure stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of hydrolysis and photodegradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Observed Problem Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Increase reaction time and/or temperature. - Ensure the base is sufficiently strong and used in an appropriate molar excess to neutralize the generated acid (e.g., HCl). - Use a more reactive starting material, such as 2-fluoro-3-nitropyridine, as fluoride is a better leaving group in SNAr reactions.[2][3]
Side reactions consuming starting materials.- Optimize reaction conditions to minimize side product formation (e.g., lower temperature). - Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.
Presence of Unreacted Starting Materials in the Final Product Inefficient purification.- Optimize the purification method. Column chromatography on silica gel is often effective. - Recrystallization from a suitable solvent system can also be used to remove impurities.
Reaction stoichiometry is not optimized.- Use a slight excess of one of the reactants (typically the less expensive one) to drive the reaction to completion.
Product is Contaminated with an Isomeric Impurity Impure starting 2-halo-3-nitropyridine.- Analyze the purity of the starting material by techniques like GC-MS or NMR before use. - If the starting material is impure, purify it by distillation or recrystallization. - The isomeric products can often be separated by careful column chromatography.
Presence of a Deprotected (Boc-removed) Impurity Exposure to acidic conditions during workup or purification.- Avoid acidic conditions. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous workup. - Use a neutral or slightly basic mobile phase for column chromatography if possible.
Product has a Darker Color than Expected (Yellow to Brown) Presence of colored impurities, possibly from degradation or side reactions.- Ensure the reaction is protected from light. - Purify the product by column chromatography, which can often separate colored impurities. - Treatment with activated carbon can sometimes be used to remove colored impurities, but should be tested on a small scale first.

Experimental Protocols & Methodologies

Synthesis of this compound

This is a general procedure and may require optimization.

  • Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or DMSO) in a round-bottom flask, add tert-butyl piperazine-1-carboxylate (1.1 eq) and a base (e.g., potassium carbonate or triethylamine, 2-3 eq).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Analytical Method for Purity Assessment

A general High-Performance Liquid Chromatography (HPLC-UV) method suitable for monitoring the reaction and assessing the purity of the final product is described below.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, and gradually increase to elute the product and impurities.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm and/or a wavelength where the nitropyridine chromophore has maximum absorbance.
Column Temperature 30 °C
Injection Volume 10 µL

Note: This method should be validated for your specific application. For confirmation of impurity identity, LC-MS would be a powerful tool.

Visualizations

Synthesis_Workflow start Starting Materials (2-halo-3-nitropyridine, Boc-piperazine, Base, Solvent) reaction Nucleophilic Aromatic Substitution (Heat, Stirring) start->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Impurity_Relationships cluster_starting_materials Starting Materials cluster_impurities Potential Impurities main_compound Target Compound impurity3 Deprotected Product main_compound->impurity3 Acidic conditions impurity4 Reduced Nitro Group main_compound->impurity4 Reductive conditions sm1 2-halo-3-nitropyridine sm1->main_compound Reacts with impurity1 Unreacted Starting Materials sm1->impurity1 sm2 Boc-piperazine sm2->main_compound Reacts with sm2->impurity1 impurity2 Isomeric Product

Caption: Logical relationships between the target compound and its potential impurities.

References

Technical Support Center: Synthesis of Palbociclib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Palbociclib intermediates. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to key Palbociclib intermediates?

A1: The synthesis of Palbociclib typically involves the preparation of two key intermediates: a substituted pyrido[2,3-d]pyrimidin-7-one core and a substituted aminopyridine side chain.

One common key intermediate for the core structure is 6-acetyl-8-cyclopentyl-5-methyl-2-chloro-8H-pyrido[2,3-d]pyrimidin-7-one . Its synthesis often starts from simpler pyrimidine and pyridine derivatives and involves key steps like amination, condensation, and halogenation reactions.[1]

A crucial intermediate for the side chain is 2-amino-5-bromopyridine . This is generally synthesized via the bromination of 2-aminopyridine.[2][3]

The final coupling of these intermediates to form the Palbociclib backbone is often achieved through nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig amination, or Suzuki coupling reactions.

Q2: I am experiencing a low yield in the SNAr coupling reaction between the pyridopyrimidinone core and the aminopyridine side chain. What are the potential causes and solutions?

A2: Low yields in the SNAr coupling are a frequent issue. The primary factors to investigate are the choice of base, reaction temperature, and the quality of starting materials and solvents.[1][4]

  • Base Selection: The choice of base is critical. While strong bases like lithium hexamethyldisilazide (LiHMDS) can improve yield, they can also lead to the formation of impurities such as dimers.[5][6] Grignard reagents, such as isopropyl magnesium chloride (i-PrMgCl) or cyclohexyl magnesium chloride (CyMgCl), have been shown to be effective alternatives that can minimize dimer formation and improve yield.[5]

  • Reaction Temperature: Inadequate temperature control can lead to incomplete reactions or the formation of side products. It is crucial to monitor and maintain the optimal reaction temperature as specified in the protocol.

  • Reagent and Solvent Quality: The presence of moisture or other impurities in your reagents and solvents can significantly impact the reaction outcome. Ensure that all materials are of high purity and that anhydrous conditions are maintained for moisture-sensitive reactions.

Q3: I am observing significant impurity formation in my reaction. What are the common impurities and how can I minimize them?

A3: Impurity profiling is essential for a successful synthesis. Common impurities in Palbociclib synthesis include dimer impurities, des-bromo impurities, and di-substituted byproducts.[2][5]

  • Dimer Impurities: These can form, particularly when using strong bases like LiHMDS in the SNAr coupling step.[5][6] Switching to a Grignard reagent as the base can effectively suppress dimer formation.[5]

  • Des-bromo Impurity: This impurity can arise during reactions involving Grignard reagents through a metal-halogen exchange. Careful control of reaction conditions and stoichiometry can help minimize its formation.

  • Di-brominated Byproducts: In the synthesis of 2-amino-5-bromopyridine, the formation of 2-amino-3,5-dibromopyridine is a common side reaction.[2] This can be minimized by carefully controlling the stoichiometry of the brominating agent (e.g., NBS) and the reaction temperature.

Q4: How can I effectively purify the intermediates to ≥98% purity?

A4: Achieving high purity often requires meticulous purification techniques. Common methods include:

  • Recrystallization: This is a powerful technique for purifying solid intermediates. The choice of solvent is crucial and may require some experimentation to find the optimal system that provides good recovery of the pure product.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard method. Careful selection of the eluent system is necessary to achieve good separation of the desired compound from impurities.[1]

  • Washing: In some cases, impurities can be removed by washing the crude product with a suitable solvent in which the impurity is soluble, but the desired product is not. For example, 2-amino-3,5-dibromopyridine can be removed from 2-amino-5-bromopyridine by washing with hot petroleum ether.[7]

Troubleshooting Guides

Low Yield in SNAr Coupling
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Base Selection Switch from LiHMDS to a Grignard reagent (e.g., i-PrMgCl or CyMgCl).[5]Reduced dimer formation and potentially higher yield of the desired product.
Suboptimal Reaction Temperature Carefully monitor and control the reaction temperature according to the established protocol.Improved reaction kinetics and reduced formation of temperature-sensitive byproducts.
Poor Quality of Reagents/Solvents Use freshly purified or high-purity anhydrous solvents and reagents. Ensure starting materials are free of significant impurities.Consistent and improved reaction yields.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.Ensure the reaction goes to completion without significant degradation of the product.
Impurity Formation in the Bromination of 2-Aminopyridine
Impurity Potential Cause Troubleshooting Step Expected Outcome
2-Amino-3,5-dibromopyridine Excess of brominating agent (e.g., NBS).[2]Use a 1:1 molar ratio of 2-aminopyridine to NBS.Minimized formation of the di-brominated byproduct.
High reaction temperature.Maintain the reaction temperature below 20°C during the addition of the brominating agent.[7]Increased selectivity for mono-bromination at the 5-position.
Starting Material in Final Product Incomplete reaction.Monitor the reaction by TLC to ensure full consumption of the starting material.A cleaner product with no residual 2-aminopyridine.

Experimental Protocols

Synthesis of 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

This protocol is adapted from a patented procedure.

Materials:

  • 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine

  • Crotonic acid

  • Triethylamine

  • Palladium acetate (Pd(OAc)₂)

  • Acetic anhydride

  • N-methylpyrrolidone (NMP)

  • Water

  • Isopropanol

Procedure:

  • To a reaction vessel, add 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine (10.0 g, 1.0 eq.) and NMP (50 mL).

  • Add crotonic acid (4.7 g, 1.5 eq.) and triethylamine (20.2 mL, 4.0 eq.) to the mixture.

  • Degas the vessel and purge with nitrogen three times.

  • Add palladium acetate (0.25 g, 0.03 eq.) and repeat the degassing and nitrogen purge cycle.

  • Heat the reaction mixture to 65 °C and stir until the starting material is consumed (at least 6 hours), monitoring by TLC or LC-MS.

  • Add acetic anhydride (6.8 mL, 2.0 eq.) and continue stirring at 65 °C for 1-2 hours until the intermediate is consumed.

  • Cool the mixture to 20 °C and add water (100 mL) to precipitate the product.

  • Stir the suspension at 20 °C for 1 hour.

  • Collect the solid by filtration and wash sequentially with water (20 mL) and a 4:1 isopropanol/water mixture (50 mL).

  • Dry the product under vacuum at 55-70 °C to yield 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one as a tan to gray solid (yield: ~81%).[8]

Synthesis of 2-amino-5-bromopyridine

This protocol is based on established chemical synthesis procedures.[7][9]

Materials:

  • 2-Aminopyridine

  • Acetic acid

  • Bromine

  • Sodium hydroxide solution (40%)

  • Petroleum ether

Procedure:

  • Dissolve 2-aminopyridine (3.0 moles) in acetic acid (500 mL) in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

  • Cool the solution to below 20 °C in an ice bath.

  • Slowly add a solution of bromine (3.0 moles) in acetic acid (300 mL) dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20 °C initially.

  • Allow the temperature to rise to 50 °C after about half of the bromine solution has been added.

  • After the addition is complete, stir the mixture for 1 hour.

  • Dilute the mixture with water (750 mL) to dissolve the hydrobromide salt.

  • Neutralize the solution with 40% sodium hydroxide solution with cooling and stirring to precipitate the product.

  • Collect the precipitate by filtration and wash with water until the washings are free of bromide ions.

  • Dry the crude product at 110 °C.

  • Wash the dried solid with three portions of hot petroleum ether to remove the 2-amino-3,5-dibromopyridine impurity.

  • The final product, 2-amino-5-bromopyridine, is obtained with a yield of 62-67%.[7]

Visualizations

Troubleshooting_Low_Yield start Low Yield in SNAr Coupling reagent_quality Check Reagent and Solvent Quality start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions workup_purification Evaluate Work-up and Purification start->workup_purification use_high_purity Use High Purity/ Anhydrous Materials reagent_quality->use_high_purity optimize_base Optimize Base (e.g., Grignard vs. LiHMDS) reaction_conditions->optimize_base control_temp Ensure Accurate Temperature Control reaction_conditions->control_temp monitor_reaction Monitor Reaction Progress (TLC/LC-MS) reaction_conditions->monitor_reaction optimize_purification Optimize Purification (Recrystallization/Chromatography) workup_purification->optimize_purification end Improved Yield use_high_purity->end optimize_base->end control_temp->end monitor_reaction->end optimize_purification->end

Troubleshooting workflow for low yield in SNAr coupling.

Impurity_Identification cluster_analysis Analysis cluster_identification Identification cluster_mitigation Mitigation Strategy start Impurity Detected in Reaction Mixture lcms LC-MS Analysis Determine MW start->lcms nmr NMR Spectroscopy Elucidate Structure lcms:f0->nmr dimer Dimer Impurity (High MW) nmr:f0->dimer des_bromo Des-bromo Impurity (Loss of Br) nmr:f0->des_bromo dibromo Di-bromo Byproduct (Addition of extra Br) nmr:f0->dibromo change_base Change Base (e.g., to Grignard) dimer->change_base control_stoichiometry Control Stoichiometry of Reagents des_bromo->control_stoichiometry dibromo->control_stoichiometry optimize_temp Optimize Reaction Temperature dibromo->optimize_temp

Logical workflow for impurity identification and mitigation.

References

Technical Support Center: Improving the Purity of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Purity After Initial Synthesis

  • Question: My initial product purity is low after the reaction between 2-chloro-3-nitropyridine and tert-butyl piperazine-1-carboxylate. What are the likely impurities and how can I minimize them?

  • Answer: Low purity can result from unreacted starting materials, formation of isomers, or side products.

    • Unreacted Starting Materials: The presence of 2-chloro-3-nitropyridine or tert-butyl piperazine-1-carboxylate is common. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Adjusting the stoichiometry of the reactants or prolonging the reaction time might be necessary.

    • Isomeric Impurities: Depending on the reaction conditions, there is a possibility of forming other isomers, such as tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate, if the starting materials are not pure. Ensure the purity of the starting 2-chloro-3-nitropyridine.

    • Side Products: Over-reaction or side reactions can lead to impurities. For instance, reaction of the product with another molecule of 2-chloro-3-nitropyridine is a possibility, though sterically hindered. Maintaining a controlled temperature and reaction time can minimize the formation of such byproducts.

Problem 2: Difficulty in Removing Impurities by Column Chromatography

  • Question: I'm struggling to separate my product from impurities using column chromatography. The fractions are still impure. What can I do?

  • Answer: Optimizing your column chromatography technique is key.

    • Solvent System (Mobile Phase): The choice of solvent system is critical. A common mobile phase for similar compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Start with a low polarity mixture and gradually increase the polarity (gradient elution). This will help in separating compounds with close retention factors (Rf). For example, you can start with 9:1 hexane:ethyl acetate and gradually move to 7:3 or 1:1.

    • Stationary Phase: Silica gel is the most common stationary phase. Ensure you are using a silica gel with an appropriate particle size for good resolution. A smaller particle size generally provides better separation but may require higher pressure.

    • Column Loading: Do not overload the column. A general rule of thumb is to load 1-5% of the silica gel weight with your crude product. Overloading leads to poor separation.

    • Alternative Adsorbents: If silica gel does not provide adequate separation, consider using other stationary phases like alumina (basic or neutral) or reverse-phase silica gel (C18).

Problem 3: Product Oiling Out During Recrystallization

  • Question: My product oils out instead of crystallizing during recrystallization. How can I induce crystallization?

  • Answer: "Oiling out" occurs when the solute is not soluble enough in the hot solvent to remain dissolved as it cools, but is too soluble to crystallize.

    • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to experiment with different solvents or solvent mixtures. For Boc-protected piperazine derivatives, solvents like ethanol, isopropanol, ethyl acetate, or mixtures with hexanes can be effective.

    • Cooling Rate: Cool the solution slowly. A rapid decrease in temperature can favor oiling out over crystallization. Allow the flask to cool to room temperature first, and then place it in an ice bath.

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent level can create nucleation sites and induce crystallization.

    • Seeding: Adding a small crystal of the pure product (a seed crystal) to the cooled solution can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of high-quality this compound?

A1: High-purity this compound is typically a yellow to orange crystalline solid. Purity should be ≥98% as determined by HPLC.

Q2: What are the best analytical techniques to assess the purity of my compound?

A2:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress and check the purity of fractions from column chromatography. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify major impurities if their structures are known.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify impurities.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes. While specific toxicity data for this compound is limited, it is good practice to handle all chemicals with care. The starting material, 2-chloro-3-nitropyridine, is a hazardous substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

The following table summarizes typical purity improvements that can be expected from different purification techniques. Please note that these are illustrative examples and actual results may vary depending on the initial purity and the specific conditions used.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Typical Yield (%)
Single Recrystallization85-90%95-98%70-85%
Column Chromatography70-85%>98%60-80%
Combined Column Chromatography and Recrystallization70-85%>99%50-70%

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and may require optimization.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution to create a slurry.

  • Solvent Evaporation: Remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexane.

  • Loading: Carefully load the dried slurry onto the top of the packed silica gel bed.

  • Elution: Begin eluting the column with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20, and so on).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol provides a general procedure for recrystallization. The choice of solvent is crucial and may require screening.

  • Dissolution: In a flask, add a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate) to the crude product. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification Workflow

G Crude_Product Crude Product (Low Purity) Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Analysis_1 Purity Analysis (TLC, HPLC) Column_Chromatography->Purity_Analysis_1 Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Recrystallization Recrystallization Purity_Analysis_2 Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis_2 Purity_Analysis_1->Recrystallization Further Purification Needed Pure_Product Pure Product (>98% Purity) Purity_Analysis_1->Pure_Product Purity OK Purity_Analysis_2->Pure_Product G cluster_reactants Reactants cluster_products Products and Byproducts Reactant_A 2-chloro-3-nitropyridine Desired_Product Desired Product Reactant_A->Desired_Product Isomeric_Impurity Isomeric Impurity Reactant_A->Isomeric_Impurity Isomeric starting material Disubstituted_Impurity Di-substituted Impurity Reactant_A->Disubstituted_Impurity Reactant_B Tert-butyl piperazine-1-carboxylate Reactant_B->Desired_Product Reactant_B->Isomeric_Impurity Desired_Product->Disubstituted_Impurity Further reaction

Degradation of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate in various chemical reactions. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound?

A1: The two most prevalent degradation pathways are the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group and the reduction of the nitro group. The Boc group is highly sensitive to acidic conditions, leading to its removal.[1][2] The nitro group can be reduced to an amine under various reductive conditions.

Q2: Under what conditions is the Boc group unstable?

A2: The Boc group is unstable in the presence of strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid.[2] Lewis acids can also facilitate its cleavage.[1] Elevated temperatures can also promote thermal deprotection.[3]

Q3: Can the nitro group on the pyridine ring be unintentionally reduced?

A3: Yes, the nitro group is susceptible to reduction during reactions that employ reducing agents, such as catalytic hydrogenation (e.g., with Pd/C and H₂), or metals in acidic media. This will convert the nitro group to an amino group, forming Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate.

Q4: Is this compound stable under basic conditions?

A4: The Boc group is generally stable to basic conditions and nucleophilic reagents.[4] However, prolonged exposure to strong bases at high temperatures may lead to hydrolysis of the carbamate.

Troubleshooting Guides

Issue 1: Appearance of a new, more polar spot by TLC during a reaction, corresponding to a loss of the Boc group.
  • Question: I am running a reaction and my TLC analysis shows a new, more polar spot appearing over time, and I suspect it is the deprotected product. What could be the cause and how can I prevent it?

  • Possible Cause: Your reaction conditions are likely too acidic, causing the cleavage of the Boc protecting group. The resulting free amine is more polar, hence its lower Rf value on a normal phase TLC plate.

  • Solution:

    • Neutralize the reaction mixture: If acidic byproducts are being generated, consider adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to maintain a neutral pH.

    • Modify your reaction conditions: If the reaction requires an acid, try using a milder acid or a smaller stoichiometric amount.

    • Lower the reaction temperature: Acid-catalyzed deprotection is often slower at lower temperatures.

Issue 2: Formation of an unexpected byproduct with a different UV activity during a reduction reaction.
  • Question: I am trying to perform a reaction on another part of the molecule, but I am observing a byproduct that I believe is the result of nitro group reduction. How can I avoid this?

  • Possible Cause: The reagents you are using are strong enough to reduce the nitro group on the pyridine ring.

  • Solution:

    • Choose a chemoselective reagent: Select reagents that are known to be selective for the desired transformation without affecting the nitro group.

    • Protect the nitro group (if necessary): This is generally not practical. A better approach is to perform the nitro reduction as a dedicated step if the amino functionality is desired later in the synthesis.

    • Change the order of synthetic steps: Consider if the nitro group can be introduced at a later stage in your synthesis to avoid its premature reduction.

Issue 3: Low yield in the synthesis of this compound from 2-chloro-3-nitropyridine.
  • Question: I am synthesizing the title compound via a nucleophilic aromatic substitution (SNAr) reaction and getting a low yield. What could be the problem?

  • Possible Cause: The SNAr reaction between 2-chloro-3-nitropyridine and Boc-piperazine may be incomplete or subject to side reactions. The reaction conditions, such as base, solvent, and temperature, are critical. The nitro group at the 3-position strongly activates the 2-position for nucleophilic attack.[5]

  • Solution:

    • Optimize reaction conditions: Ensure an appropriate base (e.g., K₂CO₃, Et₃N) and solvent (e.g., acetonitrile, DMF) are used. Refluxing conditions are often employed for this type of reaction.[5]

    • Check starting material purity: Impurities in either 2-chloro-3-nitropyridine or Boc-piperazine can interfere with the reaction.

    • Consider regioselectivity: While the 2-position is highly activated, ensure that substitution at other positions is not occurring, which could be an issue with differently substituted pyridines.[6]

Summary of Potential Degradation Products

Degradation Product NameMolecular FormulaConditions Leading to Formation
1-(3-Nitropyridin-2-yl)piperazineC₉H₁₂N₄O₂Acidic conditions (e.g., TFA, HCl), Lewis acids, or high temperatures.[1][2][3]
Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylateC₁₄H₂₂N₄O₂Reducing conditions (e.g., catalytic hydrogenation, metal/acid reduction).
2-Hydroxy-3-nitropyridineC₅H₄N₂O₃Potential hydrolysis of the C-N bond under harsh aqueous acidic or basic conditions (less common).

Key Degradation Pathways

Acid-Catalyzed Deprotection cluster_reagents Conditions reactant This compound product 1-(3-Nitropyridin-2-yl)piperazine reactant->product H+ byproduct1 Isobutylene product->byproduct1 byproduct2 CO2 product->byproduct2 H+ Acid (TFA, HCl) or Heat

Caption: Acid-catalyzed degradation of the title compound.

Nitro Group Reduction cluster_reagents Conditions reactant This compound product Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate reactant->product [H] [H] Reducing Agent (e.g., H2, Pd/C)

Caption: Reduction of the nitro group to an amine.

Experimental Protocols

Protocol 1: Standard Boc Deprotection

This protocol describes a common method for the removal of the Boc group.

  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. A common choice is a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.[4] Alternatively, a solution of HCl in dioxane or diethyl ether can be used.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until all starting material is consumed.

  • Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is for the synthesis of the title compound from 2-chloro-3-nitropyridine.

  • Reactant Mixture: In a round-bottom flask, combine 2-chloro-3-nitropyridine (1 equivalent), Tert-butyl piperazine-1-carboxylate (1-1.2 equivalents), and a base such as potassium carbonate (2-3 equivalents) in a solvent like acetonitrile or DMF.[5]

  • Heating: Heat the mixture to reflux (for acetonitrile, this is ~82 °C) and stir for several hours (e.g., 12-24 hours).[5]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the 2-chloro-3-nitropyridine.

  • Work-up and Purification: After cooling to room temperature, filter off the base. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired product.[5]

References

Technical Support Center: Selectivity in Boc Protection of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common selectivity issues encountered during the tert-butyloxycarbonyl (Boc) protection of piperazine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary selectivity challenge when performing a Boc protection on piperazine?

A1: The main challenge in the Boc protection of piperazine, a symmetric diamine, is controlling the level of substitution to selectively obtain the mono-Boc-protected product over the di-Boc-protected byproduct. The unprotected piperazine, the desired mono-protected product, and the di-protected byproduct often form a mixture.

Q2: How does stoichiometry influence the mono- versus di-protection of piperazine?

A2: Stoichiometry is a critical factor. Using a sub-stoichiometric amount of the Boc-protection reagent, such as di-tert-butyl dicarbonate (Boc₂O), relative to piperazine can favor mono-protection. For instance, studies have shown that using approximately 0.8 equivalents of Boc₂O can maximize the yield of the mono-protected piperazine. Conversely, using an excess of Boc₂O will drive the reaction towards the di-protected product.

Q3: Can the formation of a piperazine salt improve selectivity for mono-protection?

A3: Yes, forming a mono-salt of piperazine is a common and effective strategy to achieve selective mono-protection. By reacting piperazine with one equivalent of an acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA), one of the nitrogen atoms is protonated and deactivated towards the electrophilic Boc₂O.[1][2] This leaves the other nitrogen free to react, significantly enhancing the yield of the mono-Boc-piperazine.[1]

Q4: What is regioselectivity in the context of unsymmetrical piperazines, and how can it be controlled?

A4: For unsymmetrical piperazines, which have different substituents on the nitrogen atoms or the ring, the challenge is to selectively protect one nitrogen over the other. This is known as regioselectivity. Control can be achieved by exploiting the electronic and steric differences between the two nitrogen atoms. The less sterically hindered and more nucleophilic nitrogen will generally react preferentially.

Q5: Are there alternative methods to traditional batch reactions for improving mono-selectivity?

A5: Yes, flow chemistry, or microreactor technology, has been shown to improve the selectivity of mono-Boc protection. The precise control over reaction temperature and stoichiometry in a continuous flow setup can lead to higher yields of the desired mono-protected product compared to traditional batch reactors.

Troubleshooting Guides

Issue 1: Low Yield of Mono-Boc-Piperazine and Formation of Di-Boc Byproduct

This is the most common issue, resulting from the similar reactivity of both nitrogen atoms in piperazine.

Troubleshooting Steps:

  • Adjust Stoichiometry: Reduce the equivalents of Boc₂O to less than one, typically around 0.8 equivalents, to favor mono-protection.

  • Use a Large Excess of Piperazine: While not always practical for valuable starting materials, using a large excess of piperazine can statistically favor the formation of the mono-protected product.[1]

  • Employ Salt Protection: Convert the piperazine to its monohydrochloride or monoacetate salt before reacting with Boc₂O. This deactivates one nitrogen atom.[1][2]

  • Optimize Solvent and Temperature: The choice of solvent can influence selectivity. Methanol is often a good choice as it can keep all reagents and products in solution. Running the reaction at lower temperatures can sometimes improve selectivity by slowing down the rate of the second protection.

  • Consider Flow Chemistry: If available, using a microreactor can provide better control over reaction parameters and improve the yield of the mono-Boc product.

Decision Workflow for Improving Mono-Selectivity

G start Low Yield of Mono-Boc-Piperazine check_stoichiometry Is Boc₂O <= 1 equivalent? start->check_stoichiometry adjust_stoichiometry Reduce Boc₂O to ~0.8 eq. check_stoichiometry->adjust_stoichiometry No check_piperazine_excess Is a large excess of piperazine feasible? check_stoichiometry->check_piperazine_excess Yes adjust_stoichiometry->check_piperazine_excess use_piperazine_excess Use a large excess of piperazine. check_piperazine_excess->use_piperazine_excess Yes use_salt_protection Consider salt protection (e.g., piperazine·HCl). check_piperazine_excess->use_salt_protection No optimize_conditions Optimize solvent and temperature. use_piperazine_excess->optimize_conditions use_salt_protection->optimize_conditions consider_flow Consider flow chemistry. optimize_conditions->consider_flow end Improved Mono-Selectivity consider_flow->end

Caption: Troubleshooting workflow for low mono-selectivity.

Issue 2: Poor Regioselectivity with Unsymmetrical Piperazines

When working with a piperazine derivative that has two non-equivalent nitrogen atoms, achieving selective protection at the desired position can be challenging.

Troubleshooting Steps:

  • Analyze Steric Hindrance: The less sterically hindered nitrogen will generally be more reactive. Assess the steric bulk of the substituents on and near the nitrogen atoms to predict the likely site of reaction.

  • Evaluate Electronic Effects: Electron-donating groups will increase the nucleophilicity of a nearby nitrogen, making it more reactive. Conversely, electron-withdrawing groups will decrease its nucleophilicity.

  • Utilize Protecting Groups: If one nitrogen already has a protecting group that can be selectively removed later (an orthogonal protecting group), you can direct the Boc protection to the other nitrogen.[3]

  • pH Control: Carefully controlling the pH can selectively protonate the more basic nitrogen, deactivating it and allowing the less basic nitrogen to be Boc-protected.

Strategy Selection for Unsymmetrical Piperazines

G start Protecting an Unsymmetrical Piperazine steric_diff Significant steric difference between N atoms? start->steric_diff protect_less_hindered Protect at the less sterically hindered N. steric_diff->protect_less_hindered Yes electronic_diff Significant electronic difference between N atoms? steric_diff->electronic_diff No end Achieved Regioselective Protection protect_less_hindered->end protect_more_nucleophilic Protect at the more nucleophilic (less e-withdrawn) N. electronic_diff->protect_more_nucleophilic Yes basicity_diff Different basicity between N atoms? electronic_diff->basicity_diff No protect_more_nucleophilic->end ph_control Use pH control to selectively protonate the more basic N. basicity_diff->ph_control Yes orthogonal_protection Consider multi-step synthesis with orthogonal protecting groups. basicity_diff->orthogonal_protection No ph_control->end orthogonal_protection->end

Caption: Decision diagram for regioselective Boc protection.

Data Presentation

Table 1: Influence of Reaction Conditions on Mono-Boc-Piperazine Yield

MethodPiperazine:Boc₂O RatioSolventAdditive/CatalystYield of Mono-Boc ProductReference
Flow Chemistry1 : 0.8MethanolNone45%
Salt Protection1 : 1Methanol1 eq. HCl70-80%[1]
Salt Protection1 : 1Methanol1 eq. TFA~20-30% (for bispidine)[1]
Catalysis1 : 1Methanol1 eq. TFA + 10 mol% I₂55% (for bispidine)[1]

Experimental Protocols

Protocol 1: Mono-Boc Protection of Piperazine using Salt Formation

This protocol utilizes the monohydrochloride salt of piperazine to achieve selective mono-protection.

Materials:

  • Piperazine

  • Hydrochloric acid (e.g., 1M solution)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol

  • Sodium hydroxide solution (for work-up)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Dissolve piperazine (1.0 eq.) in methanol.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add one equivalent of hydrochloric acid dropwise to the stirred solution to form the monohydrochloride salt.

  • To this mixture, add a solution of Boc₂O (1.0 eq.) in methanol dropwise.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Neutralize the residue with an aqueous base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the crude mono-Boc-piperazine, which can be further purified by chromatography if necessary.

General Workflow for Selective Mono-Boc Protection

G start Start: Piperazine salt_formation Step 1: Mono-salt Formation (e.g., with 1 eq. HCl) start->salt_formation boc_addition Step 2: Add Boc₂O (~1 equivalent) salt_formation->boc_addition reaction Step 3: Reaction at RT boc_addition->reaction workup Step 4: Work-up (Neutralization & Extraction) reaction->workup purification Step 5: Purification (e.g., Chromatography) workup->purification product Product: Mono-Boc-Piperazine purification->product

Caption: Experimental workflow for selective mono-Boc protection.

References

Navigating the Synthesis of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key pharmaceutical intermediates presents a unique set of challenges, particularly during scale-up. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry.

The primary route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). While seemingly straightforward, scaling this reaction from the lab bench to pilot or manufacturing scale can introduce unforeseen difficulties. This guide aims to provide practical solutions to these challenges.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or Inconsistent Yields - Incomplete reaction due to insufficient reaction time or temperature.- Suboptimal solvent choice leading to poor solubility of reactants.- Inefficient mixing in a larger reactor.- Degradation of starting materials or product under harsh conditions.- Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or TLC to determine the optimal reaction time.- Temperature Optimization: Gradually increase the reaction temperature, while monitoring for byproduct formation, to find the ideal balance between reaction rate and selectivity.- Solvent Screening: Evaluate a range of aprotic polar solvents such as DMF, DMSO, or NMP to ensure adequate solubility of both reactants at the desired reaction temperature.- Agitation Study: Ensure efficient mixing by adjusting the agitator speed and design for the specific reactor geometry.- Base Selection: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction without promoting side reactions.
Formation of Bis-arylated Impurity - Use of an excess of 2-chloro-3-nitropyridine.- High reaction temperature or prolonged reaction time.- Stoichiometry Control: Use a slight excess (1.05-1.2 equivalents) of N-Boc-piperazine relative to 2-chloro-3-nitropyridine to favor mono-substitution.- Controlled Addition: Add the 2-chloro-3-nitropyridine solution slowly to the solution of N-Boc-piperazine to maintain a low concentration of the electrophile throughout the reaction.
Presence of Unreacted Starting Materials - Poor quality or instability of 2-chloro-3-nitropyridine.- Inactive N-Boc-piperazine.- Starting Material Quality: Ensure the purity of 2-chloro-3-nitropyridine through appropriate analytical techniques (e.g., NMR, GC-MS) before use.- Reagent Stability: Store N-Boc-piperazine under anhydrous conditions to prevent hydrolysis of the Boc-protecting group.
Difficulties in Product Isolation and Purification - Product oiling out during workup.- Co-crystallization with impurities.- Emulsion formation during extraction.- Crystallization Study: Develop a robust crystallization procedure by screening different solvent/anti-solvent systems.- pH Adjustment: Carefully control the pH during the aqueous workup to ensure the product remains in the organic phase and impurities are extracted.- Filtration and Washing: Optimize the filtration and washing steps to effectively remove residual solvents and soluble impurities.
Discoloration of the Final Product - Presence of residual colored impurities.- Product degradation due to exposure to heat or light.- Charcoal Treatment: Consider a charcoal treatment of the product solution before crystallization to remove colored impurities.- Purification Optimization: If discoloration persists, an additional purification step, such as flash column chromatography on a small scale or a re-crystallization, may be necessary.- Storage Conditions: Store the final product in a cool, dark, and dry place to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-chloro-3-nitropyridine with tert-butyl piperazine-1-carboxylate in the presence of a base. The nitro group at the 3-position strongly activates the 2-position of the pyridine ring towards nucleophilic attack.

Q2: Why is regioselectivity generally not an issue in this synthesis?

A2: The electron-withdrawing nitro group at the 3-position of 2-chloro-3-nitropyridine deactivates the position of the chlorine atom, making the 2-position significantly more electrophilic. This strong directing effect favors the substitution at the C-2 position, leading to the desired product with high regioselectivity.

Q3: What are the critical process parameters to control during scale-up?

A3: Key parameters to monitor and control during scale-up include:

  • Temperature: To control the reaction rate and minimize byproduct formation.

  • Reaction Time: To ensure complete conversion without product degradation.

  • Agitation: To maintain a homogeneous reaction mixture.

  • Stoichiometry: To control the formation of the bis-arylated impurity.

  • Workup and Isolation Conditions: To ensure efficient purification and high product purity.

Q4: Can I use an inorganic base instead of an organic base?

A4: While inorganic bases like potassium carbonate can be used, they often have limited solubility in organic solvents, which can lead to a heterogeneous reaction mixture and potentially slower reaction rates. Non-nucleophilic organic bases like TEA or DIPEA are generally preferred for their solubility and to avoid competing nucleophilic reactions.

Q5: What are the typical impurities observed in this synthesis?

A5: Common impurities can include:

  • Unreacted 2-chloro-3-nitropyridine and N-Boc-piperazine.

  • The bis-arylated byproduct: 1,4-bis(3-nitropyridin-2-yl)piperazine.

  • Hydrolysis products if water is present in the reaction.

Q6: What is a suitable purification method for large-scale production?

A6: For large-scale production, crystallization is the most practical and economical purification method. Developing a robust crystallization process by carefully selecting the solvent system is crucial for obtaining the desired purity and crystal form. Column chromatography is generally not feasible for large quantities.

Experimental Protocol: Gram-Scale Synthesis

This protocol provides a starting point for the synthesis of this compound. Optimization may be required for larger scales.

Materials:

  • 2-chloro-3-nitropyridine (1.0 eq)

  • Tert-butyl piperazine-1-carboxylate (1.1 eq)

  • Triethylamine (1.5 eq)

  • Acetonitrile (10 volumes)

Procedure:

  • To a clean and dry reactor, charge tert-butyl piperazine-1-carboxylate and acetonitrile.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add triethylamine to the solution.

  • In a separate vessel, dissolve 2-chloro-3-nitropyridine in acetonitrile.

  • Slowly add the 2-chloro-3-nitropyridine solution to the reactor over a period of 30-60 minutes, maintaining the internal temperature between 20-25°C.

  • Heat the reaction mixture to 60-70°C and monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • To the residue, add ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane).

Visualizing the Process

To further aid in understanding the synthesis and troubleshooting logic, the following diagrams are provided.

Synthesis_Pathway 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Reaction Reaction 2-Chloro-3-nitropyridine->Reaction N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Reaction Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Reaction Solvent (e.g., ACN) Solvent (e.g., ACN) Solvent (e.g., ACN)->Reaction Product This compound Reaction->Product SNAr Workup Workup Product->Workup Purification Purification Workup->Purification Final_Product Pure Product Purification->Final_Product Troubleshooting_Workflow Start Low Yield or Impurity Issue Check_Purity Starting Material Purity OK? Start->Check_Purity Check_Conditions Reaction Conditions Optimal? Check_Purity->Check_Conditions Yes Source_Materials Source High-Purity Starting Materials Check_Purity->Source_Materials No Check_Stoichiometry Correct Stoichiometry? Check_Conditions->Check_Stoichiometry Yes Optimize_Conditions Optimize Temp, Time, Solvent, Base Check_Conditions->Optimize_Conditions No Check_Workup Workup/Purification Effective? Check_Stoichiometry->Check_Workup Yes Adjust_Stoichiometry Adjust Reactant Ratios, Controlled Addition Check_Stoichiometry->Adjust_Stoichiometry No Develop_Purification Develop Robust Crystallization Check_Workup->Develop_Purification No Success Process Optimized Check_Workup->Success Yes Source_Materials->Start Optimize_Conditions->Start Adjust_Stoichiometry->Start Develop_Purification->Start

Technical Support Center: Synthesis of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction is sluggish or incomplete. How can I improve the reaction rate and yield?

A1: Incomplete conversion is a common challenge in nucleophilic aromatic substitution (SNAr) reactions. Several factors can influence the reaction's progress:

  • Reaction Temperature: Increasing the temperature can significantly accelerate the reaction. However, excessively high temperatures may lead to the formation of degradation byproducts. It is recommended to incrementally increase the temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.

  • Base: A non-nucleophilic base is typically used to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). Ensure the base is anhydrous and used in a slight excess (1.1-1.5 equivalents).

  • Reagent Purity: The purity of starting materials, 2-chloro-3-nitropyridine and Tert-butyl piperazine-1-carboxylate, is crucial. Impurities can interfere with the reaction.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts and how can I remove them?

A2: The formation of byproducts is a common issue. The primary byproducts in this synthesis include unreacted starting materials and potential isomers.

  • Unreacted 2-chloro-3-nitropyridine: This starting material can be removed through an aqueous workup. As a neutral organic compound, it will preferentially partition into the organic layer during extraction.

  • Unreacted Tert-butyl piperazine-1-carboxylate: This basic starting material can be effectively removed by an acidic wash during the workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl or saturated ammonium chloride). The protonated piperazine will move into the aqueous layer.

  • Positional Isomer (Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate): While the substitution at the 2-position is electronically favored due to the inductive effect of the ortho-nitro group, a small amount of the isomer with substitution at the 6-position may form.[1] Separation of these isomers can be challenging and typically requires careful column chromatography.

Q3: How can I effectively separate the desired product from the positional isomer?

A3: The separation of positional isomers of nitropyridyl-piperazine derivatives often requires optimization of chromatographic conditions.

  • Column Chromatography: Use a high-quality silica gel with a suitable solvent system. A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Monitor the fractions carefully by TLC.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC can be a powerful tool. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is a good starting point.

Q4: My final product is an oil, but the literature reports it as a solid. How can I induce crystallization?

A4: If the purified product is an oil, it may be due to the presence of residual solvents or minor impurities.

  • Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent in which the product is sparingly soluble can sometimes help.

  • Recrystallization: Attempt recrystallization from a suitable solvent system. Good solvent choices for nitropyridine derivatives often include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. Dissolve the oil in a minimum amount of a hot solvent in which it is soluble, and then either cool the solution slowly or add a co-solvent in which the product is insoluble to induce precipitation.

  • Seeding: If a small amount of crystalline material is available, adding a seed crystal to a supersaturated solution can initiate crystallization.

Data Presentation

Compound Potential Impurity/Byproduct Typical Removal Method
This compoundUnreacted 2-chloro-3-nitropyridineAqueous workup, Column chromatography
Unreacted Tert-butyl piperazine-1-carboxylateAcidic wash (e.g., 1M HCl), Column chromatography
Positional Isomer (substitution at C6)Column chromatography, HPLC
Hydrolysis productsAqueous workup, Column chromatography

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.

  • Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, ACN) is added Tert-butyl piperazine-1-carboxylate (1.0 - 1.2 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) or potassium carbonate (2.0 eq.).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water, a dilute aqueous acid solution (e.g., 1M HCl) to remove unreacted piperazine, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Mandatory Visualization

Reaction_Pathway 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine SNAr_Reaction SNAr Reaction (Base, Solvent, Heat) 2-Chloro-3-nitropyridine->SNAr_Reaction N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->SNAr_Reaction Crude_Product_Mixture Crude Product Mixture SNAr_Reaction->Crude_Product_Mixture Purification Purification (Extraction, Chromatography) Crude_Product_Mixture->Purification Byproducts Byproducts (Unreacted SMs, Isomers) Crude_Product_Mixture->Byproducts Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Incomplete Reaction? Start->Check_Reaction Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Check Base Check_Reaction->Optimize_Conditions Yes Check_Purity Byproduct Formation? Check_Reaction->Check_Purity No Optimize_Conditions->Check_Purity Purification_Strategy Implement Purification Strategy: - Acidic Wash - Column Chromatography - Recrystallization Check_Purity->Purification_Strategy Yes Pure_Product Pure Product Check_Purity->Pure_Product No Purification_Strategy->Pure_Product

Caption: Troubleshooting workflow for synthesis and purification.

References

Technical Support Center: Selective Mono-Protection of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of avoiding di-substitution during the N-protection of piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective protection of piperazine?

The main challenge arises from the symmetrical nature of piperazine, which possesses two secondary amine groups of similar reactivity. This often leads to a mixture of mono-substituted, di-substituted, and unreacted starting material, complicating purification and reducing the yield of the desired mono-protected product.[1][2]

Q2: What are the most common strategies to achieve mono-protection and avoid di-substitution?

Several effective strategies can be employed to favor mono-substitution:

  • Use of a Protecting Group on a Pre-functionalized Piperazine: The most dependable method involves using a commercially available mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine. This approach ensures that only one nitrogen is available for reaction.[1][3]

  • Control of Stoichiometry: Using a significant excess of piperazine relative to the protecting group reagent can statistically favor the mono-protected product.[4]

  • Slow Addition of the Electrophile: Adding the electrophilic reagent (e.g., Boc-anhydride, benzyl chloroformate) dropwise to the piperazine solution helps to maintain a low concentration of the electrophile, thereby minimizing the likelihood of a second substitution event.[3]

  • Use of Piperazine Salts: By protonating one of the nitrogen atoms, its nucleophilicity is significantly reduced, thus hindering di-substitution. This can be achieved by using piperazine monohydrochloride or by adding one equivalent of a strong acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[2][3][5][6]

  • Flow Chemistry: This technique allows for precise stoichiometric control (1:1 ratio) in a continuous flow reactor, leading to high selectivity for mono-substitution.[4]

Q3: I'm observing a significant amount of di-substituted product. What are the likely causes and how can I troubleshoot this?

The formation of a di-substituted byproduct is a common issue. Here are the potential causes and corresponding troubleshooting steps:

  • Incorrect Stoichiometry: Ensure you are using an excess of piperazine or precisely one equivalent of the protecting group reagent if using a mono-protonated salt strategy.

  • Rapid Addition of Reagent: Add the electrophile slowly and at a controlled temperature to prevent localized high concentrations.

  • Suboptimal Reaction Temperature: High temperatures can sometimes favor di-substitution. Consider running the reaction at a lower temperature.

  • Inadequate Mono-protonation: If using the salt strategy, ensure the complete formation of the mono-protonated species before adding the electrophile.

Q4: My mono-protection reaction is sluggish or incomplete. What should I do?

Several factors can lead to an incomplete reaction:

  • Insufficient Reagent: Ensure you are using at least one full equivalent of the protecting group reagent.

  • Low Reaction Temperature: While low temperatures can improve selectivity, they can also slow down the reaction rate. A modest increase in temperature may be necessary. Monitor the reaction progress closely using TLC or LC-MS.

  • Poor Solubility: Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a more appropriate solvent like DMF.[3]

  • Steric Hindrance: If your piperazine is already substituted, steric bulk may hinder the reaction. In such cases, a more reactive protecting group or longer reaction times may be required.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Mono-Protected Product - Formation of di-substituted byproduct- Incomplete reaction- Product loss during workup- Use a larger excess of piperazine.- Add the electrophile more slowly.- Employ the mono-protonation strategy.- Increase reaction time or temperature cautiously.- Optimize the extraction and purification steps.
Significant Di-substitution - Incorrect stoichiometry (insufficient piperazine)- Rapid addition of electrophile- High reaction temperature- Re-evaluate the molar ratios of your reactants.- Implement dropwise addition of the electrophile at 0°C.- Consider using a mono-protected piperazine starting material for critical applications.
Reaction Stalls - Poor solubility of reagents- Deactivation of reagents- Switch to a more polar aprotic solvent (e.g., DMF).- Ensure anhydrous conditions if reagents are moisture-sensitive.- Check the purity of your starting materials.
Difficulty in Product Purification - Similar polarities of mono-, di-substituted, and starting piperazine- After the reaction, add an equivalent of Boc-anhydride to the crude mixture to protect the remaining free NH of the mono-substituted product. This will result in two products with very different polarities (the desired mono-protected and the di-Boc derivative of the unreacted piperazine), which are easier to separate by chromatography.[4]

Quantitative Data Summary

The following table summarizes typical yields for the mono-Boc protection of piperazine under different conditions, highlighting the impact on the formation of the di-Boc-piperazine byproduct.

MethodPiperazine EquivalentsBoc₂O EquivalentsAcid EquivalentSolventTemperatureMono-Boc Yield (%)Di-Boc Yield (%)Reference
Excess Piperazine21NoneDCMRoom Temp~83%Not specified[4]
Acid Addition (HCl)111 eq HClMethanol0°C to RT70-80%Not specified[6]
Acid Addition (TFA)111 eq TFAMethanol0°C to RT~55% (for bispidine)Not specified[6]
Flow Chemistry1.251NoneMethanolRoom Temp~45%~15%[7]

Note: Yields can vary depending on the specific substrate, reaction scale, and purification method.

Experimental Protocols

Protocol 1: Mono-Boc Protection of Piperazine using an Excess of Piperazine

This protocol aims to favor mono-protection by using a stoichiometric excess of the diamine.

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine (2.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve Boc₂O (1.0 eq) in a minimal amount of DCM.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over a period of 2-3 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 22 hours.

  • Evaporate the solvent under reduced pressure.

  • Add water to the residue. The di-Boc piperazine, being insoluble, can be removed by filtration.

  • Extract the aqueous solution with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the mono-Boc-piperazine.[4]

Protocol 2: Mono-Boc Protection of Piperazine via Mono-protonation with HCl

This method utilizes one equivalent of acid to deactivate one of the piperazine nitrogens.

Materials:

  • Piperazine (1.0 eq)

  • Hydrochloric acid (1.0 eq, e.g., from a concentrated solution)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

  • Methanol

  • Iodine (catalytic amount, optional)[6]

Procedure:

  • Dissolve piperazine (1.0 eq) in methanol in a round-bottom flask with stirring.

  • Cool the solution to 0-5°C.

  • Slowly add one equivalent of hydrochloric acid dropwise.

  • Stir the mixture for 15 minutes at this temperature.

  • Add a solution of Boc₂O (1.0 eq) in methanol dropwise over 10 minutes. A catalytic amount of iodine can be added at this stage.[6]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent in vacuo.

  • The workup typically involves an aqueous basic wash to neutralize the HCl salt and extraction of the product into an organic solvent. The di-Boc product can be removed by extraction with a nonpolar solvent like diethyl ether before basification.[6]

Visualizations

Piperazine_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction Strategies cluster_products Products cluster_purification Purification Piperazine Piperazine Mono_Protonation Mono-protonation (e.g., + 1 eq. HCl) Piperazine->Mono_Protonation Choose Strategy Excess_Piperazine Use Excess Piperazine Piperazine->Excess_Piperazine Choose Strategy Flow_Chemistry Flow Chemistry Piperazine->Flow_Chemistry Choose Strategy Protecting_Reagent Protecting Group Reagent (e.g., Boc₂O) Slow_Addition Slow Addition of Reagent Protecting_Reagent->Slow_Addition Mono_Protected Mono-Protected Piperazine Mono_Protonation->Mono_Protected Di_Protected Di-Protected Piperazine Mono_Protonation->Di_Protected Unreacted Unreacted Piperazine Mono_Protonation->Unreacted Excess_Piperazine->Mono_Protected Excess_Piperazine->Di_Protected Excess_Piperazine->Unreacted Slow_Addition->Mono_Protected Slow_Addition->Di_Protected Slow_Addition->Unreacted Flow_Chemistry->Mono_Protected Flow_Chemistry->Di_Protected Flow_Chemistry->Unreacted Purification Chromatography / Extraction Mono_Protected->Purification Di_Protected->Purification Unreacted->Purification Purification->Mono_Protected Isolated Product

Caption: Workflow for selective mono-protection of piperazine.

Substitution_Pathway Piperazine Piperazine Mono_Product Mono-substituted Product Piperazine->Mono_Product + Reagent (k1) Di_Product Di-substituted Product Mono_Product->Di_Product + Reagent (k2) Reagent Protecting Reagent

Caption: Reaction pathway showing competing mono- and di-substitution.

References

Technical Support Center: Regioselective Synthesis of Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the synthesis of nitropyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of pyridine challenging and often results in low yields?

Pyridine is an electron-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atom. This deactivates the aromatic ring towards electrophilic aromatic substitution, such as nitration.[1][2] Consequently, harsh reaction conditions, like the use of fuming nitric acid at high temperatures, are required, which can lead to low yields and the formation of side products.[1][3] Under strongly acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring.[3][4]

Q2: What is the typical regioselectivity observed in the direct nitration of unsubstituted pyridine?

The direct nitration of pyridine predominantly yields 3-nitropyridine.[1] The ortho (C2/C6) and para (C4) positions are more deactivated than the meta (C3/C5) positions because the intermediates formed by attack at the ortho and para positions have a destabilizing resonance structure where the positive charge is on the nitrogen atom.[5]

Q3: How can I selectively synthesize 4-nitropyridine?

A widely used and effective method for the synthesis of 4-nitropyridine is through the nitration of pyridine-N-oxide.[1][2] The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to furnish 4-nitropyridine.[1]

Q4: Are there modern methods for achieving high regioselectivity for meta-nitration under mild conditions?

Yes, a recently developed strategy involves a dearomatization-rearomatization approach using oxazino azine intermediates.[6][7][8] This method allows for highly regioselective meta-nitration of pyridines and quinolines. It is a mild, one-pot, scalable, and catalyst-free process that is suitable for the late-stage functionalization of complex molecules, including drugs and drug precursors.[6][7][8]

Q5: What are the advantages of using dinitrogen pentoxide (N₂O₅) for pyridine nitration?

Nitration of pyridine with dinitrogen pentoxide (N₂O₅) can provide good yields of 3-nitropyridine (up to 77%).[3][9][10] The reaction mechanism is proposed to proceed through the formation of an N-nitropyridinium ion, followed by a[3][6] sigmatropic shift of the nitro group to the 3-position, rather than a direct electrophilic aromatic substitution.[3][11] This method can offer better yields for certain substituted pyridines compared to traditional methods.[3]

Troubleshooting Guide

Issue 1: Low yield of the desired nitropyridine isomer.

  • Possible Cause: Inherent low reactivity of the pyridine ring.

    • Solution: For 4-nitro derivatives, consider the pyridine-N-oxide route.[1] For meta-nitro derivatives, explore the dearomatization-rearomatization strategy for milder conditions and potentially higher yields.[6]

  • Possible Cause: Harsh reaction conditions leading to degradation.

    • Solution: Optimize the reaction temperature and time. Use the mildest effective nitrating agent for your substrate. For instance, nitration with nitric acid in trifluoroacetic anhydride can be an alternative to harsher conditions.[12][13]

Issue 2: Formation of multiple isomers and lack of regioselectivity.

  • Possible Cause: The directing effects of existing substituents on the pyridine ring are not strong enough or are conflicting.

    • Solution: The choice of nitration strategy is crucial. The dearomatization-rearomatization method has shown excellent regioselectivity for the meta-position, regardless of the electronic properties of the substituents.[6] For specific isomers, such as 3-amino-4-nitropyridine, using a protecting group like an acetyl group on the amine can effectively direct nitration to the C4 position.[14]

  • Possible Cause: The reaction mechanism is not optimal for the desired isomer.

    • Solution: If direct electrophilic substitution is not providing the desired selectivity, consider methods with different mechanisms, such as the N₂O₅ method which involves a sigmatropic shift.[3][11]

Issue 3: Significant formation of dinitrated or other over-nitrated products.

  • Possible Cause: The reaction conditions are too harsh, or the stoichiometry of the nitrating agent is too high.

    • Solution:

      • Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of subsequent nitrations.[1]

      • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent.[1]

      • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to maintain a low concentration of the active nitrating species.[1]

      • Reaction Monitoring: Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction when the formation of the desired mono-nitrated product is at its maximum.[1][14]

Data Presentation

Table 1: Comparison of Different Methods for the Synthesis of Nitropyridine Derivatives

MethodTarget IsomerTypical ReagentsYield (%)Key AdvantagesCommon IssuesReference(s)
Direct Nitration3-NitropyridineHNO₃/H₂SO₄Low (<10%)Simple reagentsHarsh conditions, low yield, protonation deactivates ring[1][3]
Nitration of Pyridine-N-Oxide4-NitropyridineHNO₃/H₂SO₄HighHigh selectivity for C4, activates the ringRequires an additional deoxygenation step[1][2]
Dearomatization-Rearomatization3-Nitropyridine (meta)DMAD, Methyl pyruvate, TBN, TEMPO, O₂Good to Excellent (up to 87%)High regioselectivity, mild conditions, suitable for late-stage functionalizationMulti-step one-pot process[6]
N₂O₅ Nitration3-NitropyridineN₂O₅, SO₂/HSO₃⁻Good (up to 77%)Good yields for 3- and 4-substituted pyridinesN₂O₅ can be unstable[3][10]
Nitric Acid in Trifluoroacetic Anhydride3-NitropyridinesHNO₃, (CF₃CO)₂OModerate to Good (10-83%)Generally higher yields than N₂O₅ for some substratesTrifluoroacetic anhydride is corrosive and moisture-sensitive[12][13]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine via Pyridine-N-Oxide

  • Step 1: Preparation of Pyridine-N-Oxide: (General Procedure) Pyridine is oxidized using a suitable oxidizing agent, such as a peracid (e.g., m-CPBA) or hydrogen peroxide in acetic acid. The reaction progress is monitored by TLC. After completion, the product is isolated and purified.

  • Step 2: Nitration of Pyridine-N-Oxide:

    • In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring to prepare the nitrating mixture.

    • In a separate three-necked flask equipped with a stirrer, thermometer, and addition funnel, heat pyridine-N-oxide to 60°C.

    • Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes.

    • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8 to precipitate the yellow solid product, 4-nitropyridine-N-oxide.

    • Collect the solid by filtration.[1]

  • Step 3: Deoxygenation of 4-Nitropyridine-N-Oxide: The 4-nitropyridine-N-oxide is then deoxygenated using a reducing agent like PCl₃ or PPh₃ to yield 4-nitropyridine.

Protocol 2: Meta-Nitration of Pyridine via Dearomatization-Rearomatization

  • Step 1: Formation of Oxazino Pyridine Intermediate: Pyridine is reacted with dimethyl acetylenedicarboxylate (DMAD) and methyl pyruvate to form the stable oxazino pyridine intermediate. This is typically a dearomatizing cycloaddition reaction.[6]

  • Step 2: C-H Nitration: The oxazino pyridine intermediate is then subjected to a radical C-H nitration.

    • To a solution of the oxazino pyridine in toluene, add tert-butyl nitrite (TBN) and TEMPO.

    • Heat the mixture at 70°C under an air atmosphere for 24 hours.[6]

  • Step 3: Rearomatization:

    • After the nitration step, the crude reaction mixture is treated with 6 N HCl in acetonitrile.

    • The mixture is heated at 70°C for 36 hours to induce rearomatization, yielding the desired meta-nitropyridine.[6]

Visualizations

Regioselectivity_Pathways cluster_direct Direct Nitration cluster_noxide N-Oxide Pathway cluster_dearom Dearomatization-Rearomatization Pyridine Pyridine Direct_Conditions Harsh Conditions HNO₃/H₂SO₄ Pyridine->Direct_Conditions N_Oxide Pyridine-N-Oxide Pyridine->N_Oxide Oxidation Dearomatization Dearomatization (DMAD, Pyruvate) Pyridine->Dearomatization Product_3Nitro 3-Nitropyridine (Major Product) Direct_Conditions->Product_3Nitro Low Yield Nitration_N_Oxide Nitration HNO₃/H₂SO₄ N_Oxide->Nitration_N_Oxide Product_4Nitro_N_Oxide 4-Nitropyridine-N-Oxide Nitration_N_Oxide->Product_4Nitro_N_Oxide Deoxygenation Deoxygenation (e.g., PCl₃) Product_4Nitro_N_Oxide->Deoxygenation Product_4Nitro 4-Nitropyridine Deoxygenation->Product_4Nitro Oxazino_Intermediate Oxazino Intermediate Dearomatization->Oxazino_Intermediate Radical_Nitration Radical Nitration (TBN, TEMPO) Oxazino_Intermediate->Radical_Nitration Rearomatization Rearomatization (HCl) Radical_Nitration->Rearomatization Product_metaNitro meta-Nitropyridine Rearomatization->Product_metaNitro

Caption: Synthetic pathways for controlling regioselectivity in pyridine nitration.

Troubleshooting_Overnitration cluster_solutions Troubleshooting Strategies Start Experiment Start: Mono-nitration of Pyridine Derivative Problem Problem Encountered: Significant Over-nitration (e.g., dinitrated products) Start->Problem Temp Lower Reaction Temperature Problem->Temp Implement Stoich Reduce Stoichiometry of Nitrating Agent Problem->Stoich Implement Addition Slow, Dropwise Addition of Nitrating Agent Problem->Addition Implement Monitor Monitor Reaction (TLC, HPLC) Problem->Monitor Implement Outcome Desired Outcome: Increased Yield of Mono-nitrated Product Temp->Outcome Stoich->Outcome Addition->Outcome Monitor->Outcome

Caption: Logical workflow for troubleshooting over-nitration in pyridine synthesis.

References

Validation & Comparative

Unraveling the Spectroscopic Signature: A Comparative Guide to the 13C NMR Data of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the 13C NMR data for Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is not publicly available within the scope of the conducted research. This guide, therefore, provides a comparative overview of the expected 13C NMR chemical shifts for this compound based on data for its structural isomers and key chemical fragments. It is intended to assist researchers, scientists, and drug development professionals in the structural elucidation and characterization of this and related molecules.

This guide presents a detailed examination of the constituent parts of the target molecule, namely the 3-nitropyridine and the N-Boc-piperazine moieties, to predict the chemical shifts in the final compound. A general experimental protocol for acquiring 13C NMR spectra is also provided for reference.

Comparative Analysis of Chemical Shifts

While the specific 13C NMR data for this compound remains elusive, a comparative analysis of its isomers and constituent chemical fragments can provide valuable insights into the expected spectral data. The table below outlines the available information for the target compound and its isomers, alongside the typical 13C NMR chemical shift ranges for the key structural motifs.

Compound NameCAS NumberAvailability of 13C NMR Data
This compound 153473-24-6Data not found in the conducted search.
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate571189-16-7While mentioned as a key intermediate in Palbociclib synthesis, specific 13C NMR data was not retrieved.
Tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate1779124-68-3Listed by chemical suppliers, with mentions of available NMR data, but the actual spectral data is not provided.
Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate193902-78-2Listed by chemical suppliers, with mentions of available NMR data, but the actual spectral data is not provided.
Structural Fragment: 3-Nitropyridine 2530-26-9Expected aromatic carbon signals in the range of 120-160 ppm. The carbon bearing the nitro group and the carbons adjacent to the nitrogen are expected to be the most downfield shifted.[1]
Structural Fragment: N-Boc-piperazine 57260-71-6The piperazine carbons typically appear in the range of 40-50 ppm. The carbonyl carbon of the Boc group is expected around 155 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group around 28 ppm.[2][3]

Experimental Protocols

A standard protocol for acquiring a 13C NMR spectrum of a small organic molecule is outlined below. The specifics of the experiment, such as the number of scans and relaxation delay, may need to be optimized based on the sample concentration and the specific instrument used.

Sample Preparation:

  • Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and match the probe for the 13C frequency.

  • Set the appropriate spectral width to encompass all expected carbon signals (typically 0-220 ppm).[4]

  • Acquire the spectrum using a standard pulse sequence with proton decoupling.[5] To obtain quantitative data, a longer relaxation delay (D1) of at least 5 times the longest T1 of the carbon atoms is necessary.[1]

  • The number of scans (NS) should be adjusted to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans is typically required compared to 1H NMR.[1]

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks if quantitative analysis is required.

Visualization of Molecular Structure and Functional Groups

The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups that influence its 13C NMR spectrum.

Structure of this compound.

References

A Comparative Guide to Purity Analysis of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in the journey from laboratory to clinic. Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity assessment of this compound, alongside alternative analytical techniques, supported by detailed experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and robustness.[1][2] For this compound, the presence of the nitropyridine chromophore allows for direct UV detection, simplifying the analytical procedure.

Experimental Protocol: RP-HPLC-UV Method

A typical RP-HPLC method for the purity analysis of this compound can be established as follows:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 340 nm, leveraging the absorbance of the nitroaromatic group.[3]

  • Column Temperature: 35°C.[3]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 0.5 mg/mL.[3]

Data Presentation: Performance Characteristics

The following table summarizes the expected performance of a validated HPLC method for this analysis, compared with potential alternative techniques.

ParameterRP-HPLC-UV Ultra-Performance Liquid Chromatography (UPLC) Supercritical Fluid Chromatography (SFC) [4]Gas Chromatography (GC) [5]
Principle Partitioning between a polar mobile phase and a non-polar stationary phase.Similar to HPLC but with smaller particles for higher efficiency.Uses a supercritical fluid (e.g., CO2) as the mobile phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Run Time 15-30 minutes5-15 minutes5-10 minutes10-20 minutes
Resolution HighVery HighHigh, orthogonal to RP-HPLCHigh for volatile compounds
Sensitivity (LOD) ~30 ppm (can be lower with optimization)[3]Lower than HPLCComparable to or better than HPLCDependent on detector (FID, MS)
Sample Requirements Soluble in mobile phaseSoluble in mobile phaseSoluble in mobile phase modifierVolatile and thermally stable
Instrumentation Cost ModerateHighHighLow to Moderate
Solvent Consumption ModerateLowLow (primarily CO2)Low

Alternative Analytical Techniques

While HPLC is the workhorse for purity analysis, other techniques can offer advantages in specific scenarios, such as for orthogonal testing or for analyzing impurities with different physicochemical properties.

  • Ultra-Performance Liquid Chromatography (UPLC): This technique utilizes columns with smaller particle sizes (<2 µm), leading to faster analysis times and improved resolution compared to conventional HPLC. The fundamental principles are the same as HPLC, but the instrumentation is designed to handle higher backpressures.

  • Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.[4] It is particularly well-suited for the separation of chiral compounds and can be a green alternative to normal-phase HPLC due to the reduction in organic solvent consumption. For polar compounds that are poorly retained in RP-HPLC, SFC can provide excellent separation.[4]

  • Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds.[5] While this compound itself may have limited volatility, GC can be an excellent tool for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental process and the selection of an appropriate analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Solvent a->b c Filter Solution b->c d Inject into HPLC c->d Prepared Sample e Separation on Column d->e f UV Detection e->f g Chromatogram Generation f->g Detector Signal h Peak Integration g->h i Purity Calculation h->i j j i->j Final Report

Caption: HPLC experimental workflow from sample preparation to final report.

Analytical_Method_Selection node_rect node_rect start Analyze Compound Purity q1 Is the compound thermally stable and volatile? start->q1 q2 Is the compound soluble in common HPLC solvents? q1->q2 No ans_gc Use Gas Chromatography (GC) q1->ans_gc Yes ans_rphplc Use RP-HPLC q2->ans_rphplc Yes ans_derivatize Consider Derivatization q2->ans_derivatize No q3 Is higher throughput or resolution required? q4 Need for orthogonal separation method? q3->q4 No ans_uplc Use UPLC q3->ans_uplc Yes ans_sfc Use SFC or NP-HPLC q4->ans_sfc Yes ans_rphplc->q3

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The purity of this compound is paramount for its successful application in pharmaceutical synthesis. While RP-HPLC with UV detection stands out as the primary method of choice due to its robustness and suitability for this chromophore-containing molecule, a comprehensive analytical strategy should consider orthogonal techniques. UPLC offers a significant enhancement in speed and resolution, while SFC provides an alternative selectivity, especially for challenging separations. GC remains invaluable for the assessment of volatile impurities. By selecting the appropriate analytical tools and adhering to rigorous experimental protocols, researchers can ensure the quality and consistency of this vital pharmaceutical intermediate.

References

LC-MS Characterization of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) characterization of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide establishes a robust, expected performance profile based on the known behaviors of structurally related piperazine and nitroaromatic compounds. This profile is then compared with published data on analogous molecules, offering valuable insights for researchers working on the synthesis, purification, and analysis of this and similar chemical entities.

Expected LC-MS Performance Profile

The structural features of this compound—namely the piperazine ring, the tert-butyl carbamate (Boc) protecting group, and the nitropyridine moiety—each contribute to its expected behavior during LC-MS analysis. Mass spectrometry-based techniques are crucial for the structural confirmation of newly synthesized piperazine and morpholine derivatives.[1]

Liquid Chromatography: The compound is expected to exhibit good retention on a reverse-phase column (e.g., C18) using standard mobile phases such as acetonitrile or methanol with water, often with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is anticipated to be the most effective ionization technique, leading to the formation of a prominent protonated molecule [M+H]⁺. Atmospheric Pressure Chemical Ionization (APCI) could also be employed, particularly for the analysis of nitroaromatic compounds.[2][3][4][5] The high-resolution mass of the protonated molecule allows for the determination of its elemental composition with high accuracy.

Comparative Data Analysis

The following table summarizes the expected key LC-MS parameters for this compound and compares them with published data for other relevant piperazine derivatives.

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)Ionization ModeReferences
This compound C₁₄H₂₀N₄O₄308.33309.1557253.1 (loss of C₄H₈), 209.1 (loss of C₅H₉O₂), 153.1 (piperazine-nitropyridine fragment)ESI+Predicted
1-Benzylpiperazine (BZP)C₁₁H₁₆N₂176.26177.1386134, 91, 56ESI+[6]
1-(3-chlorophenyl)piperazine (mCPP)C₁₀H₁₃ClN₂196.68197.0839154, 138, 57ESI+[6]
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylateC₁₅H₂₃N₃O₂277.36278.1863222.1 (loss of C₄H₈), 178.1 (loss of C₅H₉O₂)ESI+[7]
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylateC₁₄H₂₀N₄O₄308.33309.1557Similar fragmentation to the title compound is expected.ESI+[8][9][10]

Experimental Protocols

A generalized experimental protocol for the LC-MS analysis of this compound is outlined below. This protocol is based on standard methods for the analysis of piperazine derivatives and nitroaromatic compounds.[2][3][11]

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Perform serial dilutions to a working concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas (N₂): Flow rate of 600-800 L/hr at a temperature of 350-450 °C.

  • Scan Range: m/z 50-500.

  • Data Acquisition: Full scan mode for initial analysis. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the precursor ion (m/z 309.16) and applying collision-induced dissociation (CID).

Visualizations

Experimental Workflow for LC-MS Analysis

LC-MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Dissolution Dissolution in Methanol/Acetonitrile Dilution Serial Dilution (1-10 µg/mL) Dissolution->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Sample Injection Filtration->Injection Column C18 Reverse-Phase Separation Injection->Column Elution Gradient Elution Column->Elution Ionization ESI+ Ionization Elution->Ionization Detection Mass Analysis (Full Scan & MS/MS) Ionization->Detection Data Data Acquisition Detection->Data

Caption: A generalized workflow for the LC-MS analysis of small molecules.

Predicted Fragmentation Pathway

Fragmentation Pathway Parent [M+H]⁺ m/z 309.1557 Frag1 [M+H - C₄H₈]⁺ m/z 253.0928 Parent->Frag1 - 56.06 Da Frag2 [M+H - C₅H₉O₂]⁺ m/z 209.0876 Parent->Frag2 - 100.06 Da Frag3 [C₉H₁₁N₄O₂]⁺ m/z 223.0876 Frag2->Frag3 - C₄H₈

Caption: Predicted fragmentation of this compound.

This guide provides a foundational understanding of the expected LC-MS characteristics of this compound. The provided protocols and comparative data serve as a valuable resource for method development and structural verification in a research and drug development setting.

References

A Comparative Analysis of SNAr Reactivity: 2-Chloro-3-nitropyridine vs. 2-Fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical for the efficient synthesis of target molecules. Halogenated nitropyridines are key intermediates in this process, with their reactivity in nucleophilic aromatic substitution (SNAr) reactions being a pivotal factor. This guide provides a detailed comparison of the SNAr reactivity of 2-chloro-3-nitropyridine and 2-fluoro-3-nitropyridine, supported by available experimental data and established chemical principles.

The propensity of a leaving group to be displaced in an SNAr reaction is a determining factor in the overall reaction rate. In the context of 2-halo-3-nitropyridines, both the chloro and fluoro variants are activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group at the 3-position. This activation is crucial for the stabilization of the intermediate Meisenheimer complex formed during the reaction.

Quantitative Comparison of Reactivity

Direct, side-by-side kinetic data for the SNAr reactions of 2-chloro-3-nitropyridine and 2-fluoro-3-nitropyridine under identical conditions is not extensively documented in publicly available literature. However, established principles of nucleophilic aromatic substitution provide a strong basis for a qualitative and semi-quantitative comparison.

Below is a summary of the available quantitative data for 2-chloro-3-nitropyridine and the expected reactivity of 2-fluoro-3-nitropyridine.

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)Relative Reactivity
2-Chloro-3-nitropyridine PiperidineEthanol401.17 x 10⁻³High
2-Fluoro-3-nitropyridine PiperidineEthanol40Data not available (expected to be > 1.17 x 10⁻³)Very High (Expected)

Experimental Protocols

The following are representative experimental protocols for conducting SNAr reactions with 2-chloro-3-nitropyridine and can be adapted for 2-fluoro-3-nitropyridine, likely with shorter reaction times or at lower temperatures due to its higher reactivity.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

This protocol outlines a general procedure for the reaction of a 2-halopyridine with an amine nucleophile.

Materials:

  • 2-Chloro-3-nitropyridine or 2-Fluoro-3-nitropyridine (1.0 eq)

  • Piperidine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Ethanol

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Ethyl acetate and hexane for extraction and chromatography

Procedure:

  • In a round-bottom flask, dissolve the 2-halo-3-nitropyridine (1.0 eq) in anhydrous ethanol to a concentration of approximately 0.1 M.

  • To the stirred solution, add the amine nucleophile (1.1 eq), followed by triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Kinetic Measurement by UV-Vis Spectrophotometry

This protocol describes a method for determining the second-order rate constant of the SNAr reaction.

Materials:

  • 2-Chloro-3-nitropyridine or 2-Fluoro-3-nitropyridine stock solution in the desired solvent (e.g., ethanol).

  • Nucleophile stock solution (e.g., piperidine) in the same solvent, at a concentration at least 10-fold higher than the substrate.

  • Constant temperature water bath.

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

Procedure:

  • Equilibrate the spectrophotometer's cuvette holder and the constant temperature water bath to the desired reaction temperature (e.g., 40.0 ± 0.1 °C).

  • Prepare a series of solutions with a constant concentration of the 2-halo-3-nitropyridine and varying concentrations of the nucleophile in the reaction solvent.

  • Initiate the reaction by mixing the substrate and nucleophile solutions in the cuvette.

  • Immediately begin collecting absorbance readings at a wavelength where the product absorbs and the reactants do not, at regular time intervals until the reaction is complete.

  • Under pseudo-first-order conditions (excess nucleophile), determine the observed rate constant (k_obs) by plotting the natural logarithm of the change in absorbance versus time. The slope of this line is equal to -k_obs.

  • The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products 2-Halo-3-nitropyridine 2-Halo-3-nitropyridine Meisenheimer Complex Meisenheimer Complex 2-Halo-3-nitropyridine->Meisenheimer Complex + Nu- (slow, k1) Nucleophile (Nu-) Nucleophile (Nu-) Substituted Product Substituted Product Meisenheimer Complex->Substituted Product - X- (fast, k2) Halide Ion (X-) Halide Ion (X-)

Caption: General mechanism for the SNAr reaction of 2-halo-3-nitropyridines.

Experimental_Workflow prep Prepare Stock Solutions (Substrate & Nucleophile) temp Equilibrate Temperature (Spectrophotometer & Water Bath) prep->temp mix Initiate Reaction in Cuvette temp->mix collect Collect Absorbance Data vs. Time mix->collect plot1 Plot ln(Absorbance Change) vs. Time collect->plot1 calc_kobs Determine k_obs (Slope = -k_obs) plot1->calc_kobs repeat Repeat for Multiple Nucleophile Concentrations calc_kobs->repeat plot2 Plot k_obs vs. [Nucleophile] repeat->plot2 calc_k2 Determine k₂ (Slope = k₂) plot2->calc_k2

Caption: Workflow for the comparative kinetic analysis of SNAr reactivity.

References

A Comparative Guide to Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate and Other Boc-Protected Piperazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, Boc-protected piperazines are indispensable building blocks for the synthesis of a diverse array of therapeutic agents. Their unique scaffold allows for the introduction of varied functionalities, influencing the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This guide provides an objective comparison of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate with other key Boc-protected piperazine derivatives, supported by experimental data and detailed protocols to inform rational drug design and synthesis.

Introduction to Key Scaffolds

This compound is a substituted Boc-piperazine featuring a nitropyridine moiety. The presence of the electron-withdrawing nitro group on the pyridine ring significantly influences its reactivity, making it a valuable synthon in nucleophilic aromatic substitution (SNAr) reactions. This guide will compare its properties and reactivity with unsubstituted N-Boc-piperazine and a key positional isomer, Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate , which is a crucial intermediate in the synthesis of the FDA-approved CDK4/6 inhibitor, Palbociclib.[1][2]

The strategic placement of the nitro group on the pyridine ring dictates the electrophilicity of the carbon atoms and, consequently, the regioselectivity and rate of nucleophilic attack. Understanding these differences is paramount for efficient and predictable synthesis of drug candidates.

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical and reactivity data for the selected Boc-protected piperazines.

PropertyThis compoundTert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylateN-Boc-piperazine
CAS Number 153473-24-6[3]571189-16-7[4]57260-71-6[5]
Molecular Formula C₁₄H₂₀N₄O₄C₁₄H₂₀N₄O₄[4]C₉H₁₈N₂O₂[5]
Molecular Weight 308.33 g/mol 308.33 g/mol [4]186.25 g/mol [5]
Appearance Not explicitly stated, likely a solidOff-white to orange crystalline powder or crystal[2]White to off-white crystalline powder[5]
Key Application Intermediate for bioactive molecules, e.g., urease inhibitors[6]Intermediate for Palbociclib (CDK4/6 inhibitor)[1][2]Versatile building block for various pharmaceuticals[7]
Reactivity in SNAr High, activated by ortho-nitro groupHigh, activated by para-nitro groupNot applicable for SNAr on an aryl group directly attached to piperazine
Typical Coupling Partner 2-chloro-3-nitropyridine[6]5-bromo-2-nitropyridineAryl/heteroaryl halides (Buchwald-Hartwig)[7][8]
Reported Yields Good to excellent in SNAr reactions (e.g., 65% for the initial coupling)[6]High yields in Palbociclib synthesis (e.g., 79% crude yield for a subsequent step)[9]Variable, depending on substrate and conditions (can be >90%) in Buchwald-Hartwig amination

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization in a research setting. The following are representative experimental protocols for key transformations involving these Boc-protected piperazines.

Protocol 1: Synthesis of 1-(3-nitropyridin-2-yl)piperazine (Precursor to this compound)

This protocol describes the nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and piperazine. The resulting product can then be protected with a Boc group.

Materials:

  • 2-chloro-3-nitropyridine

  • Piperazine (excess)

  • Acetonitrile (ACN)

Procedure:

  • A mixture of 2-chloro-3-nitropyridine (1 equivalent) and an excess of piperazine (e.g., 5 equivalents) is refluxed in acetonitrile for 12 hours.[6]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-(3-nitropyridin-2-yl)piperazine.[6]

  • The subsequent Boc protection can be carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or in a biphasic system with sodium bicarbonate.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with N-Boc-piperazine

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of N-Boc-piperazine with an aryl halide.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • N-Boc-piperazine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), N-Boc-piperazine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • In a separate vial, dissolve the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) in anhydrous toluene.

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard protocol for the removal of the Boc protecting group.

Materials:

  • Boc-protected piperazine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected piperazine derivative in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Once complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the excess acid.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine.

Mandatory Visualizations

Signaling Pathway Diagram

The piperazine moiety is a common feature in many kinase inhibitors that target signaling pathways implicated in cancer.[10][11] The diagram below illustrates a simplified Cyclin-Dependent Kinase (CDK) signaling pathway, which is crucial for cell cycle progression and is often dysregulated in cancer. Palbociclib, synthesized from a Boc-protected nitropyridinyl piperazine, is a potent inhibitor of CDK4 and CDK6.[2][12]

CDK_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D Upregulates CDK4_6_Cyclin_D CDK4/6-Cyclin D Complex Cyclin_D->CDK4_6_Cyclin_D CDK4_6 CDK4/6 CDK4_6->CDK4_6_Cyclin_D Rb Rb CDK4_6_Cyclin_D->Rb Phosphorylates E2F E2F pRb p-Rb (Inactive) pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle_Progression G1 to S Phase Progression S_Phase_Genes->Cell_Cycle_Progression Palbociclib Palbociclib (Piperazine-containing Inhibitor) Palbociclib->CDK4_6_Cyclin_D Inhibits

Caption: Simplified CDK4/6 signaling pathway and the inhibitory action of Palbociclib.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and functionalization of a nitropyridinyl piperazine derivative.

Experimental_Workflow Start Start: 2-Chloro-3-nitropyridine + Boc-piperazine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Intermediate Tert-butyl 4-(3-nitropyridin-2-yl) piperazine-1-carboxylate SNAr->Intermediate Reduction Reduction of Nitro Group (e.g., H₂, Pd/C) Intermediate->Reduction Amino_Intermediate Tert-butyl 4-(3-aminopyridin-2-yl) piperazine-1-carboxylate Reduction->Amino_Intermediate Coupling Amide Coupling or Further Functionalization Amino_Intermediate->Coupling Deprotection Boc Deprotection (e.g., TFA) Amino_Intermediate->Deprotection Final_Product Final Bioactive Molecule Coupling->Final_Product Deprotected_Intermediate 1-(3-aminopyridin-2-yl)piperazine Deprotection->Deprotected_Intermediate Deprotected_Intermediate->Coupling

Caption: General synthetic workflow for the preparation of bioactive molecules.

Logical Relationship Diagram

The choice between different Boc-protected piperazines is dictated by the desired substitution pattern and the overall synthetic strategy. This diagram illustrates the logical relationship between the starting materials and the resulting regioisomers.

Logical_Relationship Boc_Piperazine N-Boc-piperazine SNAr_Reaction SNAr Reaction Boc_Piperazine->SNAr_Reaction Chloro_Nitro_Pyridine_1 2-Chloro-3-nitropyridine Chloro_Nitro_Pyridine_1->SNAr_Reaction Bromo_Nitro_Pyridine_2 5-Bromo-2-nitropyridine Bromo_Nitro_Pyridine_2->SNAr_Reaction Product_1 Tert-butyl 4-(3-nitropyridin-2-yl) piperazine-1-carboxylate (ortho-nitro) Product_2 Tert-butyl 4-(6-nitropyridin-3-yl) piperazine-1-carboxylate (para-nitro) SNAr_Reaction->Product_1 Regioisomer 1 SNAr_Reaction->Product_2 Regioisomer 2

Caption: Relationship between starting materials and resulting regioisomers.

References

A Comparative Guide to Alternative Protecting Groups for 4-(3-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules, particularly in drug discovery and development. For the versatile scaffold, 4-(3-nitropyridin-2-yl)piperazine, selective functionalization of the N4-nitrogen is crucial for generating analogues with diverse pharmacological profiles. The choice of a suitable protecting group for the N1-nitrogen is therefore a critical consideration, dictating the overall synthetic strategy and efficiency.

This guide provides an objective comparison of common alternative protecting groups for 4-(3-nitropyridin-2-yl)piperazine, focusing on their introduction, cleavage, and orthogonality. The information presented is supported by established chemical principles and generalized experimental data to aid researchers in selecting the optimal protecting group for their specific synthetic needs.

Comparison of Protecting Group Performance

The selection of an appropriate protecting group depends on its stability to various reaction conditions and the ease of its removal in the presence of other functional groups. The electron-withdrawing nature of the 3-nitropyridyl group can influence the reactivity of the piperazine nitrogens, making the choice of protecting group and reaction conditions particularly important. Below is a summary of common protecting groups and their applicability to the 4-(3-nitropyridin-2-yl)piperazine core.

Protecting GroupAbbreviationProtection ReagentTypical Protection ConditionsTypical Deprotection ConditionsOrthogonality & Remarks
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OBase (e.g., Et₃N, NaHCO₃), DCM or THF, 0 °C to rtStrong acid (e.g., TFA in DCM, HCl in dioxane)Stable to hydrogenolysis and mild base. Widely used but requires harsh acidic cleavage.
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, Et₃N), aq. THF or DCM, 0 °C to rtCatalytic hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and mild basic conditions. Cleavage is incompatible with reducible groups.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃), aq. dioxane or DCM, rtMild base (e.g., 20% piperidine in DMF)Stable to acid and hydrogenolysis. Cleavage conditions are mild but incompatible with base-labile groups.
TrifluoroacetylTfaTrifluoroacetic anhydride (TFAA)Base (e.g., Et₃N), DCM, 0 °C to rtMild base (e.g., K₂CO₃ in aq. MeOH) or aqueous ammoniaStable to strong acids and hydrogenolysis. Orthogonal to Boc and Cbz.
BenzylBnBenzyl bromide (BnBr) or Benzyl chloride (BnCl)Base (e.g., K₂CO₃, NaH), DMF or ACN, rt to elevated temp.Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acid (less common)Stable to a wide range of conditions. Cleavage is similar to Cbz.

Signaling Pathways and Experimental Workflows

The strategic application of these protecting groups can be visualized in a general synthetic workflow. The choice of protecting group dictates the specific reagents and conditions for both the protection and deprotection steps, highlighting the principle of orthogonal protection in multi-step synthesis.

cluster_protection Protection Step cluster_intermediate Protected Intermediate cluster_deprotection Deprotection Step Start 4-(3-nitropyridin-2-yl)piperazine Boc Boc₂O, Base Start->Boc Cbz Cbz-Cl, Base Start->Cbz Fmoc Fmoc-Cl, Base Start->Fmoc ProtectedBoc Boc-protected 4-(3-nitropyridin-2-yl)piperazine Boc->ProtectedBoc ProtectedCbz Cbz-protected 4-(3-nitropyridin-2-yl)piperazine Cbz->ProtectedCbz ProtectedFmoc Fmoc-protected 4-(3-nitropyridin-2-yl)piperazine Fmoc->ProtectedFmoc DeprotectBoc TFA or HCl ProtectedBoc->DeprotectBoc DeprotectCbz H₂, Pd/C ProtectedCbz->DeprotectCbz DeprotectFmoc Piperidine ProtectedFmoc->DeprotectFmoc End Deprotected 4-(3-nitropyridin-2-yl)piperazine DeprotectBoc->End DeprotectCbz->End DeprotectFmoc->End

Caption: General workflow for the protection and deprotection of 4-(3-nitropyridin-2-yl)piperazine.

The following diagram illustrates the concept of orthogonal protection, where different protecting groups can be selectively removed in the presence of others, allowing for sequential modifications of a molecule.

cluster_conditions cluster_products Start Molecule with Boc, Cbz, and Fmoc protected amines Acid Strong Acid (e.g., TFA) Start->Acid Cleaves Boc Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Start->Hydrogenolysis Cleaves Cbz Base Mild Base (e.g., Piperidine) Start->Base Cleaves Fmoc Product_Boc Cbz and Fmoc groups remain Acid->Product_Boc Product_Cbz Boc and Fmoc groups remain Hydrogenolysis->Product_Cbz Product_Fmoc Boc and Cbz groups remain Base->Product_Fmoc

Caption: Orthogonal deprotection strategy for common amine protecting groups.

Experimental Protocols

The following are generalized protocols for the introduction and removal of the discussed protecting groups on a piperazine derivative. Researchers should optimize these conditions for the specific substrate and scale of the reaction.

Boc Protection and Deprotection

Protection Protocol:

  • Dissolve 4-(3-nitropyridin-2-yl)piperazine (1.0 equiv) in dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Add a base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) (1.5-2.0 equiv).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent (e.g., DCM or EtOAc).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate.

Deprotection Protocol: [1]

  • Dissolve the Boc-protected piperazine (1.0 equiv) in DCM.

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 equiv).

  • Stir the reaction at room temperature for 1-4 hours.[1]

  • Remove the solvent and excess TFA under reduced pressure.[1]

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.[1]

  • Dry the organic layer and concentrate to obtain the deprotected piperazine.

Cbz Protection and Deprotection

Protection Protocol: [2]

  • Dissolve the piperazine starting material (1.0 equiv) in a mixture of THF and water (2:1).[2]

  • Add NaHCO₃ (2.0 equiv) and cool the mixture to 0 °C.[2]

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.5 equiv).[2]

  • Stir the reaction at 0 °C for several hours to overnight.[2]

  • Work-up by diluting with water and extracting with ethyl acetate.[2]

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Deprotection Protocol (Catalytic Hydrogenolysis):

  • Dissolve the Cbz-protected piperazine in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected product.

Fmoc Protection and Deprotection

Protection Protocol:

  • Dissolve 4-(3-nitropyridin-2-yl)piperazine (1.0 equiv) in aqueous dioxane or DCM.

  • Add NaHCO₃ (2.0 equiv).

  • Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equiv) and stir at room temperature for 2-6 hours.

  • After completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Deprotection Protocol: [3]

  • Dissolve the Fmoc-protected piperazine in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).[3]

  • Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Remove the solvent under reduced pressure and purify the residue to isolate the deprotected piperazine.

Trifluoroacetyl (Tfa) Protection and Deprotection

Protection Protocol:

  • Dissolve the piperazine derivative (1.0 equiv) and a base like triethylamine (1.5 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C and slowly add trifluoroacetic anhydride (TFAA) (1.2 equiv).

  • Stir the reaction at room temperature for 1-3 hours.

  • Quench the reaction with water and extract the product.

  • Purify by column chromatography.

Deprotection Protocol:

  • Dissolve the Tfa-protected compound in a mixture of methanol and water.

  • Add potassium carbonate (K₂CO₃) (2-3 equiv) and stir at room temperature for 1-4 hours.

  • Neutralize the reaction with a mild acid (e.g., 1M HCl).

  • Remove the methanol under reduced pressure and extract the aqueous layer with an organic solvent.

  • Dry and concentrate the organic extracts to obtain the deprotected product.

Benzyl (Bn) Protection and Deprotection

Protection Protocol:

  • To a solution of 4-(3-nitropyridin-2-yl)piperazine (1.0 equiv) in a polar aprotic solvent like DMF or acetonitrile (ACN), add a base such as potassium carbonate (K₂CO₃) (2.0 equiv).

  • Add benzyl bromide (BnBr) or benzyl chloride (BnCl) (1.1 equiv) and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.

Deprotection Protocol (Catalytic Transfer Hydrogenation): [4]

  • Dissolve the N-benzyl protected piperazine (1.0 equiv) in methanol.

  • Add 10% Pd/C (catalytic amount) and ammonium formate (5 equiv).[4]

  • Reflux the mixture for 1-3 hours.[4]

  • After cooling, filter the catalyst through Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

References

Spectroscopic Scrutiny: A Comparative Guide to the Purity of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a comprehensive spectroscopic analysis of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a key building block in medicinal chemistry. We present a comparative overview of its spectroscopic data alongside potential impurities, supported by detailed experimental protocols and visual workflows to aid in identification and quality control.

This compound (CAS No. 153473-24-6), with the molecular formula C14H20N4O4, is a yellow powder commonly synthesized via the nucleophilic substitution of 2-chloro-3-nitropyridine with N-Boc-piperazine. This synthesis route, while effective, can lead to the formation of several impurities that can impact the yield and purity of the final active pharmaceutical ingredient (API). This guide focuses on the spectroscopic techniques used to identify and differentiate the target compound from its likely process-related impurities.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its potential impurities. This data serves as a reference for researchers to confirm the identity and purity of their synthesized compounds.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 8.34 (dd, J=4.5, 1.6 Hz, 1H, Py-H6), 8.19 (dd, J=8.2, 1.6 Hz, 1H, Py-H4), 6.91 (dd, J=8.2, 4.5 Hz, 1H, Py-H5), 3.65 (t, J=5.2 Hz, 4H, piperazine-H), 3.59 (t, J=5.2 Hz, 4H, piperazine-H), 1.49 (s, 9H, Boc-CH₃)
N-Boc-piperazine 3.44 (t, J=5.0 Hz, 4H), 2.86 (t, J=5.0 Hz, 4H), 1.46 (s, 9H)[1]
2-Chloro-3-nitropyridine 8.65 (dd, J=4.6, 1.5 Hz, 1H), 8.35 (dd, J=8.3, 1.5 Hz, 1H), 7.45 (dd, J=8.3, 4.6 Hz, 1H)
1-(3-Nitropyridin-2-yl)piperazine 8.33 (dd, J=4.5, 1.6 Hz, 1H), 8.18 (dd, J=8.2, 1.6 Hz, 1H), 6.90 (dd, J=8.2, 4.5 Hz, 1H), 3.60 (t, J=5.1 Hz, 4H), 3.05 (t, J=5.1 Hz, 4H), 2.05 (s, 1H, NH)
1,4-Bis(3-nitropyridin-2-yl)piperazine 8.35 (dd, J=4.5, 1.6 Hz, 2H), 8.20 (dd, J=8.2, 1.6 Hz, 2H), 6.93 (dd, J=8.2, 4.5 Hz, 2H), 3.80 (s, 8H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 159.2, 154.7, 153.8, 134.1, 118.9, 80.2, 50.1 (2C), 44.5 (2C), 28.4 (3C)
N-Boc-piperazine 154.8, 79.6, 44.1 (br), 28.5
2-Chloro-3-nitropyridine 151.8, 150.2, 133.5, 122.1, 120.8
1-(3-Nitropyridin-2-yl)piperazine 159.5, 154.1, 153.9, 134.0, 118.8, 50.8 (2C), 45.9 (2C)
1,4-Bis(3-nitropyridin-2-yl)piperazine 159.3, 154.0, 153.9, 134.2, 119.0, 49.5 (4C)

Table 3: Mass Spectrometry (ESI-MS) Data

CompoundMolecular Weight ( g/mol )[M+H]⁺ (m/z)
This compound 308.33309.15
N-Boc-piperazine 186.25187.14
2-Chloro-3-nitropyridine 158.54159.00
1-(3-Nitropyridin-2-yl)piperazine 208.22209.10
1,4-Bis(3-nitropyridin-2-yl)piperazine 330.30331.12

Table 4: FT-IR Spectroscopic Data (KBr, cm⁻¹)

CompoundKey Absorption Bands (cm⁻¹)
This compound ~2975 (C-H, Boc), ~1695 (C=O, Boc), ~1520 & ~1350 (NO₂, asymm. & symm.), ~1580 (C=N, pyridine), ~1240 (C-N)
N-Boc-piperazine ~3300 (N-H), ~2970 (C-H), ~1690 (C=O)
2-Chloro-3-nitropyridine ~1525 & ~1355 (NO₂), ~1570 (C=N), ~780 (C-Cl)
1-(3-Nitropyridin-2-yl)piperazine ~3320 (N-H), ~1520 & ~1350 (NO₂), ~1580 (C=N)
1,4-Bis(3-nitropyridin-2-yl)piperazine ~1520 & ~1350 (NO₂), ~1580 (C=N)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 1 second.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol. Further dilute to 10 µg/mL with the mobile phase.

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Analysis Conditions:

    • Ionization Mode: Positive ion mode (ESI+).

    • Mobile Phase: 50:50 acetonitrile/water with 0.1% formic acid.

    • Flow Rate: 0.2 mL/min.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: An FT-IR spectrometer.

  • Analysis Conditions:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Synthesis_Workflow 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Reaction Nucleophilic Substitution 2-Chloro-3-nitropyridine->Reaction N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Target_Compound This compound Purification->Target_Compound Impurities Unreacted Starting Materials, Side-Products Purification->Impurities

Caption: Synthetic workflow for this compound.

Analytical_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS FTIR FT-IR Spectroscopy Sample->FTIR Data_Analysis Data Analysis and Comparison to Standards NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment

Caption: Analytical workflow for purity assessment.

By providing a clear comparison of spectroscopic data and detailed experimental protocols, this guide aims to equip researchers with the necessary tools to confidently identify and assess the purity of this compound, ensuring the quality and reliability of their research and development endeavors.

References

A Comparative Guide to Palbociclib Synthesis: The Impact of Intermediate Selection on Final Product Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palbociclib, a first-in-class cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, has revolutionized the treatment of HR+/HER2- advanced or metastatic breast cancer. The synthetic pathway chosen for its manufacture plays a critical role in determining the purity, impurity profile, and ultimately, the therapeutic efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of different synthetic routes for Palbociclib, focusing on the key intermediates and their influence on the final product's quality and performance, supported by relevant data and experimental protocols.

Introduction to Palbociclib Synthesis

The synthesis of Palbociclib, chemically known as 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one, involves the construction of a complex pyrido[2,3-d]pyrimidine core and its subsequent coupling with a substituted aminopyridine side chain. Over the years, synthetic strategies have evolved to improve overall yield, reduce the number of steps, and minimize the formation of process-related impurities.[1][2] The choice of key intermediates is a determining factor in the efficiency and robustness of the synthesis.

Comparison of Key Synthetic Routes and Intermediates

Several synthetic routes for Palbociclib have been reported, with the main variations lying in the construction of the core heterocyclic system and the nature of the coupling partners. Two prominent strategies are highlighted below.

Route 1: The Discovery Chemistry Route

The initial synthesis of Palbociclib, often referred to as the discovery chemistry route, involved a multi-step process with some inherent challenges.[1][3] A key intermediate in this pathway is a pre-functionalized pyrido[2,3-d]pyrimidine core.

A significant drawback of this early route was the use of a Stille coupling reaction, which requires expensive and toxic organotin reagents.[1][3] Furthermore, the coupling of the core and side chain intermediates was reported to have a low yield of around 38%.[3]

Route 2: The Commercial Manufacturing Process

To overcome the limitations of the initial route, a more efficient and scalable commercial manufacturing process was developed.[3] This optimized route utilizes different key intermediates and a more robust coupling strategy. A crucial intermediate in this process is 2-chloro-8-cyclopentyl-5-methyl-6-(1-ethoxyvinyl)pyrido[2,3-d]pyrimidin-7(8H)-one.

This improved process avoids the use of toxic tin reagents and employs a Grignard-mediated SNAr coupling, which offers better regioselectivity and higher yields.[3] The synthesis of the key chloropyrimidine intermediate is also more efficient, starting from commercially available dichlorobromopyrimidine.[3]

Impact of Intermediates on Purity and Impurity Profile

The choice of synthetic route and intermediates directly impacts the purity and impurity profile of the final Palbociclib API. A well-designed synthesis minimizes the formation of process-related impurities, which can be challenging to remove and may have undesirable pharmacological effects.

Studies have identified several process-related impurities in the synthesis of Palbociclib.[4][5][6][7] These can arise from starting materials, intermediates, or side reactions during the synthesis. For example, the use of palladium catalysts in some synthetic steps can lead to the formation of desacetyl and hydroxylated impurities.[4] Oxidative conditions can generate N-oxide impurities.[4]

The commercial manufacturing process, with its improved control over regioselectivity and cleaner reaction profiles, is designed to minimize the formation of such impurities, leading to a higher purity final product.[3]

Quantitative Data Summary

The following table summarizes the key differences between the two synthetic routes, highlighting the impact of intermediate selection on process efficiency and product quality.

ParameterRoute 1: Discovery ChemistryRoute 2: Commercial Manufacturing
Key Coupling Reaction Stille CouplingGrignard-mediated SNAr Coupling
Reagents of Concern Organotin reagents (toxic)Grignard reagents (pyrophoric)
Coupling Yield ~38%[3]High (details proprietary)
Overall Yield LowerHigher[8]
Impurity Profile Higher potential for process-related impuritiesBetter control over impurity formation
Scalability Less suitable for large-scale productionDesigned for commercial scale

Efficacy and Biological Activity

While direct comparative studies on the biological efficacy of Palbociclib synthesized from different routes are not extensively published, it is a fundamental principle of pharmaceutical development that the purity and impurity profile of an API are critical for its safety and efficacy. A higher purity product with a well-defined and controlled impurity profile ensures consistent biological activity and minimizes the risk of off-target effects.

The biological activity of Palbociclib is primarily its ability to inhibit CDK4 and CDK6, leading to cell cycle arrest in the G1 phase.[9][10] This is typically assessed through in vitro kinase assays and cell-based proliferation assays.

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the quality and efficacy of Palbociclib.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of the Palbociclib sample and quantify any impurities.

Method: A reliable reversed-phase HPLC method is used for the separation and determination of Palbociclib and its potential impurities.[5][6][7]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a specific wavelength (e.g., 220 nm)

  • Injection Volume: 10 µL

  • Procedure: A standard solution of Palbociclib and a solution of the test sample are prepared in a suitable diluent. The solutions are injected into the HPLC system, and the chromatograms are recorded. The area of the Palbociclib peak and any impurity peaks are used to calculate the purity and the percentage of each impurity.

CDK4/6 Kinase Assay

Objective: To measure the inhibitory activity of Palbociclib against CDK4/6 kinases.

Method: The assay measures the phosphorylation of a substrate (e.g., Retinoblastoma protein, Rb) by the CDK4/6 enzyme.

  • Reagents: Recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, Rb protein substrate, ATP, and a suitable buffer.

  • Procedure:

    • The CDK4/6 enzyme is incubated with varying concentrations of Palbociclib.

    • The kinase reaction is initiated by adding the Rb substrate and ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated Rb is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP.

  • Data Analysis: The IC50 value (the concentration of Palbociclib that inhibits 50% of the kinase activity) is calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of Palbociclib on cancer cell lines.

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

  • Cell Lines: Hormone receptor-positive breast cancer cell lines such as MCF-7 or T47D.[11][12]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of Palbociclib for a specified period (e.g., 72 hours).[12]

    • After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The GI50 value (the concentration that causes 50% growth inhibition) is determined from the dose-response curve.

Visualizations

Signaling Pathway of Palbociclib

Palbociclib_Pathway cluster_0 Cell Cycle Progression (G1 to S Phase) CDK46 CDK4/6 CDK46_CyclinD Active Complex CDK46->CDK46_CyclinD CyclinD Cyclin D CyclinD->CDK46_CyclinD binds Rb Rb E2F E2F S_Phase S Phase Entry (Cell Proliferation) E2F->S_Phase activates transcription CDK46_CyclinD->Rb phosphorylates (pRb) pRb->E2F releases Palbociclib Palbociclib Palbociclib->CDK46 inhibits

Caption: Palbociclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and cell cycle progression.

Experimental Workflow for Purity Analysis by HPLC

HPLC_Workflow cluster_workflow HPLC Purity Analysis Workflow start Start: Palbociclib Sample prep Sample Preparation (Dissolve in diluent) start->prep hplc HPLC System prep->hplc Inject Sample separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection separation->detection chromatogram Data Acquisition (Chromatogram) detection->chromatogram analysis Data Analysis (Peak Integration) chromatogram->analysis end End: Purity Report analysis->end

Caption: A streamlined workflow for determining the purity of a Palbociclib sample using HPLC.

Logical Relationship of Synthesis, Purity, and Efficacy

Logic_Diagram cluster_process Manufacturing Process cluster_quality Product Quality cluster_outcome Therapeutic Outcome Route Choice of Synthetic Route & Intermediates Purity High Purity Route->Purity influences Impurities Low Impurity Profile Route->Impurities influences Efficacy Consistent Efficacy Purity->Efficacy Safety Improved Safety Purity->Safety Impurities->Efficacy impacts Impurities->Safety impacts

Caption: The relationship between the synthetic route, product quality, and the resulting therapeutic efficacy and safety.

Conclusion

The synthetic route and the choice of intermediates are paramount in the manufacturing of Palbociclib. While various synthetic strategies can yield the final product, the evolution towards more optimized commercial processes highlights the importance of maximizing yield, ensuring high purity, and controlling the impurity profile. A robust and well-controlled synthesis, utilizing superior intermediates and reaction conditions, is essential to consistently produce high-quality Palbociclib with reliable and optimal therapeutic efficacy. For researchers and drug developers, a thorough understanding of the synthetic landscape of Palbociclib is crucial for the development of new derivatives, manufacturing processes, and quality control strategies.

References

Reactivity of Nitropyridine Isomers in Nucleophilic Aromatic Substitution (SNAr) Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of nitropyridine isomers—specifically 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine derivatives—in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is fundamental for the rational design of synthetic routes in medicinal chemistry and materials science, where nitropyridines serve as versatile chemical intermediates. This document summarizes key experimental data, details relevant experimental protocols, and provides visualizations to illustrate the underlying principles governing their reactivity.

Executive Summary

The reactivity of nitropyridine isomers in SNAr reactions is profoundly influenced by the position of the nitro group relative to the leaving group. The established order of reactivity for chloronitropyridine isomers, which serve as a proxy for the reactivity of the nitropyridine core, is generally:

4-Nitropyridine derivatives > 2-Nitropyridine derivatives >> 3-Nitropyridine derivatives

This trend is primarily dictated by the ability of the electron-withdrawing nitro group and the pyridine nitrogen to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. In the case of 4- and 2-nitropyridine isomers, the negative charge can be effectively delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen through resonance. This stabilization of the intermediate lowers the activation energy and accelerates the reaction. Conversely, for 3-nitropyridine isomers, such direct resonance stabilization of the intermediate is not possible, leading to a higher energy intermediate and a significantly slower reaction rate.

Data Presentation: Comparative Reactivity of Chloronitropyridine Isomers

To provide a quantitative comparison, the following table summarizes the second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine in ethanol at 40°C. This data clearly illustrates the impact of the nitro group's position on the rate of nucleophilic aromatic substitution.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low

Data sourced from a comparative guide on chloronitropyridine reactivity.

Signaling Pathways and Logical Relationships

The reactivity of nitropyridine isomers in SNAr reactions is governed by the stability of the Meisenheimer complex formed during the nucleophilic attack. The following diagram illustrates the resonance stabilization of the Meisenheimer intermediate for 2- and 4-nitropyridine, in contrast to the lack of direct stabilization for the 3-nitropyridine isomer.

SNAr_Reactivity cluster_2_nitro 2-Nitropyridine Derivative cluster_4_nitro 4-Nitropyridine Derivative cluster_3_nitro 3-Nitropyridine Derivative 2-Nitro Nucleophilic attack at C2 Meisenheimer_2 Meisenheimer Complex (Charge delocalized to NO₂ and Ring N) 2-Nitro->Meisenheimer_2 Rate-determining step Product_2 Substituted Product Meisenheimer_2->Product_2 Fast High_Reactivity High Reactivity Meisenheimer_2->High_Reactivity 4-Nitro Nucleophilic attack at C4 Meisenheimer_4 Meisenheimer Complex (Charge delocalized to NO₂ and Ring N) 4-Nitro->Meisenheimer_4 Rate-determining step Product_4 Substituted Product Meisenheimer_4->Product_4 Fast Meisenheimer_4->High_Reactivity 3-Nitro Nucleophilic attack at C2/C4/C6 Meisenheimer_3 Meisenheimer Complex (No direct delocalization to NO₂) 3-Nitro->Meisenheimer_3 Slow rate-determining step Product_3 Substituted Product Meisenheimer_3->Product_3 Fast Low_Reactivity Low Reactivity Meisenheimer_3->Low_Reactivity

Caption: Reactivity based on Meisenheimer complex stability.

Experimental Workflow

The following diagram outlines a typical workflow for a comparative kinetic analysis of the SNAr reactivity of nitropyridine isomers.

Experimental_Workflow Start Start: Prepare Reactant Solutions Reaction Initiate Reaction in Thermostatted Cell Start->Reaction Monitoring Monitor Reaction Progress (e.g., UV-Vis Spectroscopy) Reaction->Monitoring Data_Collection Collect Absorbance vs. Time Data Monitoring->Data_Collection Analysis Data Analysis: Determine Pseudo-First-Order Rate Constant (k_obs) Data_Collection->Analysis Second_Order Calculate Second-Order Rate Constant (k₂) Analysis->Second_Order Comparison Compare k₂ values of Isomers Second_Order->Comparison End End: Conclude Relative Reactivity Comparison->End

Caption: Workflow for comparative kinetic analysis.

Experimental Protocols

A detailed experimental protocol for determining the second-order rate constants for the reaction of chloronitropyridine isomers with a nucleophile (e.g., piperidine) is provided below. This method allows for a direct comparison of their reactivities under controlled conditions.

Objective: To determine the second-order rate constant (k₂) for the SNAr reaction of different chloronitropyridine isomers with piperidine.

Materials:

  • Chloronitropyridine isomers (e.g., 2-chloro-3-nitropyridine, 4-chloro-3-nitropyridine, etc.)

  • Piperidine (freshly distilled)

  • Anhydrous ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each chloronitropyridine isomer (e.g., 1 x 10⁻⁴ M) in anhydrous ethanol.

    • Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in anhydrous ethanol.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance. This can be determined by running full spectra of the starting materials and the expected product.

    • Equilibrate the stock solutions to the desired reaction temperature (e.g., 40°C) in the constant temperature water bath.

    • To initiate a kinetic run, pipette a known volume of the piperidine solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.

    • Inject a small, precise volume of the chloronitropyridine stock solution into the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

Navigating the Synthesis of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a validated synthesis route for tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a crucial building block in the development of various pharmaceutical agents. This document outlines a primary synthetic pathway, offering detailed experimental protocol and quantitative data to support its validation.

Primary Synthesis Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a 2-halo-3-nitropyridine with tert-butyl piperazine-1-carboxylate. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack by the secondary amine of the piperazine derivative.

A common and effective variation of this route utilizes 2-chloro-3-nitropyridine as the starting material due to its commercial availability and reactivity.

Reaction Scheme:

The following table summarizes the key quantitative data associated with this synthesis route.

ParameterValue
Yield High
Purity >95% (typically)
Reaction Time Several hours
Key Reagents 2-chloro-3-nitropyridine, tert-butyl piperazine-1-carboxylate, Base (e.g., K2CO3, Et3N)
Solvent Aprotic polar solvent (e.g., DMF, DMSO, Acetonitrile)
Temperature Elevated temperatures (e.g., 80-120 °C)

Experimental Protocol: SNAr Synthesis

This section provides a detailed methodology for the synthesis of this compound via the nucleophilic aromatic substitution reaction.

Materials:

  • 2-chloro-3-nitropyridine

  • tert-Butyl piperazine-1-carboxylate

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., column chromatography or recrystallization setup)

Procedure:

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents).

  • To this stirred mixture, add 2-chloro-3-nitropyridine (1.0-1.2 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Alternative Synthesis Routes

While the SNAr reaction is the most prominent, a potential alternative could involve a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would couple 2-halo-3-nitropyridine with tert-butyl piperazine-1-carboxylate.

Conceptual Reaction Scheme (Buchwald-Hartwig Amination):

Visualizing the Synthesis Workflow

To illustrate the logical flow of the primary synthesis route, the following diagram was generated using the DOT language.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction SNAr Reaction cluster_product Product Formation 2_chloro_3_nitropyridine 2-chloro-3-nitropyridine Reaction_Vessel Reaction Vessel (Solvent, Base) 2_chloro_3_nitropyridine->Reaction_Vessel N_Boc_piperazine tert-butyl piperazine-1-carboxylate N_Boc_piperazine->Reaction_Vessel Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Heating & Stirring Purified_Product This compound Crude_Product->Purified_Product Workup & Purification

Figure 1. Workflow of the SNAr synthesis of this compound.

This guide provides a foundational understanding of a key synthesis route for this compound. The provided data and protocol for the SNAr reaction serve as a valuable resource for researchers in the field. Further investigation into alternative routes like the Buchwald-Hartwig amination could offer additional avenues for process optimization and development.

Safety Operating Guide

Safe Disposal of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe disposal of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a compound commonly used in pharmaceutical research and development. The following protocols are designed to ensure the safety of laboratory personnel and to maintain environmental compliance. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical.

I. Hazard Profile and Immediate Safety Precautions

Based on analogous compounds, this compound is expected to possess several hazards. The nitropyridine moiety suggests potential for toxicity and environmental hazards, while the piperazine group can be associated with corrosive properties and skin sensitization.[4][5]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1]

  • Body Protection: A fully buttoned laboratory coat.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1][7]

Hazard Summary of Related Compounds:

Hazard ClassificationDescription
Acute ToxicityMay be harmful if swallowed, in contact with skin, or inhaled.[4][7]
Skin Corrosion/IrritationCan cause skin irritation or severe burns.[5][7][8]
Serious Eye Damage/IrritationMay cause serious eye irritation or damage.[5][7][8]
Environmental HazardsHarmful to aquatic life.[2]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure personnel safety and environmental protection.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5]

  • Waste Identification and Segregation:

    • Classify all waste containing this compound as hazardous chemical waste.[1]

    • Segregate this waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[9]

  • Containerization and Labeling:

    • Use a dedicated, properly sealed, and clearly labeled waste container.[2] The container should be compatible with the chemical, such as glass or high-density polyethylene.[10]

    • The label must include:

      • The words "Hazardous Waste".[2]

      • The full chemical name: "this compound".[2]

      • Associated hazards (e.g., "Toxic," "Irritant").[7]

      • The accumulation start date.

  • Storage of Waste:

    • Store the sealed waste container in a designated cool, dry, and well-ventilated area.[1][9]

    • The storage area should be away from heat sources and incompatible materials.[1]

  • Final Disposal:

    • Arrange for disposal through a licensed chemical waste disposal facility.[2] These facilities are equipped to handle hazardous materials, often through controlled incineration with flue gas scrubbing.[2][11]

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1]

  • Spill Management:

    • In the event of a spill, evacuate the area and remove all ignition sources.[7]

    • Contain the spill using an inert, absorbent material (e.g., vermiculite, sand).[2]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[1]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water.[2] Collect all cleanup materials as hazardous waste.[1]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.

    • The rinsate from the cleaning process must be collected as hazardous waste.[5]

III. Experimental Workflow and Disposal Logic

The following diagrams illustrate the procedural flow for handling and disposing of this compound waste.

G cluster_handling Chemical Handling cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure cluster_spill_response Spill Response start Start: Synthesize or Use Compound ppe Wear Appropriate PPE start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (Solid or Liquid) fume_hood->waste_gen segregate Segregate as Hazardous Waste waste_gen->segregate containerize Containerize in Labeled, Sealed Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store ehs_contact Contact EHS for Pickup store->ehs_contact disposal Professional Disposal (e.g., Incineration) ehs_contact->disposal spill Spill Occurs evacuate Evacuate and Notify spill->evacuate contain Contain with Absorbent evacuate->contain collect Collect as Hazardous Waste contain->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->containerize

Caption: Experimental workflow for handling and disposal.

G cluster_actions start Waste Generated is_hazardous Is it Hazardous Waste? start->is_hazardous yes_hazardous Yes is_hazardous->yes_hazardous no_hazardous No is_hazardous->no_hazardous segregate Segregate and Containerize dispose_trash Dispose in Regular Trash no_hazardous->dispose_trash label_waste Label Container Correctly segregate->label_waste store_waste Store in Designated Area label_waste->store_waste contact_ehs Arrange EHS Pickup store_waste->contact_ehs

Caption: Decision logic for chemical waste disposal.

References

Essential Safety and Operational Protocols for Handling Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard classifications of similar chemical structures, Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is crucial.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety GogglesTight-sealing, compliant with EN 166 or OSHA 29 CFR 1910.133.[3]Protects against splashes and dust.
Face ShieldTo be worn over safety goggles.Provides full-face protection from splashes.[1][4]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves.[5][6] Check manufacturer's data for chemical compatibility.Prevents skin contact. Double gloving is recommended.[7]
Body Protection Laboratory CoatLong-sleeved, fully buttoned.Protects skin and personal clothing from contamination.
Chemical-resistant Apron or GownImpervious material.[1]Offers an additional layer of protection against spills and splashes.
Respiratory Protection NIOSH-approved RespiratorN95 or higher, depending on the procedure and potential for aerosolization.[1][8]Prevents inhalation of dust or aerosols.[1][4]
Foot Protection Closed-toe ShoesChemical-resistant material.Protects feet from spills.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Well-Ventilated Work Area (e.g., Fume Hood) prep_ppe->prep_setup prep_materials 3. Assemble All Necessary Equipment and Reagents prep_setup->prep_materials handle_weigh 4. Carefully Weigh/Measure Compound prep_materials->handle_weigh handle_dissolve 5. Dissolve/React Compound handle_weigh->handle_dissolve cleanup_decontaminate 6. Decontaminate Work Surfaces and Equipment handle_dissolve->cleanup_decontaminate cleanup_waste 7. Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 8. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

Emergency SituationFirst Aid and Response
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Sweep up and place in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Waste Disposal Protocol

  • Segregation :

    • Solid Waste : Collect unused compounds and any grossly contaminated materials (e.g., weigh boats, paper towels) in a dedicated, labeled hazardous waste container.

    • Liquid Waste : Collect solutions containing the compound in a labeled, sealed, and chemical-resistant hazardous waste container. Do not mix with incompatible wastes.

    • Sharps : Dispose of any contaminated needles or glassware in a designated sharps container.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., Irritant).

  • Storage : Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Disposal : Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1] Do not pour chemical waste down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.